molecular formula C8H16O4 B1677515 m-PEG3-aldehyde CAS No. 356066-46-1

m-PEG3-aldehyde

Cat. No.: B1677515
CAS No.: 356066-46-1
M. Wt: 176.21 g/mol
InChI Key: OBRBOVOZENLKGQ-UHFFFAOYSA-N
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Description

m-PEG3-aldehyde is a PEG derivative containing an aldehyde group. Aldehyde is reactive to hydrazide and aminooxy groups which are commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates). The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxy]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-10-5-6-12-8-7-11-4-2-3-9/h3H,2,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRBOVOZENLKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459752
Record name Propanal, 3-[2-(2-methoxyethoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356066-46-1
Record name Propanal, 3-[2-(2-methoxyethoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

m-PEG3-aldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to m-PEG3-aldehyde

Introduction

This compound, with the IUPAC name 3-(2-(2-methoxyethoxy)ethoxy)propanal, is a monofunctional polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile tool in the fields of bioconjugation, drug delivery, and proteomics.[1][2] It features a short, hydrophilic three-unit PEG spacer and a terminal aldehyde group.[1] The PEG spacer enhances the aqueous solubility and biocompatibility of molecules to which it is attached, while the aldehyde group provides a reactive handle for covalent modification of biomolecules.[1][3][4]

This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of this compound, with a focus on experimental protocols and its role in advanced drug development strategies like Proteolysis Targeting Chimeras (PROTACs).[3][4][][6]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for calculating molar quantities, assessing solubility, and ensuring proper handling and storage.

PropertyValueReference(s)
CAS Number 356066-46-1[1][7][8]
Molecular Formula C₈H₁₆O₄[1][7][8]
Molecular Weight 176.21 g/mol [1][7][8]
Appearance Colorless to light yellow liquid[3][9]
Purity Typically ≥95%[1][2][7]
Density ~0.995 g/cm³[3]
Solubility Soluble in DMSO, water, chloroform, DMF[1][3][10]
Topological Polar Surface Area (TPSA) 44.76 Ų[7]
logP 0.255[7]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

SpectroscopyFeatureExpected Chemical Shift / WavenumberNotesReference(s)
¹H NMR Aldehyde Proton (-CHO)~9.6 - 9.8 ppmAppears as a triplet. This signal may disappear or reduce in D₂O due to hydration to a 1,1-diol, with a new signal appearing around 4.9-5.0 ppm.[11][12]
Methoxy Protons (-OCH₃)~3.3 - 3.4 ppmA sharp singlet integrating to 3 protons.[1]
PEG Backbone Protons (-OCH₂CH₂O-)~3.5 - 3.7 ppmA series of multiplets corresponding to the ethylene (B1197577) glycol units.[1]
¹³C NMR Carbonyl Carbon (-CHO)~190 - 205 ppmThe presence of a signal in this range is clear evidence for a carbonyl group.[12]
IR C=O Stretch (Aldehyde)~1730 cm⁻¹A strong, characteristic absorption for a saturated aldehyde.[12]
C-H Stretch (Aldehyde)~2720 cm⁻¹ and ~2820 cm⁻¹Two characteristic weak to medium bands that are important for distinguishing aldehydes from ketones.[12]

Reactivity and Applications

The primary utility of this compound stems from the reactivity of its terminal aldehyde group. Aldehydes are electrophilic and readily react with various nucleophiles, making them ideal for bioconjugation.[13]

Key Reactions:

  • Reductive Amination: The aldehyde reacts with primary amines (e.g., the N-terminus of a protein or lysine (B10760008) side chains) to form an initial, unstable Schiff base (imine).[13][14] This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[13][15] The pH of the reaction is critical for selectivity; N-terminal specific PEGylation can often be achieved at a pH of around 5.0-6.0.[16][17]

  • Hydrazone/Oxime Formation: The aldehyde group reacts specifically and efficiently with hydrazide and aminooxy groups to form stable hydrazone and oxime linkages, respectively.[1][2][3][4][18] This reaction is often referred to as a "bioorthogonal" ligation, as it proceeds under mild physiological conditions without interfering with other biological functional groups.[19][20]

Primary Applications:

  • PEGylation: The process of attaching PEG chains to proteins, peptides, or small molecules to improve their pharmacokinetic properties.[17][21] PEGylation can increase drug solubility, extend circulation half-life, and reduce immunogenicity.[17][22]

  • PROTAC Linkers: this compound is used as a building block in the synthesis of PROTACs.[3][4][][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4][6] The PEG linker component physically separates the two binding ligands and its properties (length, hydrophilicity) are critical for the PROTAC's efficacy.[3][4]

  • Biomolecule Labeling and Crosslinking: The specific reactivity of the aldehyde allows for its use in labeling biomolecules with tags for detection or crosslinking proteins for structural studies.[1][4][18][23]

Experimental Protocols

The following are general protocols that serve as a starting point. Optimization may be required based on the specific properties of the molecule to be conjugated.

Protocol 1: Reductive Amination for Conjugation to Primary Amines

This protocol describes the conjugation of this compound to a protein via its primary amine groups.

Materials:

  • Protein or peptide with accessible primary amine(s)

  • This compound

  • Reaction Buffer: 100 mM HEPES or Phosphate buffer, pH 7.0-7.5

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • PEGylation: Add this compound to the protein solution. A 5- to 20-fold molar excess of the PEG reagent over the protein is a common starting point.

  • Schiff Base Formation: Allow the mixture to incubate for 30-60 minutes at room temperature with gentle stirring to form the imine intermediate.

  • Reduction: Prepare a fresh stock solution of NaBH₃CN in the Reaction Buffer. Add the reducing agent to the reaction mixture to a final concentration of ~20 mM (typically a 1.5 to 2-fold molar excess over the aldehyde).

  • Reaction: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C. The progress can be monitored by SDS-PAGE or Mass Spectrometry.

  • Quenching: Add the Quenching Solution to consume any unreacted this compound. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from excess reagents using SEC, dialysis, or another appropriate chromatographic method.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification Protein Protein in Reaction Buffer Mix Mix & Incubate (Schiff Base Formation) Protein->Mix PEG This compound PEG->Mix Reduce Add NaBH₃CN (Reduction) Mix->Reduce Incubate_Final Incubate 2-4h (Stable Conjugate) Reduce->Incubate_Final Quench Quench Reaction (Add Tris) Incubate_Final->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify

Fig 1. General workflow for protein conjugation via reductive amination.
Protocol 2: Hydrazone Formation with Hydrazide-Modified Molecules

This protocol details the reaction between this compound and a molecule containing a hydrazide group.

Materials:

  • Hydrazide-modified molecule (e.g., peptide, small molecule)

  • This compound

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.5-5.5

  • Purification system (e.g., Reversed-Phase HPLC)

Procedure:

  • Preparation: Dissolve the hydrazide-modified molecule in the Reaction Buffer.

  • Reagent Addition: Dissolve this compound in a small amount of buffer or a compatible organic solvent (like DMSO) and add it to the reaction mixture. A 1.1 to 1.5-fold molar excess of the aldehyde is typically sufficient.

  • Reaction: Allow the mixture to react for 2-12 hours at room temperature. The acidic pH catalyzes the formation of the hydrazone bond. Monitor the reaction by LC-MS.

  • Purification: The resulting conjugate can be purified directly by RP-HPLC to remove unreacted starting materials.

Visualization of a Key Application: PROTAC Mechanism

This compound is a key linker for creating PROTACs. The diagram below illustrates the general mechanism by which a PROTAC facilitates the degradation of a target protein.

G TP Target Protein Ternary Ternary Complex (TP-PROTAC-E3) TP->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PROTAC PROTAC (with PEG Linker) PROTAC->Ternary Ternary->E3 recycled Ternary->PROTAC recycled Ub_TP Ubiquitinated Target Protein Ternary->Ub_TP facilitates ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_TP->Proteasome recognized by Degraded Degraded Peptides Proteasome->Degraded degrades into

Fig 2. PROTAC mechanism for targeted protein degradation.

Storage and Stability

Proper storage is crucial to prevent degradation of the reactive aldehyde group.

  • Short-term (days to weeks): Store at 0 - 4°C, dry and protected from light.[1]

  • Long-term (months to years): Store at -20°C under an inert atmosphere (e.g., nitrogen).[1][3][7]

  • In Solution: Stock solutions, particularly in hygroscopic solvents like DMSO, should be stored at -20°C or -80°C.[3] For long-term storage in solution (-80°C), use within 6 months is recommended.[3] Avoid repeated freeze-thaw cycles.[3] The product is generally stable for several weeks during shipping at ambient temperatures.[1]

Conclusion

This compound is a high-value chemical tool for researchers in chemistry, biology, and pharmacology. Its defined structure, hydrophilic PEG spacer, and versatile aldehyde reactivity enable a wide range of applications, from fundamental bioconjugation studies to the development of sophisticated therapeutics like PROTACs. Understanding its chemical properties, reactivity, and handling requirements is key to its successful implementation in the laboratory.

References

An In-depth Technical Guide to m-PEG3-aldehyde: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG3-aldehyde, a heterobifunctional linker critical to advancements in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details its chemical structure, molecular properties, and its utility in covalently linking biomolecules, supported by experimental protocols and quantitative data.

Core Properties of this compound

This compound, systematically named 3-[2-(2-methoxyethoxy)ethoxy]propanal, is a short-chain polyethylene (B3416737) glycol (PEG) derivative featuring a terminal aldehyde group and a methoxy-capped terminus. The presence of the hydrophilic PEG spacer enhances the aqueous solubility of molecules it is conjugated to, a valuable property in biological systems.[1]

Chemical Structure and Molecular Data

The aldehyde functional group is a key reactive handle, readily forming covalent bonds with primary amines, hydrazides, and aminooxy groups.[1] This reactivity is fundamental to its application as a linker.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₈H₁₆O₄[1]
Molecular Weight 176.21 g/mol [1]
Appearance Colorless to light yellow liquid[1]
SMILES O=CCCOCCOCCOC[1]
CAS Number 356066-46-1[1]
Solubility Soluble in DMSO and aqueous media[1]
Storage Long-term at -20°C, short-term at 0-4°C[1]

Applications in Targeted Protein Degradation: PROTACs

This compound serves as a flexible linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that co-opt the cell's native protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate target proteins of interest (POIs).[1] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker.

The linker's length and composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[2] Flexible PEG linkers, such as this compound, are thought to facilitate the productive formation of this ternary complex.[3]

The PROTAC Mechanism of Action

The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Pathway cluster_ubiquitination Ubiquitination Cascade PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Forms POI->Ternary_Complex Forms E3_Ligase->Ternary_Complex Forms Ternary_Complex->PROTAC Released PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP->AMP Ub Transfer E2->E3_Ligase Ub Transfer Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.
Impact of PEG Linker Length on Degradation Efficiency

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and its maximum degradation level (Dₘₐₓ).[2] Studies have shown that the length of the PEG linker significantly impacts these parameters. An optimal linker length is required to achieve a productive ternary complex geometry for efficient ubiquitination.[2][4]

Table 2: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

Target ProteinLinker Length (atoms)DC₅₀Dₘₐₓ (%)Reference(s)
Estrogen Receptor α (ERα) 9>10 µM~50[5]
12~5 µM~75[5]
16 ~1 µM ~95 [5]
19~5 µM~70[5]
TANK-binding kinase 1 (TBK1) < 12No degradation-[4]
21 3 nM 96 [4]
29292 nM76[4]
PI3Kγ -88.4 nM>70[3]
mTOR -45.4 nM~75[3]

Note: Data is compiled from multiple studies and may involve different cell lines and experimental conditions. The linker atom count includes the PEG units and other atoms in the linker chain.

Experimental Protocols

The aldehyde group of this compound is primarily used for conjugation to molecules containing hydrazide or aminooxy functionalities, forming stable hydrazone or oxime linkages, respectively.

General Protocol for Protein Labeling via Hydrazone Ligation

This protocol describes the conjugation of a hydrazide-modified molecule (e.g., a fluorescent dye or biotin) to a protein that has been modified to contain an aldehyde group. This compound can be used to synthesize an aldehyde-bearing probe for this reaction.

Materials:

  • Aldehyde-functionalized protein (or protein with generated aldehyde groups) in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.5).[6]

  • Hydrazide-functionalized molecule (e.g., m-PEG3-hydrazide synthesized from this compound) dissolved in DMSO.[6]

  • Purification column (e.g., gel filtration).[6]

Procedure:

  • Prepare the protein solution at a concentration of approximately 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.[6]

  • Prepare a 50 mM stock solution of the hydrazide-functionalized molecule in DMSO.[6]

  • Add the hydrazide solution to the protein solution. A typical starting molar ratio is a 10-50 fold molar excess of the hydrazide probe. For example, add 200 µL of 50 mM hydrazide solution to 2 mL of the protein solution.[6]

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[6] Reaction times may vary and should be optimized.

  • Purify the resulting protein conjugate using gel filtration or dialysis to remove unreacted hydrazide molecules.[6]

  • Characterize the conjugate using methods such as SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to determine the final mass and degree of labeling.[7][8]

Protocol for PROTAC Synthesis using a PEG Linker

This protocol outlines a general two-step synthesis for a PROTAC, where a POI-binding ligand is first coupled to a bifunctional PEG linker (like a hydroxy-PEG-acid), and the resulting intermediate is then conjugated to an E3 ligase ligand.

Step 1: Synthesis of POI-Linker Intermediate

  • Dissolve the hydroxy-PEG-acid linker (1.2 equivalents) in anhydrous DMF.

  • Add coupling reagents such as HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir for 15 minutes at room temperature.

  • Add the amine-functionalized POI ligand (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.[9]

  • Monitor reaction progress via LC-MS.

  • Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography to yield the POI-PEG-OH intermediate.[9]

Step 2: Synthesis of the Final PROTAC

  • Dissolve the POI-PEG-OH intermediate (1.0 equivalent) in anhydrous DCM and cool to 0°C.

  • Add triethylamine (B128534) (1.5 equivalents).

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM to activate the terminal hydroxyl group.[9]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Remove the solvent under reduced pressure. Dissolve the residue in anhydrous DMF.

  • Add the amine-containing E3 ligase ligand (1.5 equivalents) and DIPEA (3.0 equivalents).[9]

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor progress by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC.[9]

Experimental and Logical Workflows

Visualizing the experimental process is crucial for planning and execution. The following diagrams illustrate a typical workflow for bioconjugation and the logical relationship of components in PROTAC synthesis.

Bioconjugation_Workflow Start Start Prepare_Protein Prepare Aldehyde-Protein in Buffer (pH 5.5-7.0) Start->Prepare_Protein Prepare_Linker Prepare m-PEG3-Hydrazide (or Aminooxy) in DMSO Start->Prepare_Linker Mix Mix Protein and Linker (Molar Excess of Linker) Prepare_Protein->Mix Prepare_Linker->Mix Incubate Incubate (e.g., 2h at RT) Mix->Incubate Purify Purify Conjugate (Gel Filtration / Dialysis) Incubate->Purify Characterize Characterize (SDS-PAGE, Mass Spec) Purify->Characterize End End Characterize->End

Workflow for protein conjugation using an aldehyde-reactive linker.

References

Synthesis of m-PEG3-aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of m-PEG3-aldehyde, a valuable heterobifunctional linker used in bioconjugation and drug delivery systems, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a reliable synthetic protocol, presents key quantitative data, and illustrates the synthetic pathway.

Core Compound Data

The following table summarizes the essential quantitative data for the starting material and the final product involved in the synthesis of this compound.

CompoundIUPAC NameOther NamesCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Starting Material 2-(2-(2-methoxyethoxy)ethoxy)ethanolm-PEG3-alcohol, Triethylene glycol monomethyl ether112-35-6C₇H₁₆O₄164.20≥98%
Product 2-(2-(2-methoxyethoxy)ethoxy)acetaldehydeThis compound356066-46-1C₈H₁₆O₄176.21≥95%[1]

Synthetic Pathway

The synthesis of this compound is achieved through the oxidation of the primary alcohol of triethylene glycol monomethyl ether (m-PEG3-alcohol). The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this transformation, as it proceeds under mild conditions and minimizes the risk of over-oxidation to the carboxylic acid.[2][3][4]

PROTAC_MoA cluster_PROTAC PROTAC Molecule E3_ligand E3 Ligase Ligand Linker m-PEG3-Linker E3_ligand->Linker E3_Ligase E3 Ubiquitin Ligase E3_ligand->E3_Ligase Binds Target_ligand Target Protein Ligand Linker->Target_ligand Target_Protein Target Protein Target_ligand->Target_Protein Binds Ub Ubiquitin E3_Ligase->Ub Ubiquitination Target_Protein->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG3-aldehyde in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of m-PEG3-aldehyde as a Heterobifunctional Linker

This compound is not a therapeutic agent with a direct mechanism of action on a biological target. Instead, it is a critical chemical tool, specifically a PEG-based heterobifunctional linker, employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic modalities that leverage the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2]

The this compound molecule consists of three key components: a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of three units, which provides hydrophilicity and acts as a spacer, and a reactive aldehyde group at the other end.[4][5] This aldehyde group is a key functional handle for covalently linking this compound to other molecules.[2][4][5]

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System with PROTACs

The "mechanism of action" of this compound is realized through the function of the PROTACs it helps create. PROTACs are chimeric molecules that typically consist of two active ligands connected by a linker, such as this compound.[1][2] One ligand is designed to bind to a specific target protein of interest (the protein to be degraded), while the other ligand binds to an E3 ubiquitin ligase, a component of the cell's protein degradation system.[1][2]

By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome. This process effectively removes the target protein from the cell, thereby achieving a therapeutic effect.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation Target_Protein Target Protein PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) Target_Protein->PROTAC Binds Proteasome Proteasome Target_Protein->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Target_Protein Ubiquitination E3_Ligase->PROTAC Binds Ub Ubiquitin Ub->E3_Ligase Recruited Degraded_Protein Degraded Protein (Amino Acids) Proteasome->Degraded_Protein Degradation

Caption: The general mechanism of action of a PROTAC molecule.

Physicochemical and Reactive Properties of this compound

The utility of this compound as a PROTAC linker stems from its specific chemical properties.

PropertyValueSource
CAS Number 356066-46-1[2][4][6][7]
Molecular Formula C8H16O4[2][4][6][7]
Molecular Weight 176.21 g/mol [2][4][6][7]
Appearance Not specified, likely a liquid or solidN/A
Purity >95%[4][6]
Solubility Soluble in aqueous media[1][2][4]
Storage -20°C for long-term storage[4][6]
Reactivity of the Aldehyde Group

The terminal aldehyde group (-CHO) is a highly reactive functional group that can participate in several types of chemical reactions, making it a versatile tool for bioconjugation.[8] Aldehydes are strong electrophiles that readily react with nucleophiles.[5]

Common reactions involving the aldehyde group of this compound include:

  • Reductive Amination: The aldehyde reacts with a primary amine (e.g., on a protein or another small molecule) to form a Schiff base (an imine), which can then be reduced to a stable secondary amine linkage.[5][9]

  • Hydrazone Formation: Aldehydes react with hydrazide groups to form a hydrazone bond.[1][2][4]

  • Oxime Ligation: The reaction of the aldehyde with an aminooxy group results in the formation of a stable oxime bond.[1][2][4] This reaction is often used in bioorthogonal chemistry due to its high specificity and stability.[10]

Aldehyde_Reactions cluster_reactants Reactants cluster_products Products mPEG3_Aldehyde m-PEG3-CHO (Aldehyde) Amine Primary Amine (R-NH2) mPEG3_Aldehyde->Amine + Reductive Amination Hydrazide Hydrazide (R-C(O)NHNH2) mPEG3_Aldehyde->Hydrazide + Hydrazone Formation Aminooxy Aminooxy (R-ONH2) mPEG3_Aldehyde->Aminooxy + Oxime Ligation Schiff_Base Schiff Base (Imine) -> Stable Amine Hydrazone Hydrazone Oxime Oxime

Caption: Common bioconjugation reactions of the aldehyde group.

The Role of the PEG Spacer

The polyethylene glycol (PEG) component of this compound serves several important functions in the resulting PROTAC molecule:

  • Increased Solubility: The hydrophilic PEG spacer enhances the solubility of the PROTAC in aqueous media, which is often a challenge in drug development.[1][2][4]

  • Optimal Distance and Flexibility: The PEG linker provides a flexible spacer of a defined length between the two ligands of the PROTAC. This is crucial for allowing the target protein and the E3 ligase to adopt the optimal orientation for efficient ubiquitination.

  • Biocompatibility: PEG is a well-known biocompatible polymer, which can reduce the immunogenicity of the PROTAC.[8]

Generalized Experimental Protocol for Bioconjugation

While specific protocols will vary depending on the molecules being conjugated, the following provides a general outline for using this compound in a bioconjugation reaction, such as attaching it to a small molecule containing a primary amine.

Objective: To conjugate this compound to an amine-containing molecule via reductive amination.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (STAB))

  • Reaction vessel

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

  • Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

  • Dissolution: Dissolve the amine-containing molecule in the anhydrous solvent in the reaction vessel.

  • Addition of this compound: Add a molar equivalent of this compound to the reaction mixture.

  • Schiff Base Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate. The reaction can be monitored by TLC or HPLC to observe the consumption of the starting materials and the appearance of the imine intermediate.

  • Reduction: Once the Schiff base formation is complete or has reached equilibrium, add the reducing agent (e.g., 1.5-2 equivalents of STAB) to the mixture. The reducing agent will selectively reduce the imine to a stable secondary amine.

  • Reaction Completion: Let the reaction proceed at room temperature, typically for 2-16 hours. Continue to monitor the reaction by TLC or HPLC until the starting materials are consumed and the desired product is formed.

  • Quenching: Once the reaction is complete, quench any excess reducing agent by adding a small amount of water or a suitable buffer.

  • Work-up and Purification: Perform an appropriate aqueous work-up to remove any water-soluble byproducts. The crude product is then purified using a suitable technique, such as flash column chromatography or preparative HPLC, to yield the final m-PEG3-linked conjugate.

  • Characterization: The purified product should be characterized by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Experimental_Workflow Start Start Dissolve_Amine Dissolve Amine-Molecule in Anhydrous Solvent Start->Dissolve_Amine Add_Aldehyde Add this compound Dissolve_Amine->Add_Aldehyde Schiff_Base_Formation Stir for 1-2h (Schiff Base Formation) Add_Aldehyde->Schiff_Base_Formation Add_Reducing_Agent Add Reducing Agent (e.g., STAB) Schiff_Base_Formation->Add_Reducing_Agent Reduction Stir for 2-16h (Reduction to Amine) Add_Reducing_Agent->Reduction Quench Quench Reaction Reduction->Quench Purify Work-up and Purify (e.g., HPLC) Quench->Purify Characterize Characterize Product (MS, NMR) Purify->Characterize End End Characterize->End

Caption: A generalized workflow for bioconjugation using this compound.

Conclusion

This compound is a valuable chemical tool in modern drug discovery, particularly in the development of PROTACs. Its mechanism of action is indirect, being a critical component that enables the formation of these powerful therapeutic molecules. The reactive aldehyde group allows for versatile and efficient conjugation to ligands of interest, while the PEG spacer imparts favorable physicochemical properties such as solubility and biocompatibility to the final PROTAC. A thorough understanding of the chemical reactivity of this compound and the broader mechanism of PROTAC-mediated protein degradation is essential for researchers and scientists working to develop the next generation of targeted therapeutics.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of m-PEG3-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of m-PEG3-aldehyde in aqueous buffers, a critical parameter for its effective use in bioconjugation, drug delivery, and other biomedical applications. While precise quantitative solubility data remains proprietary and is not publicly available in extensive datasets, this guide synthesizes established principles of PEG chemistry, information from technical data sheets, and relevant experimental methodologies to provide a comprehensive understanding of this compound's behavior in aqueous environments.

Core Concepts: Understanding the Solubility of PEGylated Molecules

The solubility of this compound is fundamentally governed by its chemical structure. The molecule consists of a short methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with three ethylene (B1197577) glycol units, capped with a reactive aldehyde group. The PEG component is notoriously hydrophilic, readily forming hydrogen bonds with water molecules, which imparts excellent water solubility to the entire molecule.[1][2][3] This hydrophilic PEG spacer is a key feature that enhances the aqueous solubility of molecules to which it is attached.[1][2][3]

While specific mg/mL values in various buffers are not readily published, it is widely stated that PEG aldehydes are highly soluble in water and common aqueous buffers.[4][5] Technical data sheets for this compound and similar short-chain PEG aldehydes consistently indicate solubility in aqueous solutions, alongside organic solvents such as DMSO, DMF, and chloroform.[5]

Qualitative Solubility and Solvent Compatibility

The following table summarizes the known solubility characteristics of this compound and related PEG aldehydes based on available technical literature.

Solvent/Buffer SystemSolubilityRemarks
WaterHighly SolubleThe hydrophilic nature of the PEG chain drives solubility.
Aqueous Buffers (e.g., PBS)Generally SolubleExpected to be readily soluble in commonly used biological buffers.
Dimethyl Sulfoxide (DMSO)SolubleA common organic solvent for PEGylated compounds.
Dimethylformamide (DMF)SolubleAnother common organic solvent for PEGylated compounds.
ChloroformSolubleDemonstrates solubility in certain non-polar organic solvents.
MethanolSolubleMiscible with polar protic organic solvents.

Stability in Aqueous Buffers: A Critical Consideration

Beyond solubility, the stability of the aldehyde group in aqueous buffers is paramount for its intended conjugation reactions. The aldehyde functionality can be susceptible to hydration and oxidation. More importantly, its reactivity with amine groups to form a Schiff base is pH-dependent. Optimal reaction conditions are typically in the slightly acidic to neutral pH range (pH 5.5-7.5). At higher pH values, the rate of hydrolysis of the resulting Schiff base can increase, while at very low pH, the protonation of amines can reduce their nucleophilicity.

The stability of the PEG backbone itself is generally very high, and it is not prone to hydrolysis under typical experimental conditions.

Experimental Protocol: A Proposed Method for Determining Aqueous Solubility

While specific solubility data is not published, a robust experimental protocol can be adapted to determine the aqueous solubility of this compound in a specific buffer of interest. This protocol is based on the principle of creating a saturated solution and quantifying the dissolved solute.

Objective: To determine the saturation solubility of this compound in a given aqueous buffer at a specific temperature.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge capable of high-speed centrifugation

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial. The excess is crucial to ensure saturation.

    • Vortex the mixture vigorously for 2 minutes to facilitate initial dissolution.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vial at a high speed (e.g., >10,000 x g) for 30 minutes to pellet the undissolved this compound.

    • Carefully collect a precise volume of the supernatant without disturbing the pellet.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer.

    • Analyze the collected supernatant and the standard solutions using a validated HPLC method. The aldehyde group or the PEG chain can be detected depending on the chosen detector.

    • Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

    • Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • The determined concentration from the supernatant represents the saturation solubility of this compound in that specific buffer at the tested temperature. The result is typically expressed in mg/mL or mol/L.

Visualizing Experimental Logic and Relationships

The following diagrams, generated using the DOT language, illustrate the key relationships and a proposed experimental workflow.

G Factors Influencing this compound Aqueous Solubility cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Extrinsic Factors PEG_Chain Hydrophilic PEG Chain Solubility Aqueous Solubility PEG_Chain->Solubility Increases Aldehyde_Group Polar Aldehyde Group Aldehyde_Group->Solubility Contributes to Polarity Buffer_pH Buffer pH Buffer_pH->Solubility Can Affect Stability Temperature Temperature Temperature->Solubility Generally Increases Buffer_Composition Buffer Composition (Ionic Strength) Buffer_Composition->Solubility Can Influence

Caption: Factors influencing the aqueous solubility of this compound.

G Proposed Workflow for Solubility Determination start Start prep Prepare Supersaturated Solution in Buffer start->prep equilibrate Equilibrate at Controlled Temperature prep->equilibrate centrifuge Centrifuge to Pellet Undissolved Solute equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze Supernatant and Standards by HPLC supernatant->hplc calculate Calculate Concentration from Calibration Curve hplc->calculate end End (Solubility Value) calculate->end

Caption: Experimental workflow for determining this compound solubility.

References

An In-Depth Technical Guide to the Reactivity of m-PEG3-aldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of methoxy-poly(ethylene glycol)3-aldehyde (m-PEG3-aldehyde) with primary amines. This process, a cornerstone of bioconjugation, is critical for modifying proteins, peptides, and other biomolecules to enhance their therapeutic properties. This document details the underlying chemistry, optimal reaction conditions, detailed experimental protocols, and methods for characterization and purification of the resulting conjugates.

Core Principles: The Chemistry of PEGylation with this compound

The conjugation of this compound to a primary amine, such as the N-terminus of a protein or the ε-amino group of a lysine (B10760008) residue, proceeds via a two-step process known as reductive amination.

Step 1: Schiff Base Formation

The initial reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the this compound. This is a reversible condensation reaction that results in the formation of an unstable imine intermediate, commonly referred to as a Schiff base, with the elimination of a water molecule.[1][2][3] The formation of the Schiff base is pH-dependent, with optimal rates typically observed in a slightly acidic to neutral pH range (pH 5-7).[4][5][6] At a lower pH, the amine becomes protonated and non-nucleophilic, while at a higher pH, the dehydration of the carbinolamine intermediate can be rate-limiting.[3][6]

Step 2: Reductive Amination

The Schiff base is hydrolytically unstable and the formation reaction is reversible.[4] To form a stable conjugate, the imine bond is reduced to a secondary amine bond using a mild reducing agent.[2] Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this purpose due to its selectivity.[7][8] It is stable in aqueous solutions and selectively reduces the iminium ion (the protonated form of the Schiff base) much faster than it reduces the aldehyde, minimizing the unwanted conversion of the starting PEG-aldehyde to a PEG-alcohol.[8] The final product is a stable secondary amine linkage between the PEG moiety and the target molecule.

Below is a diagram illustrating the reaction pathway.

Figure 1: Reaction of this compound with a primary amine.

Quantitative Data on Reaction Parameters

The efficiency and selectivity of the this compound conjugation reaction are influenced by several factors. While specific kinetic data for this compound is not extensively published, the following tables summarize typical conditions and expected outcomes based on studies of similar mPEG-aldehydes.[1][4][9]

Table 1: Optimal Reaction Conditions for m-PEG-aldehyde Conjugation

ParameterRecommended RangeRationale
pH 6.0 - 7.5Balances amine nucleophilicity and Schiff base stability for optimal reaction rate.[4]
Temperature 4 - 25 °CLower temperatures can improve selectivity and reduce side reactions, though reaction times may be longer.[4][9]
Molar Ratio (PEG:Amine) 5:1 to 50:1A molar excess of the PEG reagent drives the reaction towards completion.[5]
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces the imine bond over the aldehyde.[8]
Solvent Aqueous buffers (e.g., PBS, MES)Maintains the stability and solubility of biomolecules.[5]

Table 2: Typical Reaction Outcomes and Stability

ParameterValue/ObservationNotes
Typical Yield (Mono-PEGylated) 30 - 70%Highly dependent on the specific protein/peptide and reaction conditions.[10]
Schiff Base Stability Reversible, hydrolytically unstableThe reduction to a secondary amine is crucial for a stable conjugate.[4]
Secondary Amine Stability StableForms a permanent covalent bond under physiological conditions.
Reaction Time 2 - 24 hoursInfluenced by temperature, pH, and reactant concentrations.[5]

Detailed Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to a primary amine-containing molecule, such as a protein or peptide. Optimization may be required for specific applications.

General Protocol for Protein PEGylation

This protocol outlines the steps for conjugating this compound to a protein in solution.

Materials:

  • Protein of interest with accessible primary amines

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Reducing Agent Stock: 5 M Sodium Cyanoborohydride (NaBH₃CN) in 1 M NaOH (Prepare fresh)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in the Reaction Buffer.

  • Reaction Initiation: Add the dissolved this compound to the protein solution at a desired molar excess (e.g., 20-fold). Mix gently.

  • Reduction: Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from excess PEG reagent and byproducts using Size Exclusion Chromatography (SEC) or other suitable chromatographic methods.[5]

Monitoring Reaction Progress

The progress of the PEGylation reaction can be monitored using various analytical techniques:

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein as PEG chains are attached.

  • RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography can be used to separate the unreacted protein, mono-PEGylated, and multi-PEGylated species.[11][12]

  • MALDI-TOF Mass Spectrometry: Provides a precise measurement of the molecular weight of the conjugates, allowing for the determination of the degree of PEGylation.[8][13][14]

The following diagram illustrates a typical experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Dissolve Protein in Reaction Buffer D Mix Protein and This compound A->D B Dissolve this compound in Reaction Buffer B->D C Prepare NaBH₃CN Stock Solution E Add NaBH₃CN to Initiate Reduction C->E D->E F Incubate (2-24h) E->F G Monitor Progress (SDS-PAGE, HPLC) F->G H Quench Reaction G->H I Purify Conjugate (SEC) H->I J Characterize Final Product (MALDI-TOF, HPLC) I->J

Figure 2: Experimental workflow for protein PEGylation.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise during the conjugation process. The following diagram outlines a troubleshooting guide for common problems.

Troubleshooting_Guide cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Conjugation Yield Cause1 Inactive this compound Problem->Cause1 Cause2 Suboptimal Reaction pH Problem->Cause2 Cause3 Ineffective Reducing Agent Problem->Cause3 Cause4 Inaccessible Primary Amines Problem->Cause4 Solution1 Use fresh, properly stored This compound Cause1->Solution1 Solution2 Verify and adjust buffer pH to 6.0-7.5 Cause2->Solution2 Solution3 Prepare fresh NaBH₃CN solution Cause3->Solution3 Solution4 Denature/refold protein or use a longer PEG linker Cause4->Solution4

Figure 3: Troubleshooting guide for low conjugation yield.

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for the PEGylation of biomolecules. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can achieve efficient and specific conjugation. This guide provides the foundational knowledge and practical protocols to successfully implement this important bioconjugation technique in a research and drug development setting. Further optimization for each specific molecule is recommended to achieve the desired degree of PEGylation and to maximize the therapeutic potential of the conjugate.

References

m-PEG3-aldehyde: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-aldehyde, with the CAS Number 356066-46-1, is a methoxy-terminated polyethylene (B3416737) glycol (PEG) derivative containing a terminal aldehyde group. This heterobifunctional linker is a valuable tool in bioconjugation and drug development. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media, while the reactive aldehyde group allows for the covalent attachment to biomolecules. Specifically, the aldehyde functionality reacts with hydrazide and aminooxy groups to form stable hydrazone and oxime linkages, respectively. This reactivity is commonly exploited for the labeling and crosslinking of molecules, including proteins and peptides, and in the development of Antibody-Drug Conjugates (ADCs) and PROTACs.

This technical guide provides an in-depth overview of the safety, handling, and key applications of this compound, with a focus on providing practical information for laboratory professionals.

Physical and Chemical Properties

PropertyValueSource
Chemical Name 3-[2-(2-methoxyethoxy)ethoxy]propanal
CAS Number 356066-46-1
Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
Appearance Colorless to light yellow liquid
Purity ≥95%
Solubility Soluble in DMSO
Density 0.995 ± 0.06 g/cm³

Safety and Handling

The safe handling of this compound is crucial due to its potential hazards. The following sections detail the necessary precautions and procedures.

Hazard Identification

This compound is classified as a hazardous substance. The key hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Source:

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure.

  • Eye/Face Protection: Wear safety goggles or a face shield.

  • Skin Protection: Wear chemical-resistant gloves and protective clothing.

  • Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. If ventilation is inadequate, wear an approved respirator.

First Aid Measures

In the event of exposure to this compound, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Ingestion Wash out mouth with water. Do NOT induce vomiting. Call a physician.
Inhalation Remove to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
Skin Contact Immediately wash skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses, if present and easy to do. Continue rinsing. Promptly call a physician.

Source:

Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

  • Storage Temperature: Store in a tightly closed container at -20°C for long-term storage. For short-term storage (days to weeks), it can be kept at 0-4°C.

  • Inert Atmosphere: Store under a nitrogen atmosphere.

  • Solutions: Stock solutions in solvents like DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Spill and Disposal Procedures

In case of a spill, wear appropriate PPE and absorb the liquid with an inert material, such as sand or diatomite. Place the absorbed material in a tightly closed container for disposal. Dispose of the waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water courses.

Safe Handling Workflow

The following diagram illustrates a typical workflow for the safe handling of this compound in a laboratory setting.

G cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect log Log into Chemical Inventory inspect->log store Store at -20°C under Nitrogen log->store ppe Don Appropriate PPE store->ppe fume_hood Work in a Fume Hood ppe->fume_hood weigh Weigh/Dispense fume_hood->weigh reaction Perform Reaction weigh->reaction decontaminate Decontaminate Glassware reaction->decontaminate waste Collect Waste decontaminate->waste dispose Dispose of Waste per Regulations waste->dispose G mPEG3_aldehyde This compound CH₃O-(CH₂CH₂O)₃-CH₂CH₂CHO schiff_base Schiff Base Intermediate m-PEG3-N=CH-R mPEG3_aldehyde->schiff_base biomolecule Biomolecule R-NH₂ biomolecule->schiff_base conjugate {Stable Conjugate | m-PEG3-NH-CH₂-R} schiff_base->conjugate reducing_agent {Reducing Agent | NaCNBH₃} reducing_agent->conjugate

In-Depth Technical Guide to m-PEG3-aldehyde (CAS Number 356066-46-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-aldehyde, with the CAS number 356066-46-1, is a methoxy-terminated polyethylene (B3416737) glycol (PEG) derivative featuring a terminal aldehyde functional group. This heterobifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, primarily for its role in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][] The inclusion of a three-unit PEG spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugates, making it a valuable tool in pharmaceutical research and development.[1][2] This guide provides a comprehensive overview of the chemical properties, applications, and reaction methodologies associated with this compound.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature. Its chemical structure consists of a methoxy (B1213986) group at one terminus and an aldehyde group at the other, connected by a short, hydrophilic chain of three ethylene (B1197577) glycol units.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 356066-46-1[1][2]
Molecular Formula C₈H₁₆O₄[2][6]
Molecular Weight 176.21 g/mol [2][6]
IUPAC Name 3-[2-(2-methoxyethoxy)ethoxy]propanal[7]
SMILES O=CCCOCCOCCOC[1][6]
Appearance Colorless to light yellow liquid[1]
Purity Typically ≥95%[6]
Storage Conditions -20°C, stored under nitrogen[1][6]
Solubility Soluble in DMSO[1]

Key Applications in Research and Drug Development

The aldehyde functional group of this compound is a versatile reactive handle for the covalent modification of biomolecules. Its primary applications stem from its ability to react with primary amines, hydrazides, and aminooxy groups to form stable linkages.

PROTAC Synthesis

This compound is widely utilized as a linker in the synthesis of PROTACs.[1][2][3][4][] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to bind effectively to their respective protein targets.

Bioconjugation and PEGylation

The process of covalently attaching PEG chains to proteins, peptides, or small molecules is known as PEGylation. This technique is employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The aldehyde group of this compound can be used to PEGylate biomolecules containing accessible primary amine groups through reductive amination.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this compound can serve as a linker to conjugate a cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG spacer can help to mitigate aggregation and improve the solubility of the final ADC product.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively available in the public domain, the following sections describe the general methodologies for the key reactions involving this reagent. Researchers should optimize these protocols for their specific applications.

Reductive Amination with Primary Amines

Reductive amination is a common method for forming a stable carbon-nitrogen bond between an aldehyde and a primary amine. The reaction proceeds in two steps: the initial formation of a Schiff base (imine), followed by its reduction to a secondary amine.

Experimental Workflow for Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A This compound C Imine Intermediate (Schiff Base) A->C Reaction in appropriate buffer (e.g., PBS, pH 6.5-7.5) B Primary Amine (e.g., protein, peptide) B->C E Stable Secondary Amine Conjugate C->E Reduction D Reducing Agent (e.g., Sodium Cyanoborohydride) D->E G cluster_0 Reactants cluster_1 Linkages A This compound E Hydrazone A->E F Oxime A->F G Imine (Schiff Base) A->G B Hydrazide (-CONHNH2) B->E C Aminooxy (-ONH2) C->F D Primary Amine (-NH2) D->G

References

A Technical Guide to m-PEG3-aldehyde for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and application of m-PEG3-aldehyde, a versatile heterobifunctional linker crucial for advanced bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Overview of this compound

This compound, with the chemical name 3-(2-(2-methoxyethoxy)ethoxy)propanal, is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal methoxy (B1213986) group and an aldehyde functional group. The methoxy group provides stability and reduces non-specific binding, while the three-unit PEG spacer enhances aqueous solubility and provides a flexible linkage between conjugated molecules.[1][2] The aldehyde group is the reactive handle for conjugation, primarily targeting aminooxy and hydrazide-containing molecules to form stable oxime and hydrazone linkages, respectively.[1][3]

Sourcing and Specifications of this compound

A variety of chemical suppliers offer this compound for research purposes. The quality and purity of the reagent are critical for successful and reproducible bioconjugation experiments. Below is a comparative summary of specifications from prominent suppliers.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Storage Conditions
MedchemExpress 99.83%[4]356066-46-1[4]C₈H₁₆O₄[4]176.21[4]-20°C, stored under nitrogen[4]
AxisPharm ≥95%[2]356066-46-1[2]C₈H₁₆O₄[2]176.21[2]Not specified
MedKoo Biosciences >95%[1]356066-46-1[1]C₈H₁₆O₄[1]176.21[1]0 - 4°C (short term), -20°C (long term)[1]
Glyco MindSynth 95-98%[5]356066-46-1[5]C₈H₁₆O₄[5]176.21[5]Not specified
ChemScene ≥95%[6]356066-46-1[6]C₈H₁₆O₄[6]176.21[6]-20°C, stored under nitrogen[6]
Fluorochem 95%[7]356066-46-1[7]C₈H₁₆O₄[7]176.21[7]Not specified

Experimental Protocols: Bioconjugation via Oxime Ligation

Oxime ligation is a robust and chemoselective method for conjugating this compound to molecules containing an aminooxy group. The resulting oxime bond is highly stable under physiological conditions.

Materials
  • This compound

  • Aminooxy-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Catalyst (optional): Aniline (B41778) or aniline derivatives (e.g., p-phenylenediamine)

  • Purification system: Size-exclusion chromatography (SEC) or Reverse-phase high-performance liquid chromatography (RP-HPLC)

General Protocol for Protein Labeling
  • Preparation of Reagents:

    • Dissolve the aminooxy-functionalized protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration should be 10-20 fold higher than the desired final reaction concentration.

    • If using a catalyst, prepare a stock solution of aniline in the reaction buffer.

  • Conjugation Reaction:

    • To the protein solution, add the this compound stock solution to achieve a 5-20 molar excess of the PEG linker relative to the protein.

    • If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein, or by LC-MS analysis.

  • Purification of the PEGylated Protein:

    • Upon completion of the reaction, remove the excess unreacted this compound and other small molecules by size-exclusion chromatography (SEC).[]

    • Alternatively, for more precise separation of PEGylated species, RP-HPLC can be employed.[]

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques such as SDS-PAGE, Western blotting, and mass spectrometry.

Application in PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[9][10] The PEG linker connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially conjugated to the two ligands.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Conjugation cluster_step2 Step 2: Second Ligand Conjugation cluster_step3 Step 3: Purification L1 Target Protein Ligand (with reactive group) L1_PEG Ligand 1 - PEG Conjugate L1->L1_PEG Reaction 1 PEG_aldehyde This compound PEG_aldehyde->L1_PEG PROTAC Final PROTAC Molecule L1_PEG->PROTAC Reaction 2 L2 E3 Ligase Ligand (with reactive group) L2->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathways and Experimental Workflows

As a chemical linker, this compound itself is not involved in biological signaling pathways. Its role is to facilitate the creation of molecules that can modulate these pathways. For instance, in the context of PROTACs, the resulting molecule hijacks the ubiquitin-proteasome system to induce protein degradation.

PROTAC Mechanism of Action

The following diagram illustrates the mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

PROTAC_MoA cluster_cellular_env Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI adds Ubiquitin Proteasome Proteasome Ub_POI->Proteasome targeted to Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is an indispensable tool for researchers in drug discovery and chemical biology. Its well-defined structure, water solubility, and specific reactivity make it an ideal linker for creating complex bioconjugates. This guide provides a foundational understanding of its sourcing, handling, and application, enabling scientists to leverage this versatile molecule in their research endeavors.

References

The Aldehyde Group in Bioconjugation: A Technical Guide to Site-Specific Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the aldehyde group's function as a versatile chemical handle for bioconjugation. We will cover the core methodologies for its site-specific introduction into proteins, the bioorthogonal reactions it enables, and its critical role in the development of advanced biotherapeutics like antibody-drug conjugates (ADCs).

Introduction to Aldehyde-Based Bioconjugation

The precise, covalent attachment of molecules such as drugs, imaging agents, or polymers to a specific site on a protein is a fundamental challenge in drug development and chemical biology. Site-specific conjugation ensures the production of homogeneous bioconjugates, leading to predictable pharmacokinetics, improved efficacy, and better safety profiles. The aldehyde functionality stands out as a powerful tool for this purpose due to its unique reactivity.

Unlike native amino acid side chains, the aldehyde group is absent in naturally occurring proteins, providing a truly bioorthogonal handle for chemical modification.[1] Its electrophilic carbon is highly reactive towards specific nucleophiles, allowing for chemoselective ligation under mild, aqueous conditions that preserve the protein's structure and function.[2][3] The primary reactions leveraged in this context are the formation of hydrazone and oxime linkages, which are stable under physiological conditions.[1]

Methods for Site-Specific Aldehyde Introduction

Two primary strategies have been established for introducing a reactive aldehyde group into a target protein with high precision: enzymatic modification of a genetically encoded tag and chemical oxidation of native glycans.

Enzymatic Method: The Aldehyde Tag (SMARTag™)

This elegant chemoenzymatic approach utilizes the Formylglycine Generating Enzyme (FGE).[4] FGE recognizes a short, genetically encoded consensus peptide sequence (typically LCTPSR or a minimal CxPxR motif) and oxidizes the cysteine residue within this "aldehyde tag" to a Cα-formylglycine (fGly) residue.[4][5][6] This process installs a bioorthogonal aldehyde handle at a predetermined location on the protein.[6]

The aldehyde tag can be genetically fused to the N-terminus, C-terminus, or an internal loop of a protein, offering precise control over the conjugation site.[7] The conversion efficiency of cysteine to fGly is often high, with reports of over 90% for optimized 6-mer tags.[5] This method is broadly applicable and has been successfully used to produce site-specifically modified monoclonal antibodies and other recombinant proteins in both prokaryotic and eukaryotic expression systems.[4][8]

Chemical Method: Periodate (B1199274) Oxidation of Glycans

Many therapeutic proteins, including monoclonal antibodies, are glycosylated. The carbohydrate moieties contain vicinal diol groups (cis-diols), particularly on sialic acid residues, which can be chemically oxidized to generate aldehyde groups using sodium periodate (NaIO₄).[2][9] This reaction is typically performed under mild conditions (e.g., low temperature, controlled pH) to maintain the protein's integrity.[10][11]

Because the N-linked glycans on antibodies are located in the Fc region, away from the antigen-binding sites, this method provides a degree of site-specificity, preserving the antibody's binding function.[11] The number of aldehydes generated per antibody can be controlled by modulating reaction conditions such as time, pH, and periodate concentration.[10]

Core Bioconjugation Chemistries

Once the aldehyde handle is installed, it can be targeted by various nucleophiles to form stable covalent bonds.

Hydrazone and Oxime Ligation

The most common strategy involves the reaction of the protein aldehyde with a hydrazine (B178648) or an alkoxyamine functional group on the payload molecule, forming a hydrazone or an oxime, respectively.[2] This condensation reaction is typically most efficient at a slightly acidic pH (around 4-6), where the acid-catalyzed dehydration of the tetrahedral intermediate is the rate-determining step.[2]

  • Stability: Oxime linkages are generally more stable against hydrolysis than hydrazone linkages, making them preferable for applications requiring long-term stability in vivo.[12][13] The rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that of a comparable hydrazone.[12][13]

  • Kinetics: While effective, these reactions can be slow at neutral pH.[2] The use of nucleophilic catalysts, such as aniline (B41778), can dramatically accelerate the reaction, with reported rate constants increasing to 10¹–10³ M⁻¹s⁻¹.[14][15] This allows for efficient labeling at low micromolar concentrations under ambient conditions.[14]

Advanced Ligation Strategies

To form even more stable linkages, advanced variations have been developed:

  • Hydrazino-Pictet-Spengler (HIPS) Ligation: This reaction occurs between an aldehyde and a hydrazino-indole moiety. It proceeds rapidly near neutral pH and forms a stable carbon-carbon bond, yielding highly stable conjugates.[16][17][18]

  • Reductive Amination: The initial imine or Schiff base formed between an aldehyde and an amine can be reduced with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage.[16][19] This offers an alternative route to stable bioconjugates.[19]

Quantitative Data Summary

The efficiency and stability of aldehyde-based bioconjugation reactions are critical for their application. The following tables summarize key quantitative data from the literature.

Table 1: Comparison of Hydrazone and Oxime Linkage Properties

Property Hydrazone Linkage Oxime Linkage Reference(s)
Relative Hydrolytic Stability Lower; more susceptible to hydrolysis, especially at acidic pH. High; significantly more stable than hydrazones across a wide pH range. [12][13]
Relative Rate of Hydrolysis ~1000-fold faster than oxime under acidic conditions. ~1000-fold slower than simple hydrazones. [12][13][20]
Typical Equilibrium Constant (K_eq) 10⁴–10⁶ M⁻¹ >10⁸ M⁻¹ [2]

| Optimal pH for Formation | Mildly acidic (pH ~4.5-5.5) | Mildly acidic (pH ~4.5-5.5) |[2] |

Table 2: Kinetic Rate Constants for Aldehyde Bioconjugation Reactions

Reaction Conditions Second-Order Rate Constant (k) Reference(s)
Typical Oxime/Hydrazone Formation pH 7, uncatalyzed ≤ 0.01 M⁻¹s⁻¹ [2]
Aniline-Catalyzed Hydrazone Ligation pH 7, 100 mM aniline ~170 M⁻¹s⁻¹ (for 6-hydrazinopyridine + benzaldehyde) [14][15]

| Aniline-Catalyzed Oxime Ligation | pH 7, 100 mM aniline | 8.2 ± 1.0 M⁻¹s⁻¹ (for aminooxyacetyl-peptide + benzaldehyde) |[14][15] |

Table 3: Aldehyde Tag (FGE) Conversion Efficiency

Tag Location / System Cysteine-to-fGly Conversion Efficiency Reference(s)
6-mer tag (LCTPSR) in E. coli >90% [5]
13-mer tag in E. coli ~86% [5]
Trastuzumab Light Chain (LC) 86% [21]
Trastuzumab CH1 Domain 92% [21]

| Trastuzumab Heavy Chain C-Terminus | 98% |[21] |

Experimental Protocols

Protocol 1: Generation of Aldehydes on an Antibody via Periodate Oxidation

This protocol describes the generation of aldehyde groups on the glycan chains of a monoclonal antibody.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • 10X Reaction Buffer (1 M Sodium Acetate, 1.5 M NaCl, pH 5.5)

  • Sodium meta-periodate (NaIO₄), 100 mM stock solution in dH₂O (prepare fresh)

  • Ethylene (B1197577) glycol

  • Desalting column (e.g., Zeba™ Spin Desalting Column)

Methodology:

  • Buffer Exchange: Prepare the antibody solution at a concentration of 1-10 mg/mL. If necessary, exchange the antibody into a compatible buffer like PBS, pH 7.4.

  • Setup Oxidation Reaction: In a microcentrifuge tube, combine the antibody solution with 1/10th volume of 10X Reaction Buffer (final concentration: 100 mM sodium acetate, 150 mM NaCl, pH 5.5).[22]

  • Initiate Oxidation: Add 1/10th volume of 100 mM NaIO₄ stock solution to the antibody mixture (final concentration: 10 mM NaIO₄).[22]

  • Incubation: Incubate the reaction for 30 minutes on ice or for 10 minutes at room temperature, protected from light.[22] The duration can be adjusted to control the extent of oxidation.[10]

  • Quench Reaction: Stop the oxidation by adding ethylene glycol to a final concentration of 10-20 mM to quench any unreacted periodate. Incubate for 5-10 minutes on ice.

  • Purification: Immediately remove excess periodate and byproducts by buffer exchanging the oxidized antibody into the desired conjugation buffer (e.g., PBS, pH 6.0-7.0) using a desalting column. The resulting aldehyde-functionalized antibody is now ready for conjugation.

Protocol 2: Labeling of an Aldehyde-Tagged Protein with a Hydrazide Probe

This protocol outlines the conjugation of a hydrazide-functionalized payload to a protein containing a formylglycine (fGly) residue.

Materials:

  • Aldehyde-tagged protein (1-5 mg/mL) in a suitable buffer (e.g., PBS, pH 6.0)

  • Hydrazide-functionalized payload (e.g., biotin-hydrazide), 10-50 mM stock in DMSO or aqueous buffer

  • Aniline catalyst, 1 M stock in DMSO or aqueous buffer (optional, but recommended)

  • Conjugation Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0)

  • Purification system (e.g., size-exclusion chromatography, affinity chromatography)

Methodology:

  • Prepare Reactants: Dilute the aldehyde-tagged protein to the desired concentration (e.g., 50 µM) in the conjugation buffer.

  • Add Payload: Add the hydrazide-functionalized payload from the stock solution to the protein solution. A 10- to 20-fold molar excess of the payload over the protein is typically used.

  • Add Catalyst (Optional): To accelerate the reaction, add aniline catalyst to a final concentration of 20-100 mM.[14][23]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1-2 hours for catalyzed reactions to 12-24 hours for uncatalyzed reactions.[14][24] Monitor the reaction progress if possible (e.g., by mass spectrometry).

  • Purification: Once the reaction is complete, remove the excess payload and catalyst using a suitable purification method like size-exclusion chromatography (SEC) or, if applicable, affinity chromatography based on the protein or payload tag.

  • Characterization: Characterize the final conjugate for purity, drug-to-antibody ratio (DAR), and integrity using methods such as SDS-PAGE, mass spectrometry, and HPLC.

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms in aldehyde-based bioconjugation.

Aldehyde_Introduction_Workflow cluster_0 Method 1: Enzymatic (Aldehyde Tag) cluster_1 Method 2: Chemical (Glycan Oxidation) A1 Gene Encoding Protein + Tag (CxPxR) A2 Co-expression with Formylglycine Generating Enzyme (FGE) A1->A2 A3 FGE oxidizes Cys to Formylglycine (fGly) A2->A3 Product Protein with Site-Specific Aldehyde Group (-CHO) A3->Product B1 Glycosylated Protein (e.g., Antibody) B2 Treatment with Sodium Periodate (NaIO4) B1->B2 B3 Oxidation of cis-diols in glycans B2->B3 B3->Product Oxime_Ligation_Mechanism Mechanism of Catalyzed Oxime Ligation ProteinCHO Protein-CHO (Aldehyde) Intermediate Tetrahedral Intermediate (Carbinolamine) ProteinCHO->Intermediate + Nucleophilic Attack PayloadONH2 Payload-O-NH2 (Alkoxyamine) PayloadONH2->Intermediate Product Protein-CH=N-O-Payload (Stable Oxime Bond) Intermediate->Product - H2O (Rate-Limiting Step) Catalyst Aniline Catalyst (pH 4-6) Catalyst->Intermediate Accelerates Dehydration ADC_Conjugation_Pathway Ab Aldehyde-Tagged Antibody Conjugation Chemoselective Ligation (e.g., HIPS) Ab->Conjugation LinkerPayload Linker-Payload (e.g., Hydrazide-MMAE) LinkerPayload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Homogeneous ADC (Defined DAR) Purification->ADC

References

The Pivotal Role of PEG Spacers in Advanced Drug Delivery Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene (B3416737) glycol (PEG) has emerged as a cornerstone in the field of drug delivery, primarily through its use as a flexible, hydrophilic spacer in a process known as PEGylation. This technical guide provides a comprehensive overview of the fundamental principles, experimental methodologies, and quantitative impact of PEG spacers in the design and development of next-generation therapeutics. By covalently attaching PEG chains to drugs, proteins, nanoparticles, and other delivery vehicles, researchers can significantly enhance their pharmacokinetic and pharmacodynamic profiles. This guide will delve into the mechanisms by which PEG spacers prolong circulation half-life, improve solubility and stability, and enable targeted drug delivery. Detailed experimental protocols for PEGylation and characterization, alongside quantitative data on the effects of PEG spacer length and density, are presented to provide a practical resource for professionals in the field. Furthermore, key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying principles.

Introduction: The Advent of PEGylation in Drug Delivery

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to therapeutic molecules has revolutionized the pharmaceutical industry.[1][2] This process addresses several inherent challenges in drug development, including poor solubility, rapid clearance from the body, and immunogenicity.[3][4] A PEG spacer acts as a hydrophilic shield around the drug molecule, sterically hindering interactions with proteolytic enzymes and opsonins, thereby preventing premature degradation and uptake by the mononuclear phagocyte system (MPS).[5][6] This "stealth" effect leads to a significantly prolonged circulation half-life, allowing for reduced dosing frequency and improved patient compliance.[1][7] Moreover, the hydrophilic nature of PEG enhances the solubility of hydrophobic drugs, facilitating their formulation and administration.[8] This guide will explore the multifaceted role of PEG spacers, from their fundamental properties to their application in sophisticated drug delivery systems like antibody-drug conjugates (ADCs) and targeted nanoparticles.[8][9]

Core Mechanisms of PEG Spacer Action

The efficacy of a PEG spacer is governed by several key mechanisms that collectively enhance the therapeutic performance of a drug.

The "Stealth" Effect and Prolonged Circulation

The primary and most well-established role of a PEG spacer is to create a "stealth" effect, which reduces the recognition and clearance of the drug delivery system by the immune system.[6] The hydrophilic and flexible PEG chains form a hydration shell around the drug carrier, which masks it from opsonization (the process of marking foreign particles for phagocytosis) and subsequent uptake by macrophages of the MPS, primarily in the liver and spleen.[5][10] This steric hindrance significantly prolongs the systemic circulation time of the therapeutic agent.[7]

Enhanced Permeability and Retention (EPR) Effect

In the context of cancer therapy, the prolonged circulation time afforded by PEG spacers allows the drug carrier to take advantage of the Enhanced Permeability and Retention (EPR) effect.[11][12] Tumor vasculature is characteristically leaky with poorly formed blood vessels and impaired lymphatic drainage.[13][14] Macromolecules and nanoparticles larger than approximately 40 kDa can extravasate through these leaky vessels and accumulate in the tumor interstitium.[12] The deficient lymphatic drainage then leads to their retention, resulting in a passive targeting of the tumor tissue.[11]

EPR_Effect cluster_blood_vessel Tumor Blood Vessel cluster_tumor_tissue Tumor Tissue DrugCarrier PEGylated Drug Carrier EndothelialCells Leaky Endothelial Cells TumorCells Tumor Cells Retention Accumulation and Retention (Impaired Lymphatic Drainage)

Improved Solubility and Stability

Many potent drug molecules are hydrophobic, which limits their clinical application due to poor solubility in aqueous environments. PEG is a highly water-soluble polymer, and its conjugation to a hydrophobic drug can significantly increase the overall solubility of the conjugate.[8] This facilitates intravenous administration and prevents aggregation. Furthermore, the steric hindrance provided by the PEG chain can protect the drug from enzymatic degradation and hydrolysis, thereby enhancing its stability in biological fluids.[3]

Targeted Drug Delivery

PEG spacers can be functionalized with targeting ligands, such as antibodies, peptides, or small molecules, to facilitate active targeting of specific cells or tissues.[15] The PEG chain acts as a flexible linker, extending the targeting ligand away from the surface of the drug carrier. This spatial separation minimizes steric hindrance and allows for efficient binding to the target receptor on the cell surface, triggering receptor-mediated endocytosis and intracellular drug delivery.[16]

Quantitative Impact of PEG Spacer Properties

The physicochemical properties of the PEG spacer, particularly its molecular weight (length) and grafting density, have a profound impact on the performance of the drug delivery system.

Effect of PEG Molecular Weight on Pharmacokinetics
Drug/CarrierPEG MW (kDa)Half-life (t½)Reference
Interferon-α2a12~10-fold increase vs. native[17]
G-CSF20~12-fold increase vs. native[18]
Liposomes218 h[7]
Liposomes525 h[19]
PLA-PEG NPs5Longer circulation vs. 2 kDa[20]
PLA-PEG NPs20Longer circulation vs. 5 kDa[20]

Note: The exact fold-increase in half-life can vary depending on the specific drug, conjugation chemistry, and animal model used.

Generally, a higher molecular weight PEG leads to a longer circulation half-life due to a larger hydrodynamic radius and more effective shielding from the MPS.[20] However, there is an optimal molecular weight beyond which the benefits may plateau or even decrease. Very long PEG chains can sometimes interfere with the drug's interaction with its target or lead to reduced cellular uptake.[19]

Effect of PEG Density on Cellular Uptake and Circulation
Nanoparticle SystemPEG Density (chains/100 nm²)Effect on Macrophage UptakeCirculation TimeReference
Polystyrene NPsLowHighShort[20]
Polystyrene NPsHigh ("dense brush")Significantly ReducedProlonged[20]
PLA-PEG NPs2% (w/w)HighShorter[20]
PLA-PEG NPs5% (w/w)Markedly ReducedLonger[20]

A higher grafting density of PEG on the surface of a nanoparticle, often referred to as a "brush" conformation, is more effective at preventing protein adsorption and subsequent macrophage uptake compared to a "mushroom" conformation (lower density).[19][20] This leads to a longer circulation time and improved tumor accumulation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of PEGylated drug delivery systems.

General Protocol for Protein PEGylation with NHS-Ester Activated PEG

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (e.g., lysine (B10760008) residues) on a protein.[21]

Materials:

  • Protein of interest

  • Y-NHS-40K PEG (or other NHS-activated PEG)

  • Amine-free buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5

  • Dry, water-miscible solvent (e.g., DMF or DMSO)

  • Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or buffer exchange column.

  • PEG Reagent Preparation: Equilibrate the Y-NHS-40K PEG to room temperature. Calculate the desired molar excess of PEG to protein (typically ranging from 2:1 to 50:1). Dissolve the calculated amount of Y-NHS-40K PEG in a minimal volume of dry DMF or DMSO.

  • Conjugation Reaction: Slowly add the dissolved PEG reagent to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically for each protein.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to a final concentration of 10-50 mM.

  • Purification: Separate the PEGylated protein from unreacted PEG and protein using SEC or IEX. The choice of chromatography will depend on the size and charge differences between the starting materials and the product.

  • Characterization: Analyze the purified product by SDS-PAGE to visualize the increase in molecular weight and by LC-MS to confirm the degree of PEGylation.

PEGylation_Workflow Start Start Protein_Prep Protein Preparation (Amine-free buffer) Start->Protein_Prep PEG_Prep NHS-PEG Preparation (Dry solvent) Start->PEG_Prep Conjugation Conjugation Reaction (Add PEG to protein) Protein_Prep->Conjugation PEG_Prep->Conjugation Incubation Incubation (RT or 4°C) Conjugation->Incubation Purification Purification (SEC or IEX) Incubation->Purification Characterization Characterization (SDS-PAGE, LC-MS) Purification->Characterization End End Characterization->End

Synthesis of Folate-PEG-DSPE for Targeted Liposomes

This protocol outlines the synthesis of a folate-targeted lipid for incorporation into liposomes.[22]

Materials:

  • Folic acid (FA)

  • Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • DSPE-PEG-NH₂

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sephadex G-50 column

  • 0.1 M NaHCO₃

  • 0.05 M acetic acid

Procedure:

  • Folate Activation: Dissolve folic acid, DCC, and NHS in a 1:1:2 molar ratio in anhydrous DMSO. Stir the reaction in the dark for 18 hours.

  • Removal of DCU: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Conjugation: Add DSPE-PEG-NH₂ to the activated folate solution and stir overnight in the dark.

  • Purification: Purify the product by size-exclusion chromatography using a Sephadex G-50 column. Elute with 0.1 M NaHCO₃ followed by 0.05 M acetic acid to remove unreacted folate and DMSO.

  • Lyophilization: Lyophilize the collected fractions containing the product to obtain a dry yellow powder.

  • Characterization: Confirm the structure of the synthesized Folate-PEG-DSPE by ¹H NMR.

Preparation of Stealth Liposomes

This protocol describes the preparation of PEGylated liposomes (stealth liposomes) by the thin-film hydration method.[5]

Materials:

  • Phospholipids (e.g., HSPC or DSPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • Chloroform (B151607)

  • Aqueous buffer (e.g., PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: Dissolve the lipids (e.g., HSPC:Cholesterol:DSPE-PEG(2000) in a 55:40:5 molar ratio) in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer (containing the drug if encapsulating) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, repeatedly pass the MLV suspension through polycarbonate membranes with the desired pore size (e.g., 100 nm) using a lipid extruder.

  • Purification: Remove any unencapsulated drug by dialysis or size-exclusion chromatography.

  • Characterization: Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency by a suitable analytical method.

Characterization of PEGylated Drug Conjugates

Thorough characterization is crucial to ensure the quality, consistency, and efficacy of PEGylated therapeutics.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the characterization of PEGylated proteins and other conjugates.[23][24] It can be used to determine the molecular weight of the conjugate, the degree of PEGylation (i.e., the number of PEG chains attached), and to identify the sites of PEGylation.[25]

General Protocol for LC-MS Analysis of PEGylated Proteins:

  • Sample Preparation: Dilute the purified PEGylated protein in a suitable mobile phase.

  • Chromatographic Separation: Separate the components of the sample using reverse-phase high-performance liquid chromatography (RP-HPLC). A C4 or C8 column is often suitable for proteins.

  • Mass Spectrometry: Analyze the eluent by electrospray ionization mass spectrometry (ESI-MS).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the zero-charge mass of the different PEGylated species present in the sample.

Signaling Pathway: Folate Receptor-Mediated Endocytosis

For targeted drug delivery systems utilizing a folate-PEG spacer, understanding the mechanism of cellular uptake is critical. Folate receptors are overexpressed on the surface of many cancer cells.[26] The binding of the folate-conjugated drug carrier to the folate receptor triggers receptor-mediated endocytosis.[27]

Folate_Endocytosis Binding Folate-PEG-Drug binds to Folate Receptor Invagination Membrane Invagination Binding->Invagination Endosome Formation of Early Endosome Invagination->Endosome Acidification Endosome Acidification (pH ~5) Endosome->Acidification Dissociation Dissociation of Folate-PEG-Drug from Receptor Acidification->Dissociation Late_Endosome Fusion with Late Endosome/Lysosome Dissociation->Late_Endosome Receptor_Recycling Receptor Recycling to Cell Surface Dissociation->Receptor_Recycling Drug_Release Drug Release into Cytoplasm Late_Endosome->Drug_Release

Conclusion and Future Perspectives

PEG spacers have undeniably become an indispensable tool in drug delivery, enabling the development of numerous clinically successful therapeutics.[2][28] The ability to modulate the pharmacokinetic and pharmacodynamic properties of drugs through PEGylation has led to significant improvements in efficacy and patient convenience. As our understanding of the structure-activity relationships of PEGylated conjugates deepens, future research will likely focus on the development of more sophisticated PEG architectures, such as branched or cleavable PEGs, to further optimize drug delivery.[6] The combination of PEG spacers with advanced targeting strategies and stimuli-responsive release mechanisms holds immense promise for the creation of next-generation therapies with enhanced specificity and reduced side effects. This technical guide provides a solid foundation for researchers and drug development professionals to harness the full potential of PEG spacers in their pursuit of innovative and effective medicines.

References

The Strategic Imperative of m-PEG3-aldehyde in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—tethered by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy and drug-like properties. Among the diverse array of linker architectures, those based on polyethylene (B3416737) glycol (PEG) have become central to modern PROTAC design. This guide provides a comprehensive technical overview of m-PEG3-aldehyde, a hydrophilic 3-unit PEG linker, as a versatile component in PROTAC synthesis. We will delve into its synthesis, conjugation methodologies, and impact on the pharmacological properties of PROTACs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs operate by hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins. A PROTAC molecule simultaneously binds to a POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.

The linker connecting the POI-binding and E3 ligase-binding moieties is far more than a simple spacer. Its length, rigidity, and chemical composition profoundly influence:

  • Ternary Complex Formation and Stability: The linker must be of an optimal length and flexibility to allow for a productive ternary complex formation.

  • Physicochemical Properties: The linker significantly impacts the solubility, permeability, and metabolic stability of the PROTAC molecule.

  • Pharmacokinetics and Pharmacodynamics: The linker's characteristics can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC, as well as its efficacy and duration of action.

PEG-based linkers, such as this compound, are particularly favored for their ability to enhance the aqueous solubility of often lipophilic PROTAC molecules, a crucial factor for bioavailability.

Physicochemical Properties of this compound

The this compound linker possesses key attributes that make it an attractive choice for PROTAC design:

PropertyValue
Molecular Formula C₈H₁₆O₄
Molecular Weight 176.21 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO and other organic solvents
Reactivity Aldehyde group reacts with amines, hydrazides, and aminooxy groups
Hydrophilicity The PEG chain imparts water solubility

Table 1: Physicochemical properties of this compound.

Synthesis and Conjugation of this compound in PROTAC Assembly

The synthesis of a PROTAC involving an this compound linker can be conceptualized as a multi-step process involving the preparation of the linker and its subsequent conjugation to the warhead and E3 ligase ligand.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of the corresponding alcohol, m-PEG3-alcohol. Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a widely used method for this transformation.

Experimental Protocol: Dess-Martin Oxidation of m-PEG3-alcohol

  • Materials:

  • Procedure:

    • Dissolve m-PEG3-alcohol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Add Dess-Martin periodinane (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Stir the mixture vigorously until the layers become clear.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by flash column chromatography if necessary.

Conjugation of this compound to PROTAC Components

The aldehyde functionality of the linker allows for versatile conjugation strategies, most notably reductive amination with an amine-containing binding moiety or hydrazone formation with a hydrazide-functionalized component.

Experimental Protocol: Reductive Amination

This protocol describes the coupling of an aldehyde linker to a primary or secondary amine on a warhead or E3 ligase ligand.

  • Materials:

    • This compound

    • Amine-containing binding moiety (warhead or E3 ligase ligand)

    • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

    • Sodium triacetoxyborohydride (B8407120) (STAB)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the this compound (1 equivalent) and the amine-containing binding moiety (1.2 equivalents) in anhydrous DCM or DCE under an inert atmosphere.

    • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by LC-MS until completion.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting conjugate by flash column chromatography or preparative HPLC.

G cluster_synthesis PROTAC Synthesis Workflow Warhead Warhead (with amine) Intermediate Warhead-Linker Intermediate Warhead->Intermediate Reductive Amination Linker This compound Linker->Intermediate E3_Ligand E3 Ligase Ligand PROTAC Final PROTAC E3_Ligand->PROTAC Intermediate->PROTAC Coupling Reaction

PROTAC synthesis workflow via reductive amination.

Case Study: A BET-Degrading PROTAC with a PEG3 Linker

While a specific publication detailing a PROTAC utilizing the this compound linker with comprehensive quantitative data was not identified, a study on ferrocene-based PROTACs (FerroTACs) provides a closely related example. The study describes the synthesis and evaluation of AS6, a BET-family protein degrader that incorporates a PEG3 linker. This example serves as a valuable proxy for understanding the potential performance of PROTACs with short PEG linkers.

The warhead in this case is a derivative of JQ1, a known BET inhibitor, and the E3 ligase ligand recruits von Hippel-Lindau (VHL).

Quantitative Degradation Data

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)
AS6 BRD4HCT116~60>90

Table 2: Degradation performance of the BET-degrading PROTAC AS6, which contains a PEG3 linker.

These data demonstrate that a short PEG linker can facilitate potent and efficient degradation of the target protein.

Signaling Pathway of BET Protein Degradation

BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-MYC. By inducing the degradation of BRD4, PROTACs like AS6 can effectively downregulate c-MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.

G PROTAC BET-Degrading PROTAC (e.g., AS6) Ternary_Complex Ternary Complex (PROTAC-BRD4-VHL) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMYC c-MYC Transcription BRD4->cMYC promotes E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination BRD4 Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMYC inhibits Cell_Cycle Cell Cycle Progression cMYC->Cell_Cycle drives Apoptosis Apoptosis Cell_Cycle->Apoptosis inhibits

Methodological & Application

Application Notes and Protocols for Reductive Amination with m-PEG3-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a robust and widely utilized bioconjugation technique for the covalent attachment of molecules to proteins, peptides, and other biomolecules containing primary amine groups. This method involves the formation of a Schiff base between an aldehyde and an amine, which is subsequently reduced to a stable secondary amine linkage. m-PEG3-aldehyde is a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker that is frequently employed in this reaction to connect small molecules, such as therapeutic agents or imaging probes, to biological macromolecules. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]

These application notes provide a detailed protocol for the reductive amination of a model protein, Bovine Serum Albumin (BSA), with this compound. While specific reaction conditions may require optimization for different biomolecules, this protocol serves as a comprehensive starting point for researchers.

Reaction Mechanism and Workflow

The reductive amination process using this compound proceeds in two main steps:

  • Schiff Base Formation: The aldehyde group of this compound reacts with a primary amine (e.g., the ε-amine of a lysine (B10760008) residue on a protein) to form an unstable imine intermediate, also known as a Schiff base. This reaction is reversible and pH-dependent.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN), is introduced to selectively reduce the imine to a stable secondary amine bond, thus covalently linking the this compound to the biomolecule.

A generalized workflow for this process is outlined below.

ReductiveAminationWorkflow Experimental Workflow for Reductive Amination cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification and Analysis ReagentPrep Prepare Buffers and Reagents BiomoleculePrep Prepare Biomolecule Solution ReagentPrep->BiomoleculePrep PEGPrep Prepare this compound Solution ReagentPrep->PEGPrep Mixing Mix Biomolecule and this compound BiomoleculePrep->Mixing PEGPrep->Mixing Incubation1 Incubate for Schiff Base Formation Mixing->Incubation1 Reduction Add Reducing Agent (e.g., NaBH3CN) Incubation1->Reduction Incubation2 Incubate for Reduction Reduction->Incubation2 Purification Purify Conjugate (e.g., SEC) Incubation2->Purification Characterization Characterize Conjugate (e.g., MS, SDS-PAGE) Purification->Characterization

Caption: A generalized workflow for the reductive amination of a biomolecule with this compound.

Experimental Protocol: Reductive Amination of Bovine Serum Albumin (BSA) with this compound

This protocol describes a general procedure for the conjugation of this compound to BSA. The molar ratio of reactants and reaction times may need to be optimized for your specific application.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • Sodium cyanoborohydride (NaBH3CN)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Spectrophotometer

  • SDS-PAGE system

  • Mass Spectrometer

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mg/mL solution of BSA in Reaction Buffer.

    • Prepare a 10 mM stock solution of this compound in the Reaction Buffer.

    • Prepare a 1 M stock solution of NaBH3CN in water. Caution: NaBH3CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the BSA solution.

    • Add the desired molar excess of the this compound solution to the BSA solution. A starting point is a 20-fold molar excess of this compound to BSA.

    • Incubate the mixture at room temperature for 30 minutes with gentle shaking to allow for Schiff base formation.

    • Add the NaBH3CN stock solution to the reaction mixture to a final concentration of 20 mM.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle shaking.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the BSA-PEG3 conjugate from excess reagents using a desalting column or SEC.

    • Equilibrate the SEC column with PBS, pH 7.4.

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and monitor the protein elution using a spectrophotometer at 280 nm.

    • Pool the fractions containing the purified conjugate.

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight compared to unconjugated BSA.

    • Mass Spectrometry: Determine the degree of PEGylation (number of PEG molecules per BSA molecule) by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the conjugate will increase by approximately 176.21 Da for each attached this compound molecule.[3]

Quantitative Data Summary

The following table presents hypothetical data for the reductive amination of BSA with this compound under different molar excess conditions. This data is for illustrative purposes and actual results may vary.

Molar Excess of this compound (to BSA)Degree of PEGylation (PEG/BSA)Conjugation Efficiency (%)Final Yield (mg)Purity (%)
10:12.5257.8>95
20:14.2427.5>95
50:17.8787.1>90

Note:

  • Degree of PEGylation: Determined by mass spectrometry.

  • Conjugation Efficiency: Calculated as (moles of conjugated PEG / initial moles of PEG) x 100.

  • Final Yield: Mass of purified protein conjugate.

  • Purity: Determined by densitometry of SDS-PAGE or by SEC.

Applications in Drug Development

The use of this compound in reductive amination is highly relevant in the development of novel therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. This compound can be incorporated into the linker connecting the drug to the antibody, enhancing the solubility and stability of the ADC.

ADC_Mechanism General Mechanism of Action for an ADC ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Internalization ADC->Internalization 2. Internalization TumorCell Tumor Cell Lysosome Lysosome Internalization->Lysosome DrugRelease Payload Release Lysosome->DrugRelease 3. Lysosomal Trafficking Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 4. Payload Release & Action

Caption: The general mechanism of action for an Antibody-Drug Conjugate (ADC).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[1] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound is a common component of these linkers. The E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome.[2]

PROTAC_Mechanism Mechanism of PROTAC-mediated Protein Degradation cluster_system Ubiquitin-Proteasome System PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Recycling PROTAC Recycling TernaryComplex->Recycling Dissociation UbiquitinatedProtein Ubiquitinated Target Protein Ubiquitination->UbiquitinatedProtein Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated target protein degradation.

Conclusion

Reductive amination with this compound is a versatile and effective method for the bioconjugation of proteins and other biomolecules. The resulting conjugates have broad applications in research and drug development. The provided protocol offers a solid foundation for performing these conjugations, with the understanding that optimization is key to achieving the desired degree of labeling and preserving the biological activity of the conjugated molecule.

References

Application Notes and Protocols for Bioconjugation Techniques Using PEG Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of bioconjugation techniques utilizing polyethylene (B3416737) glycol (PEG) aldehydes. The protocols outlined below are intended to serve as a guide for researchers in the fields of drug development, tissue engineering, and diagnostics.

Introduction to PEG Aldehyde Bioconjugation

Polyethylene glycol (PEG) aldehyde is a versatile reagent in bioconjugation, valued for its ability to covalently link PEG chains to biomolecules such as proteins, peptides, and antibodies. This process, known as PEGylation, can significantly improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[1][2][] The terminal aldehyde group of PEG is highly reactive and can participate in several chemoselective ligation reactions, primarily targeting amine groups on biomolecules.[4]

The key bioconjugation strategies involving PEG aldehydes are:

  • Reductive Amination: The reaction of a PEG aldehyde with a primary amine (e.g., the N-terminus of a protein or the ε-amine of a lysine (B10760008) residue) to form an initial Schiff base, which is then reduced to a stable secondary amine bond.[5]

  • Hydrazone Ligation: The reaction between a PEG aldehyde and a hydrazide-modified molecule to form a hydrazone linkage. This bond is notably pH-sensitive, remaining stable at physiological pH but cleavable under acidic conditions.[6]

  • Oxime Ligation: The reaction of a PEG aldehyde with an aminooxy-functionalized molecule to create a highly stable oxime bond.[7][8]

Key Applications of PEG Aldehyde Bioconjugation

The versatility of PEG aldehydes has led to their widespread use in various biomedical applications:

  • Drug Delivery Systems: PEGylation of therapeutic proteins and peptides enhances their pharmacokinetic and pharmacodynamic profiles, leading to improved efficacy.[1][4] By increasing the hydrodynamic volume of the drug, PEGylation reduces renal clearance and extends its circulation time in the bloodstream.[2]

  • Tissue Engineering: PEG aldehydes are utilized to modify biomaterials, creating cross-linked hydrogels that can mimic the extracellular matrix and support cell growth and tissue regeneration.[4]

  • Surface Modification: The reactive aldehyde group allows for the functionalization of surfaces to create biocompatible coatings that can prevent fouling and improve the performance of medical devices.[4]

  • Diagnostic Probes: PEG aldehydes can be used to attach labels such as fluorescent dyes or biotin (B1667282) to biomolecules for use in various diagnostic and research applications.[4]

Quantitative Data Summary

The efficiency and stability of bioconjugates formed using PEG aldehydes can be influenced by several factors, including the reaction chemistry, pH, and the specific biomolecule being modified. The following tables summarize key quantitative data related to these techniques.

ParameterReductive AminationHydrazone LigationOxime LigationReference
Typical pH Range 6.0 - 7.54.5 - 7.06.5 - 7.5[9],[10],[7]
Bond Stability Stable secondary aminepH-sensitive hydrazoneHighly stable oxime[5][6][7]
Reaction Kinetics ModerateFast, catalyst-free optionsFast, often catalyzed[10][11]
Need for Reducing Agent Yes (e.g., NaCNBH₃)NoNo[5]
BiomoleculePEGylation EffectQuantitative ObservationReference
Glucose Oxidase (GOD)Increased thermal stabilityRetained 40% bioactivity after 4h at 60°C, whereas native GOD lost almost all activity.[4]
SH3 DomainIncreased conformational stabilityTri-PEGylated SH3 was -0.93 kcal/mol more stable than its non-PEGylated counterpart.[12]
Interferon-αProlonged half-life5-10 fold longer half-life than its non-PEGylated counterpart.[2]

Experimental Protocols

Protocol 1: Reductive Amination of a Protein with PEG Aldehyde

This protocol describes the general procedure for conjugating a PEG aldehyde to a protein via reductive amination.

Materials:

  • Protein of interest containing primary amine groups

  • mPEG-Aldehyde (methoxy PEG aldehyde)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)

  • Desalting column or dialysis membrane for purification

Procedure:

  • Protein Preparation: Dissolve the protein in PBS to a final concentration of 1-10 mg/mL.

  • PEGylation Reaction:

    • Add mPEG-Aldehyde to the protein solution at a molar excess (e.g., 5 to 20-fold molar excess over the protein). The optimal ratio should be determined empirically.

    • Gently mix the solution and allow it to react for 30-60 minutes at room temperature to form the Schiff base intermediate.

  • Reduction Step:

    • Add freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of approximately 20 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove the excess unreacted PEG and reducing agent by size exclusion chromatography (e.g., using a desalting column) or dialysis against PBS.

  • Characterization:

    • Analyze the PEGylated protein using SDS-PAGE to confirm the increase in molecular weight.

    • Further characterization can be performed using techniques such as MALDI-TOF mass spectrometry and HPLC.

Workflow Diagram:

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Dissolve Protein in PBS Mix Mix Protein and mPEG-Aldehyde Protein_Prep->Mix PEG_Prep Prepare mPEG-Aldehyde Solution PEG_Prep->Mix Schiff_Base Schiff Base Formation (30-60 min, RT) Mix->Schiff_Base Reduction Add NaCNBH₃ (2-4h, RT or O/N, 4°C) Schiff_Base->Reduction Purify Purify via SEC or Dialysis Reduction->Purify Analyze Analyze via SDS-PAGE, Mass Spec, HPLC Purify->Analyze

Caption: Workflow for protein PEGylation via reductive amination.

Protocol 2: Hydrazone Ligation with PEG Aldehyde

This protocol outlines the conjugation of a PEG aldehyde to a hydrazide-modified molecule.

Materials:

  • Hydrazide-modified molecule (e.g., protein, peptide, or small molecule)

  • PEG-Aldehyde

  • Reaction buffer (e.g., 0.1 M Sodium Acetate, pH 4.5-5.5 or PBS, pH 7.0)[6][10]

  • Desalting column or dialysis membrane for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the hydrazide-modified molecule in the chosen reaction buffer.

    • Dissolve the PEG-Aldehyde in the same buffer.

  • Ligation Reaction:

    • Mix the hydrazide-modified molecule and PEG-Aldehyde solutions. A slight molar excess of the PEG-Aldehyde is often used.

    • The reaction can be stirred at room temperature for 2-24 hours.[6] The reaction progress can be monitored by HPLC.

  • Purification:

    • Purify the resulting PEG-hydrazone conjugate using a desalting column or by dialysis to remove unreacted starting materials.

  • Characterization:

    • Characterize the conjugate using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Reaction Pathway:

Hydrazone_Ligation_Pathway PEG_Aldehyde PEG-CHO (PEG Aldehyde) Hydrazone PEG-CH=N-NH-R (PEG-Hydrazone Conjugate) PEG_Aldehyde->Hydrazone + Hydrazide R-NH-NH₂ (Hydrazide) Hydrazide->Hydrazone

Caption: Chemical pathway of hydrazone ligation.

Protocol 3: Oxime Ligation with PEG Aldehyde

This protocol details the formation of a stable oxime linkage between a PEG aldehyde and an aminooxy-functionalized molecule.

Materials:

  • Aminooxy-functionalized molecule

  • PEG-Aldehyde

  • Coupling buffer (e.g., 0.1 M Sodium Acetate, pH 5.5 or PBS, pH 6.5-7.5)[7][8]

  • (Optional) Aniline (B41778) or its derivatives as a catalyst[8][13]

  • Desalting column or dialysis membrane for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the aminooxy-functionalized molecule in the coupling buffer.

    • Dissolve the PEG-Aldehyde in the same buffer.

  • Ligation Reaction:

    • Mix the two solutions. A 1.5 to 2-fold molar excess of the aminooxy compound is often used.

    • If a catalyst is used, add aniline to a final concentration of 10-100 mM.

    • Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction by HPLC.

  • Purification:

    • Purify the PEG-oxime conjugate by size exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the formation of the conjugate using analytical methods such as mass spectrometry and HPLC.

Logical Relationship of Components in Oxime Ligation:

Oxime_Ligation_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions PEG_Aldehyde PEG Aldehyde Product Stable PEG-Oxime Conjugate PEG_Aldehyde->Product Aminooxy Aminooxy Molecule Aminooxy->Product Buffer Buffer (pH 6.5-7.5) Buffer->Product Catalyst Catalyst (e.g., Aniline) (Optional) Catalyst->Product Accelerates

Caption: Components and conditions for oxime ligation.

Troubleshooting and Optimization

  • Low Conjugation Efficiency:

    • Optimize the molar ratio of PEG aldehyde to the biomolecule.

    • Adjust the reaction pH to be optimal for the specific ligation chemistry.[9]

    • For reductive amination, ensure the reducing agent is fresh and active.

    • For oxime and hydrazone ligations, consider the use of a catalyst.[14][15]

  • Protein Aggregation:

    • Perform the reaction at a lower temperature (e.g., 4°C).

    • Reduce the protein concentration.

    • Add stabilizing excipients to the reaction buffer.

  • Heterogeneity of the Conjugate:

    • For reductive amination, a lower pH (around 6.0) can favor conjugation at the N-terminus over lysine residues.[16]

    • Site-specific incorporation of unnatural amino acids with bioorthogonal functional groups can be used to achieve a single, well-defined conjugation site.

Safety Considerations

  • Handle all chemical reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium cyanoborohydride is toxic and should be handled with care. Quench any excess reagent with an acidic solution in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for m-PEG3-aldehyde in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methoxy-poly(ethylene glycol)-propionaldehyde (m-PEG3-aldehyde) in advanced drug delivery systems. This versatile PEGylation reagent offers a powerful tool for the covalent modification of therapeutic molecules, nanoparticles, and hydrogel matrices, leading to improved pharmacokinetic profiles, enhanced stability, and targeted delivery.

Bioconjugation of Proteins and Peptides

The aldehyde group of this compound readily reacts with primary amines, such as the N-terminus of proteins or the ε-amine of lysine (B10760008) residues, via reductive amination. This process, also known as PEGylation, can significantly enhance the therapeutic properties of proteins and peptides.

Key Advantages of Protein PEGylation:

  • Prolonged Plasma Half-life: The hydrophilic PEG chain increases the hydrodynamic radius of the protein, reducing renal clearance.

  • Reduced Immunogenicity: The PEG layer can mask antigenic epitopes on the protein surface, decreasing the likelihood of an immune response.

  • Improved Stability: PEGylation can protect proteins from proteolytic degradation.

  • Enhanced Solubility: The hydrophilic nature of PEG improves the solubility of hydrophobic proteins.

Experimental Protocol: Reductive Amination of Lysozyme (B549824) with this compound

This protocol describes the covalent attachment of this compound to the model protein lysozyme.

Materials:

  • Lysozyme from chicken egg white

  • This compound

  • Sodium cyanoborohydride (NaCNBH₃)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Sodium chloride (NaCl)

  • Dialysis membrane (MWCO 10 kDa)

  • SDS-PAGE apparatus and reagents

  • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system

Procedure:

  • Protein Solution Preparation: Dissolve lysozyme in 0.1 M sodium phosphate buffer (pH 7.4) containing 0.15 M NaCl to a final concentration of 5 mg/mL.

  • PEGylation Reaction:

    • Add this compound to the lysozyme solution at a 5-fold molar excess.

    • Add a 20-fold molar excess of sodium cyanoborohydride (from a freshly prepared stock solution in the reaction buffer) to the mixture.

    • Incubate the reaction mixture at room temperature for 24 hours with gentle stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane (MWCO 10 kDa).

    • Dialyze against 0.1 M sodium phosphate buffer (pH 7.4) for 48 hours with at least four buffer changes to remove unreacted PEG-aldehyde and reducing agent.

  • Characterization:

    • SDS-PAGE: Analyze the purified PEG-lysozyme conjugate by SDS-PAGE to confirm the increase in molecular weight compared to native lysozyme.

    • SEC-HPLC: Use SEC-HPLC to determine the purity of the conjugate and quantify the extent of PEGylation (mono-, di-, poly-PEGylated species).

Quantitative Data Summary:

ParameterValueReference
Molar Ratio (this compound:Lysozyme)5:1Fictional data for illustrative purposes
Molar Ratio (NaCNBH₃:Lysozyme)20:1Fictional data for illustrative purposes
Reaction Time24 hoursFictional data for illustrative purposes
Reaction TemperatureRoom TemperatureFictional data for illustrative purposes
PEGylation Efficiency (Mono-PEGylated)~70%Fictional data for illustrative purposes
Purity (by SEC-HPLC)>95%Fictional data for illustrative purposes

Diagram of Reductive Amination Workflow:

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Sol Prepare Protein Solution (e.g., Lysozyme in Buffer) Mix Mix Protein and This compound Protein_Sol->Mix PEG_Sol Prepare this compound Solution PEG_Sol->Mix Reducing_Agent Prepare Reducing Agent (NaCNBH3) Add_Reducer Add Reducing Agent Mix->Add_Reducer Incubate Incubate (e.g., 24h at RT) Add_Reducer->Incubate Dialysis Dialysis Incubate->Dialysis SDS_PAGE SDS-PAGE Dialysis->SDS_PAGE SEC_HPLC SEC-HPLC Dialysis->SEC_HPLC

Caption: Workflow for protein PEGylation via reductive amination.

Surface Modification of Nanoparticles

This compound can be used to functionalize the surface of pre-formed nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), to create "stealth" nanoparticles. The PEGylated surface reduces opsonization and uptake by the reticuloendothelial system (RES), prolonging circulation time and enhancing accumulation at tumor sites through the enhanced permeability and retention (EPR) effect.

Experimental Protocol: PEGylation of PLGA Nanoparticles for Doxorubicin Delivery

This protocol outlines the preparation of doxorubicin-loaded PLGA nanoparticles and their subsequent surface modification with this compound.

Materials:

  • PLGA (50:50, MW 15-25 kDa)

  • Doxorubicin hydrochloride (DOX)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • This compound

  • Ethylenediamine (B42938)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Dialysis membrane (MWCO 10 kDa)

  • Dynamic Light Scattering (DLS) instrument

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of DOX-loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method):

    • Dissolve 100 mg of PLGA and 10 mg of DOX in 5 mL of DCM.

    • Add this organic phase dropwise to 20 mL of a 2% (w/v) PVA aqueous solution while sonicating on an ice bath to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature overnight to allow for solvent evaporation and nanoparticle formation.

    • Centrifuge the nanoparticle suspension, wash with deionized water three times, and resuspend in water.

  • Surface Amination of Nanoparticles:

    • To introduce primary amine groups for PEGylation, incubate the PLGA nanoparticles with a 1% (v/v) aqueous solution of ethylenediamine for 30 minutes at room temperature.

    • Wash the aminated nanoparticles thoroughly with deionized water by centrifugation to remove excess ethylenediamine.

  • PEGylation of Aminated Nanoparticles:

    • Resuspend the aminated nanoparticles in a suitable buffer (e.g., PBS pH 7.4).

    • Add this compound at a concentration of 1 mg/mL.

    • Add sodium cyanoborohydride to a final concentration of 10 mM.

    • React for 24 hours at room temperature with gentle stirring.

  • Purification and Characterization:

    • Purify the PEGylated nanoparticles by dialysis against deionized water for 48 hours.

    • Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the nanoparticles before and after PEGylation using DLS.

    • Drug Loading and Encapsulation Efficiency: Determine the amount of encapsulated DOX by lysing the nanoparticles with a suitable solvent and measuring the absorbance at 480 nm.

      • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

    • In Vitro Drug Release:

      • Place a known amount of DOX-loaded PEGylated nanoparticles in a dialysis bag (MWCO 10 kDa).

      • Immerse the bag in a release medium (e.g., PBS pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with gentle shaking.

      • At predetermined time intervals, withdraw samples from the release medium and measure the DOX concentration using a UV-Vis spectrophotometer.

Quantitative Data Summary:

ParameterBefore PEGylationAfter PEGylationReference
Hydrodynamic Diameter (nm)180 ± 15210 ± 20Fictional data for illustrative purposes
Zeta Potential (mV)+15 ± 3-5 ± 2Fictional data for illustrative purposes
Doxorubicin Loading (%)~5%~4.8%Fictional data for illustrative purposes
Encapsulation Efficiency (%)~85%~82%Fictional data for illustrative purposes
Drug Release at 24h (pH 7.4)~20%~15%Fictional data for illustrative purposes
Drug Release at 24h (pH 5.5)~45%~40%Fictional data for illustrative purposes

Diagram of Nanoparticle PEGylation and Drug Delivery:

Nanoparticle_PEGylation cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_delivery Drug Delivery PLGA_DOX PLGA + Doxorubicin in Organic Solvent Emulsification Emulsification (o/w) PLGA_DOX->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation NP_core DOX-loaded PLGA Nanoparticle Evaporation->NP_core Amination Surface Amination (Ethylenediamine) NP_core->Amination PEGylation PEGylation with This compound Amination->PEGylation PEG_NP PEGylated DOX-loaded Nanoparticle PEGylation->PEG_NP Uptake Cellular Uptake (Endocytosis) PEG_NP->Uptake Release Drug Release in Endosome (Low pH) Uptake->Release Target Therapeutic Action Release->Target

Caption: Process of nanoparticle PEGylation and subsequent drug delivery.

Formation of Hydrogels for Controlled Release

This compound can be used as a component in the formation of biocompatible and biodegradable hydrogels. By reacting with polymers containing hydrazide or aminooxy groups, stable hydrazone or oxime linkages are formed, respectively. These linkages can be designed to be pH-sensitive, allowing for triggered drug release in specific microenvironments, such as the acidic environment of tumors or endosomes.

Experimental Protocol: Preparation of a pH-Responsive Hydrogel for Protein Delivery

This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-aldehyde with a hydrazide-functionalized polymer for the controlled release of a model protein, Bovine Serum Albumin (BSA).

Materials:

  • 4-arm PEG-aldehyde (MW 10 kDa)

  • Hyaluronic acid hydrazide (HA-hydrazide)

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Microplate reader

Procedure:

  • Preparation of Polymer Solutions:

    • Dissolve 4-arm PEG-aldehyde in PBS (pH 7.4) to a concentration of 10% (w/v).

    • Dissolve HA-hydrazide in PBS (pH 7.4) to a concentration of 5% (w/v).

    • Dissolve BSA in PBS (pH 7.4) to a concentration of 20 mg/mL.

  • Hydrogel Formation and BSA Encapsulation:

    • Mix the 4-arm PEG-aldehyde solution and the HA-hydrazide solution in a 1:1 volume ratio.

    • Immediately add the BSA solution to the polymer mixture (e.g., 10% of the total hydrogel volume) and mix thoroughly.

    • Allow the mixture to stand at room temperature for approximately 10-15 minutes for gelation to occur.

  • Characterization of Hydrogel Properties:

    • Gelation Time: Visually inspect the mixture for the cessation of flow to determine the gelation time.

    • Swelling Ratio:

      • Weigh the freshly prepared hydrogel (W_initial).

      • Immerse the hydrogel in PBS (pH 7.4 or pH 5.5) at 37°C.

      • At various time points, remove the hydrogel, blot excess surface water, and weigh (W_swollen).

      • Swelling Ratio = (W_swollen - W_initial) / W_initial

    • Mechanical Properties: Use a rheometer to measure the storage (G') and loss (G'') moduli of the hydrogel to determine its viscoelastic properties.

  • In Vitro BSA Release Study:

    • Place a known volume of the BSA-loaded hydrogel into a tube.

    • Add a defined volume of release buffer (PBS pH 7.4 or pH 5.5).

    • Incubate at 37°C.

    • At specific time points, collect the supernatant and replace it with fresh buffer.

    • Quantify the amount of released BSA in the supernatant using a BCA protein assay or by measuring absorbance at 280 nm.

Quantitative Data Summary:

ParameterValue (pH 7.4)Value (pH 5.5)Reference
Gelation Time~12 minutes-Fictional data for illustrative purposes
Swelling Ratio (at 24h)8.512.2Fictional data for illustrative purposes
Storage Modulus (G')1.5 kPa0.8 kPaFictional data for illustrative purposes
BSA Release at 24h~15%~40%Fictional data for illustrative purposes
BSA Release at 72h~35%~75%Fictional data for illustrative purposes

Diagram of pH-Responsive Hydrogel Formation and Release:

Hydrogel_Formation_Release cluster_formation Hydrogel Formation cluster_release Controlled Release PEG_Aldehyde Multi-arm PEG-aldehyde Mixing Mixing PEG_Aldehyde->Mixing HA_Hydrazide HA-hydrazide HA_Hydrazide->Mixing BSA BSA BSA->Mixing Gelation Gelation (Hydrazone Bond Formation) Mixing->Gelation Hydrogel BSA-loaded Hydrogel Gelation->Hydrogel pH_74 Physiological pH (7.4) Stable Hydrazone Bonds Slow Release Hydrogel->pH_74 pH_55 Acidic pH (5.5) Hydrazone Bond Hydrolysis Accelerated Release Hydrogel->pH_55

Caption: pH-responsive hydrogel formation and drug release mechanism.

Cellular Uptake and Cytotoxicity

It is crucial to evaluate the biocompatibility and cellular interactions of drug delivery systems formulated with this compound. In vitro assays can provide valuable insights into the potential toxicity and the mechanisms of cellular internalization.

Experimental Protocol: In Vitro Cytotoxicity and Cellular Uptake of PEGylated Nanoparticles

This protocol describes the assessment of the cytotoxicity and cellular uptake of DOX-loaded PEGylated PLGA nanoparticles in a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • DOX-loaded PEGylated PLGA nanoparticles

  • Free DOX solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Fluorescence microscope

  • Flow cytometer

Procedure:

  • Cytotoxicity Assay (MTT Assay):

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of free DOX and DOX-loaded PEGylated nanoparticles for 48 hours. Include untreated cells as a control.

    • After incubation, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Cellular Uptake Study (Fluorescence Microscopy):

    • Seed MCF-7 cells on glass coverslips in a 24-well plate and allow them to attach.

    • Treat the cells with free DOX and DOX-loaded PEGylated nanoparticles (containing a fluorescently labeled PEG if DOX fluorescence is not sufficient for visualization) for 4 hours.

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Fix the cells with 4% paraformaldehyde.

    • Mount the coverslips on microscope slides and visualize the intracellular fluorescence using a fluorescence microscope.

  • Quantitative Cellular Uptake (Flow Cytometry):

    • Seed MCF-7 cells in a 6-well plate.

    • Treat the cells with free DOX and DOX-loaded PEGylated nanoparticles for different time intervals (e.g., 1, 2, 4 hours).

    • After incubation, wash the cells, detach them using trypsin, and resuspend in PBS.

    • Analyze the intracellular fluorescence intensity of the cell suspension using a flow cytometer.

Quantitative Data Summary:

TreatmentIC50 (µg/mL DOX equivalent)Cellular Uptake (Mean Fluorescence Intensity at 4h)Reference
Free DOX0.5 ± 0.18,000 ± 500Fictional data for illustrative purposes
DOX-loaded PEGylated Nanoparticles1.2 ± 0.215,000 ± 1,200Fictional data for illustrative purposes

Diagram of Cellular Uptake Pathways:

Cellular_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP PEGylated Nanoparticle Endocytosis Endocytosis NP->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Drug Diffusion

Caption: Cellular uptake of PEGylated nanoparticles via endocytosis.

Application Notes and Protocols for m-PEG3-aldehyde Reaction with Lysine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of m-PEG3-aldehyde to lysine (B10760008) residues on proteins and peptides. This bioconjugation technique, known as PEGylation, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules.

Introduction

Polyethylene glycol (PEG) is a non-toxic, non-immunogenic, and water-soluble polymer. The covalent attachment of PEG chains to a therapeutic protein or peptide can enhance its solubility, increase its in vivo stability by protecting it from proteolytic degradation, and reduce its renal clearance, thereby extending its circulation half-life. Furthermore, PEGylation can decrease the immunogenicity of the biomolecule.

The reaction of this compound with the primary amine of a lysine residue proceeds via reductive amination. This process involves two key steps: the formation of an imine (Schiff base) intermediate, followed by its reduction to a stable secondary amine linkage. This method offers a high degree of control and selectivity, particularly when targeting the N-terminal α-amino group over the ε-amino groups of lysine residues by carefully controlling the reaction pH.

Reaction Mechanism: Reductive Amination

The conjugation of this compound to a lysine residue is a two-step process:

  • Schiff Base Formation: The aldehyde group of this compound reacts with the primary amine of a lysine residue in a reversible nucleophilic addition to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine, also known as a Schiff base.

  • Reduction: The unstable imine intermediate is then reduced to a stable secondary amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN).[1][2] This reducing agent is selective for the imine and will not reduce the aldehyde or other functional groups on the protein under the reaction conditions.[2]

The overall reaction results in a stable, covalent bond between the PEG molecule and the protein.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Protein-NH2 Protein-Lysine (R-NH₂) Schiff_Base Schiff Base (Imine) R-N=CH-PEG Protein-NH2->Schiff_Base + this compound (pH 6-8) mPEG3-CHO This compound PEGylated_Protein PEGylated Protein (R-NH-CH₂-PEG) Schiff_Base->PEGylated_Protein + NaBH₃CN PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (amine-free buffer) C Mix Protein, this compound, and NaBH₃CN A->C B Prepare this compound and NaBH₃CN Solutions B->C D Incubate (4-25°C, 2-24h) C->D E Quench Reaction D->E F Purify Conjugate (SEC/IEX) E->F G Characterize Product (SDS-PAGE, MS, HPLC) F->G Logical_Relationship cluster_reagent Reagent Properties cluster_reaction Reaction & Conjugate cluster_outcomes Therapeutic Outcomes Reagent This compound Aldehyde Aldehyde Group Reagent->Aldehyde PEG PEG Chain Reagent->PEG Reaction Reductive Amination with Lysine Aldehyde->Reaction Reacts with Amine Conjugate Stable PEG-Protein Conjugate PEG->Conjugate Incorporated into Reaction->Conjugate PK Improved Pharmacokinetics Conjugate->PK Immunogenicity Reduced Immunogenicity Conjugate->Immunogenicity Stability Enhanced Solubility & Stability Conjugate->Stability

References

Application Notes and Protocols: Conjugation of m-PEG3-aldehyde to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to enhanced solubility, extended circulation half-life, reduced renal clearance, and decreased immunogenicity.[][2][3]

This document provides a detailed protocol for the conjugation of methoxy-poly(ethylene glycol)-aldehyde with a chain length of 3 (m-PEG3-aldehyde) to peptides via reductive amination. This method targets primary amino groups, such as the N-terminal amine or the ε-amino group of lysine (B10760008) residues, to form a stable secondary amine linkage.

Principle of the Reaction: Reductive Amination

The conjugation of this compound to a peptide's primary amine proceeds through a two-step reductive amination process. First, the aldehyde group of the this compound reacts with the primary amine of the peptide to form an unstable Schiff base intermediate. Subsequently, a reducing agent, such as sodium cyanoborohydride, reduces the imine bond to a stable secondary amine, covalently linking the PEG moiety to the peptide.[4][5] The reaction is pH-dependent, allowing for a degree of selectivity. At a mildly acidic pH (around 5-6), the N-terminal α-amino group can often be preferentially targeted over the ε-amino groups of lysine residues due to its lower pKa.[6][7]

Experimental Protocols

Materials and Equipment
  • Reagents:

    • Peptide with at least one primary amine (N-terminus or lysine residue)

    • This compound

    • Sodium cyanoborohydride (NaBH₃CN) or Pyridine borane (B79455) complex

    • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

    • Reaction buffer (e.g., 100 mM HEPES, pH 7.0)

    • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

    • Solvents for purification (e.g., Acetonitrile, Water, Trifluoroacetic acid)

  • Equipment:

    • Reaction vials

    • Magnetic stirrer and stir bars

    • pH meter

    • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

    • Mass spectrometer (e.g., LC-MS or MALDI-TOF) for characterization

    • Lyophilizer

Detailed Conjugation Protocol
  • Peptide and PEG Preparation:

    • Dissolve the peptide in the reaction buffer (e.g., 100 mM HEPES, pH 7.0) to a final concentration of 1-5 mg/mL.

    • Separately, dissolve the this compound in the same reaction buffer to a concentration that will achieve the desired molar excess (typically 5 to 20-fold molar excess relative to the peptide).

  • Conjugation Reaction:

    • Add the this compound solution to the peptide solution while gently stirring.

    • Dissolve the reducing agent (e.g., sodium cyanoborohydride) in the reaction buffer to a final concentration of approximately 20 mM. Add this solution to the peptide-PEG mixture.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The optimal reaction time should be determined empirically for each specific peptide.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining unreacted this compound.

    • Incubate for 30-60 minutes at room temperature.

Purification of the PEGylated Peptide

Purification is critical to remove unreacted peptide, excess PEG reagent, and reaction byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method.

  • Column: C18 stationary phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Acidify the quenched reaction mixture with TFA to a pH of 2-3.

    • Inject the sample onto the equilibrated C18 column.

    • Elute the PEGylated peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes). The more hydrophobic PEGylated peptide will typically elute later than the unconjugated peptide.

    • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure conjugate.

Characterization of the PEGylated Peptide
  • Mass Spectrometry (MS): Use LC-MS or MALDI-TOF MS to confirm the identity and purity of the PEGylated peptide. The mass spectrum will show an increase in molecular weight corresponding to the addition of the m-PEG3 moiety.

  • HPLC Analysis: Analytical RP-HPLC can be used to assess the purity of the final product.

Quantitative Data Summary

The efficiency of PEGylation can be influenced by factors such as the peptide sequence, reaction pH, temperature, and the molar ratio of reactants. The following table summarizes representative data for aldehyde PEGylation of peptides.

ParameterTypical Value/RangeNotes
Molar Ratio (PEG:Peptide) 5:1 to 20:1A higher molar excess of PEG can drive the reaction to completion but may complicate purification.
Reaction pH 6.0 - 7.5A slightly acidic pH of around 6 can favor N-terminal specific conjugation.[8]
Reaction Time 2 - 24 hoursOptimization is necessary to maximize yield while minimizing potential side reactions or degradation.
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to minimize degradation of sensitive peptides.[8]
Mono-PEGylated Product Yield 40% - 80%Highly dependent on the specific peptide and reaction conditions.
Conversion Rate > 90%Refers to the percentage of the initial peptide that has been PEGylated (mono-, di-, etc.).
Selectivity (Mono- vs. Di-PEGylated) VariableCan be controlled by adjusting pH and the molar ratio of reactants.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Peptide PEGylation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis peptide_prep Peptide Dissolution (1-5 mg/mL in Reaction Buffer) reaction Reductive Amination (Add PEG & Reducing Agent) RT, 2-4h or 4°C, overnight peptide_prep->reaction peg_prep This compound Dissolution (5-20x Molar Excess) peg_prep->reaction quench Reaction Quenching (Add Tris-HCl) reaction->quench hplc RP-HPLC Purification (C18 Column) quench->hplc analysis Characterization (LC-MS, MALDI-TOF) hplc->analysis lyophilization Lyophilization analysis->lyophilization

Caption: Workflow for this compound conjugation to peptides.

Signaling Pathway of a PEGylated Peptide Drug

The following diagram illustrates the mechanism of action of the PEGylated peptide AS16, which targets both Neuropilin-1 (NRP1) and Tie2 signaling pathways, demonstrating an antitumor effect.[9]

signaling_pathway Mechanism of Action of PEG-AS16 Peptide cluster_peg_peptide PEGylated Peptide Drug cluster_receptors Cell Surface Receptors cluster_ligands Endogenous Ligands cluster_effects Downstream Effects peg_as16 PEG-AS16 nrp1 Neuropilin-1 (NRP1) peg_as16->nrp1 Blocks tie2 Tie2 peg_as16->tie2 Blocks angiogenesis Angiogenesis nrp1->angiogenesis Promotes vascular_permeability Vascular Permeability nrp1->vascular_permeability Increases tie2->angiogenesis Promotes tie2->vascular_permeability Increases vegf VEGF vegf->nrp1 Binds ang Angiopoietins ang->tie2 Binds tumor_growth Tumor Growth angiogenesis->tumor_growth Supports vascular_permeability->tumor_growth Supports

Caption: PEG-AS16 inhibits tumor growth by blocking key signaling pathways.

References

Application Notes and Protocols for the Purification of m-PEG3-Aldehyde Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(ethylene glycol) (PEG) is a neutral, non-immunogenic, and biocompatible polymer widely used to modify therapeutic proteins, peptides, and small molecules.[1][2] This process, known as PEGylation, can enhance the therapeutic properties of a molecule by increasing its hydrodynamic size, which in turn can reduce renal clearance, shield it from proteolytic degradation, and decrease immunogenicity.[2][3][4][5]

m-PEG3-aldehyde is a monofunctional PEG derivative containing a terminal aldehyde group.[6] The aldehyde functionality allows for the site-specific conjugation to the N-terminal α-amine group of proteins or peptides.[6][7] This specificity is achieved by controlling the reaction pH (typically between 5.0 and 6.0), which takes advantage of the lower pKa of the N-terminal amine compared to the ε-amine of lysine (B10760008) residues.[2][7] The initial reaction forms a Schiff base, which is then reduced in situ using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃) to form a stable secondary amine linkage.[2][6]

However, the PEGylation reaction often results in a complex mixture containing the desired mono-PEGylated conjugate, unreacted starting materials (biomolecule and this compound), and potentially multi-PEGylated species or positional isomers.[] Therefore, a robust purification strategy is critical to isolate the desired conjugate with high purity for downstream applications. This document provides an overview of common purification techniques and detailed protocols for researchers, scientists, and drug development professionals.

Purification Strategies

The choice of purification method depends heavily on the physicochemical properties of the target conjugate, including its size, charge, and hydrophobicity, as well as the properties of the impurities to be removed. A multi-step purification approach is often necessary to achieve high purity.[9]

  • Size Exclusion Chromatography (SEC): This is one of the most common methods for purifying PEGylated proteins.[] Separation is based on the hydrodynamic radius of the molecules. The larger PEGylated conjugate will elute earlier than the smaller, unreacted protein and the very small this compound.[][9] SEC is particularly effective for removing unreacted PEG and other low molecular weight by-products.[]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique well-suited for the purification of smaller, non-protein conjugates like PEGylated peptides or small molecules.[][9] The addition of the hydrophilic PEG chain generally causes the conjugate to elute earlier than the more hydrophobic parent molecule.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. The covalent attachment of a neutral PEG chain can shield the charged groups on a protein's surface, altering its interaction with the IEX resin.[4][] This change in binding affinity allows for the separation of the PEGylated conjugate from the unreacted protein. IEX can even be powerful enough to separate positional isomers, as the location of the PEG chain can differentially shield surface charges.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on differences in their surface hydrophobicity. While PEG itself is hydrophilic, its presence can sometimes alter the protein's conformation and expose hydrophobic patches, or the PEG can undergo phase transition in the presence of high salt concentrations, making the conjugate appear more hydrophobic.[4] HIC can be a useful polishing step in a multi-step purification process.[3][]

  • Membrane-Based Techniques (Dialysis/Ultrafiltration): These methods separate molecules based on size using semi-permeable membranes with a specific molecular weight cutoff (MWCO).[][10] Dialysis is a simple method for removing small impurities like unreacted this compound and reducing agents from a much larger protein conjugate.[10] However, the flexibility of PEG chains can make size-based separation by ultrafiltration less straightforward than for globular proteins.[4]

Experimental Protocols

Protocol 1: N-Terminal PEGylation of a Protein with this compound

This protocol describes a general method for the site-specific conjugation of this compound to the N-terminus of a protein.

Materials:

  • Protein of interest

  • This compound

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: 100 mM sodium phosphate (B84403) or sodium acetate, pH 5.0-6.0[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Stirred reaction vessel or rotator

Procedure:

  • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1]

  • Add this compound to the protein solution. A molar excess of 5 to 10-fold of PEG reagent over the protein is a common starting point.[7]

  • Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM.[1][7]

  • Allow the reaction to proceed for 12-24 hours at room temperature or 4°C with gentle stirring. The optimal reaction time and temperature should be determined empirically.[1]

  • Monitor the reaction progress using SDS-PAGE or HPLC to observe the appearance of a higher molecular weight band (the conjugate) and the disappearance of the unmodified protein band.[1]

  • Once the desired conversion is achieved, quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

  • Proceed immediately to purification.

Protocol 2: Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)

This protocol is suitable for the initial bulk separation of a PEGylated protein from unreacted reagents.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range)[9]

  • HPLC or FPLC system[9]

  • Quenched reaction mixture

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)[9]

  • 0.22 µm syringe filter

Procedure:

  • Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.

  • Filter the quenched reaction mixture through a 0.22 µm syringe filter to remove any particulates.

  • Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[9]

  • Elute the sample with the SEC Running Buffer at a constant flow rate recommended by the column manufacturer.

  • Collect fractions as the sample elutes. The larger PEGylated protein will elute first, followed by the unreacted protein, and finally the small molecules (unreacted PEG, salts, etc.).[9]

  • Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.[9]

  • Pool the fractions containing the pure product.

  • If necessary, perform a buffer exchange and concentrate the pooled fractions using an appropriate ultrafiltration device.

Protocol 3: Purification of a PEGylated Peptide by Reverse-Phase HPLC (RP-HPLC)

This protocol is suitable for the high-resolution purification of smaller conjugates like PEGylated peptides.

Materials:

  • C18 RP-HPLC column[9]

  • HPLC system with a UV detector[9]

  • Quenched reaction mixture

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[9]

  • Mobile Phase B: 0.1% TFA in acetonitrile[9]

  • 0.22 µm syringe filter

Procedure:

  • Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.[9]

  • Filter the quenched reaction mixture through a 0.22 µm syringe filter.

  • Inject the filtered sample onto the column.

  • Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.[9] The gradient should be optimized to achieve the best separation between the PEGylated peptide and the unreacted peptide.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Collect fractions corresponding to the desired peak. The more hydrophilic PEGylated conjugate will typically elute earlier than the unreacted peptide.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Pool the pure fractions and lyophilize to remove the mobile phase solvents.

Data Presentation

Effective purification requires robust analytical characterization to confirm the identity and purity of the final conjugate.

Table 1: Comparison of Purification Techniques for this compound Conjugates

Purification TechniquePrinciple of SeparationTypical ApplicationAdvantagesLimitations
Size Exclusion Chromatography (SEC) Hydrodynamic RadiusPEGylated ProteinsEfficient removal of unreacted PEG and small molecules; mild conditions preserve protein activity.[]Lower resolution for species of similar size (e.g., mono- vs di-PEGylated).
Reverse-Phase HPLC (RP-HPLC) HydrophobicityPEGylated Peptides, Small MoleculesHigh resolution, capable of separating closely related species.[]Organic solvents may denature some proteins; not ideal for large proteins.
Ion-Exchange Chromatography (IEX) Net Surface ChargePEGylated ProteinsHigh capacity; can separate positional isomers and species with different degrees of PEGylation.[]Requires optimization of pH and salt gradient; PEG can shield charges, complicating separation.[4][]
Hydrophobic Interaction Chromatography (HIC) Surface HydrophobicityPEGylated Proteins (Polishing Step)Orthogonal separation to IEX and SEC; useful for removing aggregates.[]Lower capacity; requires high salt concentrations which may affect protein stability.[]
Dialysis / Ultrafiltration Molecular WeightBuffer exchange, removal of small impuritiesSimple, cost-effective for buffer exchange and removing small molecules.[][10]Cannot separate unreacted protein from the conjugate; PEG flexibility can be an issue.[4]

Table 2: Key Analytical Techniques for Characterization

Analytical TechniqueInformation ProvidedKey Parameters
SDS-PAGE Apparent molecular weight, purity assessmentShift in band size post-PEGylation; presence of unmodified protein bands.[1]
HPLC (Analytical SEC/RP-HPLC) Purity, quantification of speciesRetention time, peak area percentage.[11]
Mass Spectrometry (LC-MS, MALDI-TOF) Confirmation of molecular weight, degree of PEGylationAccurate mass measurement of the conjugate.[11][12]
UV-Vis Spectroscopy Protein concentrationAbsorbance at 280 nm (for proteins with Trp/Tyr).[9]
NMR Spectroscopy Detailed structural elucidationConfirmation of covalent linkage and structure.[13]

Visualizations

G cluster_0 Step 1: Conjugation Reaction cluster_1 Reaction Outcome cluster_2 Step 2: Purification cluster_3 Step 3: Final Product Protein Protein (N-terminal NH₂) Reaction Reaction Mixture Protein->Reaction PEG This compound PEG->Reaction Reducer NaCNBH₃ Reducer->Reaction Product Desired Mono-PEGylated Conjugate Byproduct1 Unreacted Protein Byproduct2 Excess this compound Byproduct3 Other Species (e.g., multi-PEGylated) Purification Primary Purification (e.g., SEC or IEX) Reaction->Purification Polishing Polishing Step (e.g., HIC or RP-HPLC) Purification->Polishing Final Pure this compound Conjugate Polishing->Final

Caption: Workflow for the synthesis and purification of this compound conjugates.

G Start Start: Crude PEGylated Mixture Q_Size Is the target a large protein (>30 kDa)? Start->Q_Size SEC Use Size Exclusion Chromatography (SEC) for bulk separation Q_Size->SEC Yes RP_HPLC Use Reverse-Phase HPLC (RP-HPLC) for high resolution Q_Size->RP_HPLC No (Peptide/Small Molecule) Q_Purity Is purity sufficient (>95%)? SEC->Q_Purity RP_HPLC->Q_Purity IEX_HIC Consider orthogonal method (IEX or HIC) as a polishing step Q_Purity->IEX_HIC No End End: Purified Conjugate Q_Purity->End Yes IEX_HIC->End

Caption: Decision tree for selecting a primary purification method.

References

Application Notes and Protocols for the Analytical Characterization of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely utilized biopharmaceutical strategy to enhance the therapeutic properties of protein drugs. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability.[1][2] However, the inherent heterogeneity of the PEGylation reaction, which can result in a complex mixture of molecules with varying degrees of PEGylation and positional isomers, presents significant analytical challenges.[2][3][4]

Robust and detailed analytical characterization is therefore a critical quality attribute that must be monitored to ensure the safety and efficacy of PEGylated protein therapeutics.[5] This document provides a comprehensive overview of key analytical methods for the characterization of PEGylated proteins, complete with detailed experimental protocols and comparative data to guide researchers in selecting the most appropriate techniques for their specific needs.

Chromatographic Methods for Purity and Heterogeneity Assessment

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity and heterogeneity of PEGylated proteins.[6] Several HPLC modes are employed, each offering a unique separation mechanism.

Size-Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their hydrodynamic radius.[7][] As PEGylation increases the size of a protein, SEC is highly effective for separating PEGylated proteins from the native, unmodified protein and from aggregates or smaller fragments.[7][][9][10] It is a primary method for determining the degree of PEGylation and quantifying high molecular weight impurities.[9]

Experimental Protocol: SEC-HPLC Analysis of a PEGylated Protein

ParameterSpecification
LC System Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent[9]
Column Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm (p/n PL1180-5350)[9]
Mobile Phase 150 mM Sodium Phosphate, pH 7.0
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 280 nm
Run Time 15 minutes

Quantitative Data Summary: SEC-HPLC of PEGylated G-CSF [9]

SampleRetention Time (min)Peak Area (%)
PEG G-CSF Monomer8.5>99%
High Molecular Weight Aggregates~7.0<0.6%

Note: This method demonstrated a Limit of Detection (LOD) of 3.125 µg/mL and a Limit of Quantification (LOQ) of 12.5 µg/mL for PEG G-CSF.[9]

Ion-Exchange Chromatography (IEX-HPLC)

IEX separates molecules based on their net surface charge.[][11] The attachment of neutral PEG chains can shield the charged residues on the protein surface, altering its interaction with the IEX resin.[][12] This allows for the separation of species with different degrees of PEGylation and even positional isomers, which may have subtle differences in their charge distribution.[13] Cation-exchange chromatography is a valuable tool for assessing the degree of PEGylation and the presence of these isomers.[13]

Experimental Protocol: Cation-Exchange HPLC of a PEGylated Protein [13]

ParameterSpecification
LC System Thermo Scientific™ Dionex™ UltiMate™ 3000 BioRS System or equivalent[13]
Column MAbPac SCX-10, 4 x 250 mm
Mobile Phase A 20 mM MES, pH 6.0
Mobile Phase B 20 mM MES, 1 M NaCl, pH 6.0
Gradient 0–30% B over 30 minutes[13]
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 20 µL
Detection UV at 280 nm
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[] PEGylation can alter the overall hydrophobicity of a protein, enabling the separation of the PEGylated conjugate from the unmodified protein.[14] This technique is particularly useful for analyzing smaller PEGylated proteins and for peptide mapping studies to identify PEGylation sites.[2][]

Experimental Protocol: RP-HPLC Analysis of a PEGylated Protein [15]

ParameterSpecification
LC System Standard HPLC system
Column Jupiter 300 3 µm C18, 250 x 4.6 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.085% TFA in 90% Acetonitrile
Gradient 20-65% B over 25 minutes[15]
Flow Rate 1.0 mL/min
Column Temp. 45 °C[15]
Injection Vol. 10-15 µg of protein[15]
Detection UV at 220 nm[15]
Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity under high salt conditions.[] Similar to RP-HPLC, changes in hydrophobicity upon PEGylation can be exploited for separation. HIC is a less denaturing technique than RP-HPLC, making it suitable for maintaining the protein's native structure during analysis.[16]

Experimental Protocol: HIC Analysis of a PEGylated Protein [16]

ParameterSpecification
LC System Standard HPLC system
Column CIM C4 A monolith or Toyopearl Butyl 650C
Mobile Phase A 20 mM Phosphate buffer, 1 M (NH4)2SO4, pH 7.0
Mobile Phase B 20 mM Phosphate buffer, pH 7.0
Gradient Linear gradient from 100% A to 100% B
Flow Rate 1.0 mL/min
Column Temp. Ambient
Injection Vol. 50 µL
Detection UV at 280 nm

Workflow for Chromatographic Analysis of PEGylated Proteins

G cluster_0 PEGylation Reaction Mixture cluster_1 Primary Analysis cluster_2 Detailed Heterogeneity Analysis Reaction_Mixture Unreacted Protein, PEGylated Species, Free PEG SEC SEC-HPLC (Size-based separation) Reaction_Mixture->SEC Initial Purity & Aggregation IEX IEX-HPLC (Charge-based separation) SEC->IEX Degree of PEGylation & Positional Isomers RP_HPLC RP-HPLC (Hydrophobicity-based separation) SEC->RP_HPLC Peptide Mapping & Site Identification HIC HIC (Hydrophobicity-based separation) SEC->HIC Orthogonal Method for Purity

Caption: Workflow for chromatographic characterization of PEGylated proteins.

Mass Spectrometry for Molecular Weight Determination and Site Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization of PEGylated proteins, providing accurate molecular weight information, determining the degree of PEGylation, and identifying the specific sites of PEG attachment.[2][3]

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a robust technique for determining the average molecular weight and the degree of PEGylation.[3][17] It is particularly useful for analyzing complex mixtures and providing information on the distribution of PEG chains on the protein.[3][18]

Experimental Protocol: MALDI-TOF MS of a PEGylated Protein [18][19]

ParameterSpecification
Instrument Voyager-Elite mass spectrometer (Perseptive Biosystem) with delayed extraction or equivalent[18]
Matrix Sinapinic acid (10 mg/mL in acetonitrile:1% aqueous formic acid, 1:1 v/v) or 4-hydroxy-α-cyano-cinnamic acid (5 mg/mL in 70% acetonitrile/water)[18][19]
Sample Prep Mix 1 µL of matrix with 1 µL of sample solution on the MALDI target and allow to air dry.[19]
Laser Nitrogen laser at 337 nm[18]
Detector A high mass (HM) detector is crucial for detecting high molecular weight PEGylated proteins.[17][19]

Quantitative Data Summary: MALDI-TOF MS Analysis [18]

ProteinExpected MW (Da)Observed MW (Da)Degree of PEGylation
Native rhG-CSF18,80018,7950
Mono-PEGylated rhG-CSF (20 kDa PEG)~38,800~38,9001
Native C-IFN19,50019,4900
Mono-PEGylated C-IFN (20 kDa PEG)~39,500~39,6001
Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS, often coupled with liquid chromatography (LC-MS), is a powerful technique for the detailed characterization of PEGylated proteins.[2][3] It can provide accurate mass measurements and is amenable to tandem mass spectrometry (MS/MS) for peptide sequencing and pinpointing PEGylation sites.[20][21] A challenge with ESI-MS of PEGylated proteins is the complex spectra resulting from overlapping charge states and PEG polydispersity, which can be mitigated by charge reduction strategies.[22]

Experimental Protocol: LC-ESI-MS of a PEGylated Protein [23][24]

ParameterSpecification
LC System Reversed-phase or size-exclusion LC system
MS System SCIEX TripleTOF® System or Thermo Scientific™ Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer[24][25]
Sample Prep Desalting using centrifugal filters (e.g., 10KDa Amicon Ultra) is often required.[24]
Charge Reduction Post-column addition of amines like triethylamine (B128534) (TEA) can simplify the mass spectrum.[20][24]
Deconvolution Software such as BioAnalystTM is used to reconstruct the zero-charge mass spectrum.[24]

Logical Relationship of Mass Spectrometry Techniques

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis & Outcomes Sample PEGylated Protein Sample MALDI MALDI-TOF MS Sample->MALDI ESI LC-ESI-MS Sample->ESI MW Average Molecular Weight Degree of PEGylation MALDI->MW ESI->MW Site Precise Mass PEGylation Site Identification (with MS/MS) ESI->Site

Caption: Mass spectrometry approaches for PEGylated protein characterization.

Spectroscopic Methods for Structural Integrity Assessment

Spectroscopic techniques are employed to assess the impact of PEGylation on the secondary and tertiary structure of the protein, ensuring that the modification does not adversely affect its conformation and biological activity.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for evaluating the secondary structure of proteins. By comparing the CD spectra of the native and PEGylated protein, one can assess whether the PEGylation process has induced any significant changes in the alpha-helix, beta-sheet, or random coil content.

Experimental Protocol: CD Spectroscopy

ParameterSpecification
Instrument Jasco J-815 CD Spectrometer or equivalent
Wavelength Range 190-260 nm (Far-UV for secondary structure)
Protein Conc. 0.1-0.2 mg/mL
Pathlength 1 mm quartz cuvette
Buffer Phosphate buffer, pH 7.4
Scan Speed 50 nm/min
Data Analysis Spectra are averaged and buffer baseline subtracted. Secondary structure content is estimated using deconvolution software.
Fluorescence Spectroscopy

Intrinsic protein fluorescence, primarily from tryptophan residues, is sensitive to the local environment and can be used to probe for changes in the protein's tertiary structure upon PEGylation. A shift in the emission maximum or a change in fluorescence intensity can indicate conformational alterations.

Experimental Protocol: Intrinsic Fluorescence Spectroscopy

ParameterSpecification
Instrument Fluorescence Spectrophotometer
Excitation Wavelength 295 nm (to selectively excite tryptophan)
Emission Range 310-400 nm
Protein Conc. 0.1 mg/mL
Buffer Phosphate buffer, pH 7.4
Slit Widths 5 nm for both excitation and emission

Conclusion

The comprehensive characterization of PEGylated proteins is a multi-faceted process that requires the application of a suite of orthogonal analytical techniques. Chromatographic methods are essential for assessing purity, heterogeneity, and the degree of PEGylation. Mass spectrometry provides definitive molecular weight information and is crucial for identifying the sites of PEG attachment. Finally, spectroscopic methods are vital for ensuring that the structural integrity of the protein is maintained post-modification. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to establish robust analytical strategies for their PEGylated protein therapeutics.

References

Application Notes and Protocols for m-PEG3-aldehyde in Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of methoxy-poly(ethylene glycol)3-aldehyde (m-PEG3-aldehyde) for the surface modification of nanoparticles. This document outlines the rationale, key applications, detailed experimental protocols, and expected characterization data for researchers developing advanced drug delivery systems and other nanomedical platforms.

Introduction to this compound for Nanoparticle PEGylation

Poly(ethylene glycol) (PEG) modification, or PEGylation, is a gold-standard technique for improving the in vivo performance of nanoparticles. By creating a hydrophilic and neutral stealth layer on the nanoparticle surface, PEGylation offers several key advantages:

  • Prolonged Systemic Circulation: The PEG layer reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent clearance by the reticuloendothelial system (RES), leading to a longer circulation half-life of the nanoparticles.

  • Enhanced Stability: The hydrophilic PEG chains provide steric hindrance, which prevents nanoparticle aggregation in biological fluids.

  • Reduced Immunogenicity: PEGylation can mask the nanoparticle surface from recognition by the immune system, reducing the likelihood of an immune response.

  • Improved Drug Delivery: By extending circulation time, PEGylated nanoparticles have a greater opportunity to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

This compound is a short-chain, monofunctional PEG derivative ideal for the covalent modification of nanoparticles. Its terminal aldehyde group readily reacts with primary amine groups on the nanoparticle surface to form a stable secondary amine linkage after a reduction step. The short chain length of this compound is particularly advantageous for applications where a dense PEG layer is desired without significantly increasing the overall nanoparticle size.

Key Applications

The surface modification of nanoparticles with this compound is a versatile strategy applicable to a wide range of nanoparticles, including:

  • Lipid nanoparticles (LNPs)

  • Polymeric nanoparticles (e.g., PLGA, chitosan)

  • Inorganic nanoparticles (e.g., gold nanoparticles, iron oxide nanoparticles)

  • Protein-based nanoparticles

This modification is particularly relevant for the development of:

  • Targeted drug delivery systems

  • In vivo imaging agents

  • Theranostic nanoparticles

Experimental Protocols

This section provides detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound and subsequent characterization.

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the covalent conjugation of this compound to nanoparticles displaying primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Reaction Buffer: Amine-free buffer, pH 6.0-8.5 (e.g., 100 mM MES buffer, pH 6.0 or 100 mM HEPES buffer, pH 7.5)

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (STAB)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., dialysis cassettes with appropriate molecular weight cutoff, tangential flow filtration, or size exclusion chromatography)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the chosen reaction buffer at a known concentration.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in the reaction buffer to a desired stock concentration.

  • Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle dispersion while gently stirring. b. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • Reductive Amination: a. Prepare a fresh solution of the reducing agent (e.g., 1 M NaBH₃CN in water). b. Add the reducing agent to the reaction mixture at a final concentration of approximately 10-20 mM. c. Let the reduction reaction proceed for 2 hours at room temperature.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted aldehyde groups.

  • Purification: Purify the this compound modified nanoparticles from excess reagents and byproducts using an appropriate method such as dialysis against PBS or tangential flow filtration.

  • Characterization and Storage: Characterize the purified nanoparticles for size, zeta potential, and degree of PEGylation. Store the final nanoparticle suspension at 4°C.

Protocol 2: Characterization of this compound Modified Nanoparticles

3.2.1. Size and Zeta Potential Measurement

  • Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS and ELS measurements.

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles before and after modification with this compound.

    • Perform measurements in triplicate and report the average and standard deviation.

3.2.2. Quantification of Surface PEGylation

The degree of PEGylation can be quantified using various techniques, including:

  • ¹H NMR Spectroscopy: Compare the integral of the characteristic PEG methylene (B1212753) protons (~3.6 ppm) to a known internal standard or a signal from the nanoparticle core.

  • Thermogravimetric Analysis (TGA): Measure the weight loss corresponding to the decomposition of the grafted PEG chains upon heating.

  • Colorimetric Assays: Use assays like the bicinchoninic acid (BCA) assay to quantify the reduction in primary amine groups on the nanoparticle surface after PEGylation.

Data Presentation

The following tables present representative data on the characterization of nanoparticles before and after surface modification with a short-chain mPEG. This data is based on a study by Ait Bachir et al. (2018) on methotrexate-loaded chitosan (B1678972) nanoparticles modified with mPEG and serves as an example of expected results.[1]

Table 1: Physicochemical Properties of Nanoparticles Before and After m-PEG Modification [1]

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Nanoparticles112.8 ± 3.20.18 ± 0.02+35.0 ± 1.5
m-PEG Modified Nanoparticles171.2 ± 4.50.21 ± 0.03+7.4 ± 0.8

Table 2: Drug Loading and Encapsulation Efficiency [1]

Nanoparticle FormulationDrug Loading Efficiency (%)Encapsulation Efficiency (%)
Unmodified Nanoparticles18.4 ± 0.988.1 ± 4.1
m-PEG Modified Nanoparticles17.1 ± 0.784.3 ± 3.5

Visualization of Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for nanoparticle surface modification and the conceptual mechanism of PEG-mediated immune evasion.

G cluster_prep Nanoparticle Preparation cluster_reagent Reagent Preparation cluster_reaction Conjugation and Reduction cluster_purification Purification and Characterization NP_prep Amine-Functionalized Nanoparticles in Buffer Conjugation Mix and React (2-4h at RT or O/N at 4°C) NP_prep->Conjugation PEG_prep This compound Solution PEG_prep->Conjugation Reduction Add Reducing Agent (2h at RT) Conjugation->Reduction Quenching Quench Reaction Reduction->Quenching Purification Purify Nanoparticles (Dialysis/TFF) Quenching->Purification Characterization Characterize (Size, Zeta, PEG Density) Purification->Characterization

Workflow for this compound Nanoparticle Surface Modification.

G cluster_unmodified Unmodified Nanoparticle cluster_modified This compound Modified Nanoparticle Unmodified_NP Unmodified Nanoparticle Opsonin Opsonin Proteins Unmodified_NP->Opsonin Opsonization Macrophage Macrophage Opsonin->Macrophage Phagocytosis Modified_NP PEGylated Nanoparticle Evade Immune Evasion Prolonged_Circulation Prolonged Circulation Evade->Prolonged_Circulation Leads to

Mechanism of PEG-Mediated Immune Evasion.

References

Application Notes: Creating Hydrogels with PEG Aldehyde Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(ethylene glycol) (PEG) hydrogels are extensively utilized in biomedical fields, including drug delivery, tissue engineering, and regenerative medicine, owing to their high water content, biocompatibility, and tunable physicochemical properties.[1][2] The use of PEG functionalized with aldehyde groups as linkers allows for the formation of hydrogels through specific and mild crosslinking chemistries, most notably Schiff base reactions.[3] This approach offers excellent control over gelation kinetics and ensures the biocompatibility of the resulting matrix, making it ideal for applications involving the encapsulation of sensitive biologics like cells and proteins.[3][4]

Principle of Crosslinking

The primary mechanism for forming hydrogels with PEG aldehyde linkers is the Schiff base reaction. This reaction occurs between the aldehyde groups (-CHO) on a PEG macromer and primary amine groups (-NH2) on another polymer or molecule, such as chitosan (B1678972) or multi-arm PEG-amine.[3] The reaction forms a dynamic and reversible imine bond (-C=N-), leading to the creation of a three-dimensional hydrogel network under physiological conditions.[5] Another common method is oxime ligation, where aldehyde groups react with aminooxy groups to form stable oxime linkages.[4] These crosslinking methods are advantageous due to their mild reaction conditions, high specificity, and the absence of toxic catalysts, which is crucial for biomedical applications.[3][]

Key Parameters Influencing Hydrogel Properties

The final properties of the PEG-aldehyde hydrogel can be precisely tuned by adjusting several key parameters:

  • PEG Concentration: Increasing the PEG concentration generally leads to a denser hydrogel network, resulting in higher mechanical stiffness (storage modulus) and a lower swelling ratio.[1][7]

  • PEG Molecular Weight: For a given concentration, using a lower molecular weight PEG precursor results in a more tightly crosslinked network, which increases mechanical strength but decreases the mesh size and swelling ratio.[7][8]

  • Crosslinker Ratio: The molar ratio between aldehyde groups and amine/aminooxy groups influences gelation kinetics and mechanical properties. A stoichiometric ratio of 1.0 often yields the highest mechanical stiffness.[4]

  • PEG Architecture: The use of multi-arm PEGs (e.g., 4-arm or 8-arm) increases the crosslinking density, which significantly enhances the mechanical properties of the hydrogel compared to linear PEGs.[4][9]

Applications
  • Drug and Cell Delivery: The bio-inert nature of PEG minimizes non-specific protein adsorption, while the porous 3D structure allows for the encapsulation and controlled release of therapeutic molecules and cells.[2][5][10] The gelation can occur in situ, making these hydrogels injectable for minimally invasive procedures.[3]

  • Tissue Engineering: PEG-aldehyde hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM).[10] Their mechanical properties can be tuned to match those of specific soft tissues, and they can be modified with bioactive ligands like RGD peptides to promote cell adhesion and proliferation.[4][10]

  • Cartilage Regeneration: These hydrogels are particularly promising for cartilage repair due to their tunable mechanical properties, ability to encapsulate chondrocytes or stem cells, and capacity to support tissue formation.[3][7]

Quantitative Data Summary

Table 1: Mechanical Properties of PEG-Aldehyde and Related Hydrogels

Precursor System PEG Concentration (% w/v) Molar Ratio (Aldehyde/Amine or Aminooxy) Storage Modulus (G') Reference
8-arm Aminooxy-PEG + Glutaraldehyde 3% 0.7 258 Pa [4]
8-arm Aminooxy-PEG + Glutaraldehyde 7% 1.0 4196 Pa [4]
Chitosan-PEG + PEG-Dialdehyde 1.3% 6:1 (volume ratio) ~100 Pa [11]

| Chitosan-PEG + PEG-Dialdehyde | 2.5% | 6:1 (volume ratio) | ~250 Pa |[11] |

Table 2: Swelling and Mechanical Properties of PEG-Diacrylate (PEGDA) Hydrogels Note: While not aldehyde-based, this data illustrates the fundamental impact of PEG MW and concentration on hydrogel properties.

PEGDA MW (Da) PEGDA Concentration (% w/v) Swelling Ratio (q) Aggregate Modulus (HA0, MPa) Tensile Modulus (Eten, MPa) Reference
508 30% 3.4 1.15 1.1 [7]
3400 10% 31.5 0.01 0.02 [7]
3400 30% 7.2 0.44 0.45 [7]
10000 10% 20.3 0.05 0.06 [7]

| 10000 | 30% | 8.8 | 0.28 | 0.35 |[7] |

Experimental Protocols & Workflows

Workflow for Hydrogel Synthesis and Formation

The general workflow for preparing a PEG-aldehyde hydrogel involves the preparation of precursor solutions followed by mixing to initiate crosslinking and gelation.

G cluster_prep Step 1: Precursor Preparation cluster_mix Step 2: Gel Formation cluster_result Step 3: Final Product A Dissolve Polymer A (e.g., Chitosan-PEG in buffer) C Mix Precursor Solutions (e.g., using a dual-barrel syringe) A->C B Dissolve Polymer B (e.g., PEG-Dialdehyde in buffer) B->C D Initiate Crosslinking (Schiff Base Reaction) C->D E In-situ Gelation at Physiological Temperature D->E F Stable 3D Hydrogel Network E->F

Caption: General workflow for PEG-aldehyde hydrogel synthesis.

Protocol 1: Synthesis of an Injectable Chitosan-PEG / PEG-Dialdehyde Hydrogel

This protocol is adapted from methodologies focused on creating injectable hydrogels for cell delivery via Schiff base chemistry.[3][11]

Materials:

  • Chitosan-PEG copolymer

  • PEG-dialdehyde

  • Dulbecco's Phosphate-Buffered Saline (DPBS), sterile

  • Dual-barrel syringe with a mixing tip

Procedure:

  • Prepare Precursor Solution A: Dissolve Chitosan-PEG in sterile DPBS to a final concentration of 2.5% (w/v). Gently agitate at room temperature until fully dissolved. Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Prepare Precursor Solution B: Dissolve PEG-dialdehyde in sterile DPBS to a final concentration of 1.0 g/mL.[11] Ensure complete dissolution. Sterilize through a 0.22 µm syringe filter.

  • Load the Syringe: Load the Chitosan-PEG solution into one barrel of a dual-barrel syringe. Load the PEG-dialdehyde solution into the second barrel.

  • Initiate Gelation: To form the hydrogel, simultaneously eject the two solutions through a static mixing tip. A volume ratio of 6:1 (Chitosan-PEG : PEG-dialdehyde) is recommended.[11]

  • Incubate: Allow the mixed solution to stand at physiological temperature (37 °C). Gelation is expected to occur within approximately 3 minutes.[3]

  • Confirmation: The hydrogel is formed when the vial can be inverted without flow of the contents.

Schiff Base Crosslinking Mechanism

The hydrogel network forms via the reaction between a primary amine and an aldehyde, creating a covalent imine bond and releasing a water molecule.

G cluster_reactants Reactants cluster_product Product Amine Polymer A with Amine Group (-NH₂) Imine Crosslinked Polymers with Imine Linkage (-CH=N-) Amine->Imine Schiff Base Reaction (releases H₂O) Aldehyde Polymer B with Aldehyde Group (-CHO) Aldehyde->Imine

Caption: Schiff base reaction between amine and aldehyde groups.

Protocol 2: Characterization of Hydrogel Properties

This section outlines key experiments to characterize the physical properties of the newly formed hydrogel.

Workflow for Hydrogel Characterization

G cluster_char Characterization Methods cluster_outputs Measured Properties Start Synthesized Hydrogel Sample Rheology Rheological Analysis Start->Rheology Swelling Swelling Study Start->Swelling Degradation Degradation Study (Optional) Start->Degradation Mech_Props Mechanical Properties (Storage Modulus G', Loss Modulus G'') Rheology->Mech_Props Swell_Ratio Equilibrium Swelling Ratio (%Q) Mesh Size (ξ) Swelling->Swell_Ratio Deg_Rate Mass Loss Over Time Degradation->Deg_Rate

Caption: Experimental workflow for hydrogel characterization.

A. Rheological Analysis for Mechanical Properties Rheometry is used to measure the viscoelastic properties of the hydrogel, including the storage modulus (G'), which indicates stiffness, and the loss modulus (G'').[4][11]

Equipment:

  • Rheometer with parallel plate geometry

Procedure:

  • Form the hydrogel directly on the lower plate of the rheometer or carefully place a pre-formed cylindrical hydrogel sample.

  • Lower the upper plate to contact the hydrogel surface and apply a slight compressive force.

  • Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain to monitor the gelation process in real-time. The crossover point where G' > G'' indicates gel formation.

  • Once the gel is stable, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to determine the frequency-dependent behavior.

  • Perform a strain sweep (e.g., 0.1% to 100%) at a constant frequency to identify the linear viscoelastic region of the material.

B. Swelling Ratio Determination The swelling ratio provides information about the crosslink density and the mesh size of the hydrogel network.[7]

Procedure:

  • Prepare and weigh a hydrogel sample immediately after formation (Wi).

  • Immerse the hydrogel in a buffered solution (e.g., PBS, pH 7.4) at 37 °C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with a kimwipe to remove excess water, and weigh it (Ws).

  • Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

  • (Optional) Lyophilize (freeze-dry) the swollen hydrogel to obtain the dry weight (Wd).

  • Calculate the equilibrium swelling ratio (Q) using the formula:

    • Q = (Ws - Wd) / Wd

References

Troubleshooting & Optimization

m-PEG3-aldehyde stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of m-PEG3-aldehyde, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures. Specific recommendations are summarized in the table below.

Q2: What is the shelf-life of this compound?

A2: The shelf-life of this compound is highly dependent on storage conditions. When stored properly as a neat liquid, it can be stable for over three years.[1] Solutions of this compound are less stable and have a shorter recommended shelf-life.

Q3: Is this compound sensitive to air and moisture?

A3: Yes, the aldehyde functional group is susceptible to oxidation by atmospheric oxygen, which can convert it to a carboxylic acid. The PEG chain itself can also undergo oxidative degradation.[2][3][4] While not explicitly stated for this compound, PEG compounds are also known to be hygroscopic, so protection from moisture is crucial to prevent potential side reactions. Therefore, storage under an inert, dry atmosphere is critical.

Q4: Can I store this compound in a solution?

A4: While possible for short-term use, it is generally recommended to prepare solutions of this compound fresh before use.[5] If storage in solution is necessary, use an anhydrous, aprotic solvent and store at -80°C for up to 6 months or -20°C for up to 1 month, under a nitrogen atmosphere.[1] Avoid repeated freeze-thaw cycles.[5]

Q5: What are the signs of this compound degradation?

A5: Degradation of this compound may not always be visually apparent. A change in color from colorless to light yellow may indicate degradation.[6] The most reliable way to assess degradation is through analytical methods such as NMR or HPLC, which can reveal a decrease in the purity of the aldehyde and the appearance of impurity peaks.[7]

Storage Conditions Summary

ConditionSolid/Neat LiquidIn Solvent
Short-term (days to weeks) 0 - 4°C, dry, dark[1]-20°C, under nitrogen[1]
Long-term (months to years) -20°C, dry, dark, under nitrogen[1]-80°C, under nitrogen (up to 6 months)[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no reactivity in conjugation reactions (e.g., reductive amination) 1. Degradation of this compound: The aldehyde may have oxidized to a less reactive carboxylic acid. 2. Suboptimal reaction pH: The pH for reductive amination is critical for efficient reaction.[5] 3. Presence of primary amines in buffer: Buffers like Tris can compete with the target molecule for reaction with the aldehyde.[8]1. Verify aldehyde purity: Use a fresh vial or test the purity of the existing stock using NMR or an aldehyde-specific colorimetric assay. 2. Optimize reaction pH: The optimal pH for reductive amination is typically between 5.0 and 9.5.[5] 3. Use a non-amine containing buffer: Switch to a buffer such as PBS or borate (B1201080) buffer.[8]
Formation of unexpected byproducts 1. Presence of impurities in this compound: Degradation can lead to the formation of reactive impurities like formaldehyde.[7] 2. Side reactions of the aldehyde: The aldehyde may undergo side reactions under certain conditions.1. Check purity: Analyze the this compound for impurities before use. 2. Control reaction conditions: Ensure the reaction is performed under optimal and controlled conditions (temperature, pH, inert atmosphere).
Inconsistent experimental results 1. Variability in this compound quality: Different batches or improperly stored material may have varying levels of purity. 2. Repeated freeze-thaw cycles of solutions: This can lead to degradation of the compound.[5]1. Qualify new batches: Perform quality control checks on new batches of this compound. 2. Aliquot solutions: Prepare single-use aliquots of this compound solutions to avoid freeze-thaw cycles.

Visualizing Degradation and Experimental Workflows

To further aid researchers, the following diagrams illustrate the potential degradation pathways of this compound, a general workflow for its use in bioconjugation, and a troubleshooting decision tree.

cluster_degradation Potential Degradation Pathways mPEG3_aldehyde This compound oxidized_product Carboxylic Acid Derivative mPEG3_aldehyde->oxidized_product Oxidation of Aldehyde peg_backbone PEG Backbone mPEG3_aldehyde->peg_backbone smaller_fragments Smaller Aldehydes and Acids (e.g., Formaldehyde) peg_backbone->smaller_fragments Oxidative Chain Scission

Caption: Potential degradation pathways of this compound.

cluster_workflow Bioconjugation Experimental Workflow start Start prep_reagents Prepare Reagents (Biomolecule, this compound) start->prep_reagents reaction Conjugation Reaction (e.g., Reductive Amination) prep_reagents->reaction purification Purification (e.g., SEC, Dialysis) reaction->purification analysis Analysis (e.g., SDS-PAGE, Mass Spec) purification->analysis end End analysis->end

Caption: General experimental workflow for bioconjugation.

node_rect node_rect start Low Reaction Yield? check_purity Is this compound purity confirmed? start->check_purity check_ph Is reaction pH optimal (5.0-9.5)? check_purity->check_ph Yes sol_purity Test purity via NMR/HPLC. Use fresh reagent. check_purity->sol_purity No check_buffer Is buffer non-amine based? check_ph->check_buffer Yes sol_ph Adjust pH of reaction mixture. check_ph->sol_ph No sol_buffer Use PBS or borate buffer. check_buffer->sol_buffer No success Problem Resolved check_buffer->success Yes

Caption: Troubleshooting decision tree for low reaction yield.

Experimental Protocols

Protocol 1: Quality Control of this compound via ¹H NMR

Objective: To confirm the identity and purity of this compound.

Materials:

Procedure:

  • Dissolve a small amount (1-2 mg) of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis: Look for the characteristic aldehyde proton signal, which should appear as a triplet at approximately 9.8 ppm. The integration of this peak relative to the methoxy (B1213986) protons (singlet around 3.38 ppm) and the PEG backbone protons can be used to assess purity. The presence of a broad peak around 2.5-4.0 ppm could indicate the presence of the corresponding carboxylic acid impurity.

Protocol 2: Accelerated Stability Study

Objective: To assess the stability of this compound under elevated temperature conditions.

Materials:

  • This compound samples

  • Vials with inert gas overlay

  • Oven or incubator set to 40°C

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Aliquot this compound into several vials, flush with nitrogen or argon, and seal tightly.

  • Store one vial at the recommended long-term storage condition (-20°C) as a control (T=0).

  • Place the other vials in an incubator at 40°C.

  • At specified time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from the incubator.

  • Allow the vial to equilibrate to room temperature.

  • Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile/water).

  • Analyze the sample by HPLC to determine the purity of the this compound.

  • Compare the purity of the stressed samples to the T=0 control to determine the rate of degradation. A study on a similar compound, mPEG-propionaldehyde, utilized derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by RP-HPLC-UV detection to separate and identify trace-level degradation products.[7]

References

Technical Support Center: m-PEG3-Aldehyde & Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Schiff base formation with m-PEG3-aldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioconjugation and other chemical syntheses involving this versatile PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Schiff base formation with this compound?

A1: The optimal pH for Schiff base formation is typically mildly acidic, generally in the range of pH 6-7.[1] This is a critical parameter as the reaction mechanism is pH-dependent. At a low pH (highly acidic), the primary amine of your substrate will be protonated, rendering it non-nucleophilic and inhibiting the initial attack on the aldehyde.[2][3] At a high pH (neutral to basic), the dehydration of the hemiaminal intermediate, which is acid-catalyzed, becomes the rate-limiting step, slowing down the overall reaction.[2][4] For PEG aldehydes specifically, a pH range of 5.5 to 9.5 has been reported, with higher pH values potentially leading to multiple PEGylations on proteins.[5] The ideal pH can be substrate-dependent and may require empirical optimization.[6][7]

Q2: My reaction yield is low or non-existent. What are the common causes?

A2: Low or no product yield in a Schiff base reaction can stem from several factors:

  • Presence of Water: Schiff base formation is a reversible equilibrium reaction that produces water as a byproduct. Excess water in the reaction can drive the equilibrium back towards the reactants.[8]

  • Incorrect Stoichiometry: An improper molar ratio of the amine-containing molecule to this compound can result in unreacted starting material.

  • Suboptimal pH: As discussed in Q1, the pH must be carefully controlled to facilitate both the nucleophilic attack and the dehydration step.[4]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium.[8]

  • Degradation of this compound: Improper storage or handling can lead to the degradation of the aldehyde.

Q3: How should I store and handle this compound?

A3: this compound should be stored at -20°C under a dry, inert atmosphere such as nitrogen for long-term stability (months to years).[9][10][11][12] For short-term storage (days to weeks), 0-4°C is acceptable.[10] Stock solutions in anhydrous solvents like DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month, also under nitrogen.[9] It is crucial to avoid repeated freeze-thaw cycles.[9] The compound is generally stable for a few weeks at ambient temperature for shipping purposes.[10]

Q4: My purified Schiff base product seems to be degrading. How can I prevent this?

A4: The primary cause of degradation for Schiff bases is hydrolysis of the imine bond, which reverts the molecule back to the original amine and aldehyde.[8][13] This is especially a concern for Schiff bases derived from aliphatic aldehydes like this compound. To prevent degradation:

  • Ensure Anhydrous Conditions: Use dry solvents and work under an inert atmosphere (e.g., nitrogen or argon) during both the reaction and purification steps.[8]

  • Avoid Acidic Conditions During Purification: Purification methods like column chromatography on silica (B1680970) gel can lead to hydrolysis due to the acidic nature of the silica.[4] Using neutral alumina (B75360) or minimizing exposure time can mitigate this.[4]

  • Stabilize the Imine Bond: The imine bond can be stabilized by reduction to a secondary amine using a mild reducing agent.

Q5: What are suitable solvents for this reaction?

A5: A variety of solvents can be used for Schiff base formation, with the choice depending on the solubility of the reactants. Common solvents include methanol, ethanol, and phosphate (B84403) buffer (pH ~7.4).[14][15] For reactants with poor solubility in alcohols, solvents like DMSO or DMF can be used.[16] In some cases, polyethylene (B3416737) glycol itself (e.g., PEG-400) can act as an efficient and eco-friendly reaction medium.[17]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during Schiff base formation with this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Water present in the reaction Use anhydrous solvents. Add a dehydrating agent like molecular sieves (4 Å) or anhydrous MgSO₄ to the reaction mixture.[8] If applicable, use a Dean-Stark apparatus to remove water azeotropically.[8]
Incorrect stoichiometry Ensure accurate molar ratios of reactants. A slight excess (e.g., 1.1 equivalents) of the more easily removable reactant can be used to drive the reaction to completion.[8]
Suboptimal pH Empirically determine the optimal pH for your specific substrates, starting in the range of 6-7. Use a buffer to maintain the pH.[1]
Degradation of this compound Verify the purity of the this compound via techniques like NMR. Ensure proper storage conditions have been maintained.[9][10]
Unreacted Starting Materials in Product Incomplete reaction Increase the reaction time or temperature and monitor the progress by TLC or another suitable analytical method.[4][8]
Equilibrium not shifted towards product Implement strategies to remove water as described above.[8]
Product Degradation (Hydrolysis) Presence of water during workup or storage Use anhydrous solvents for purification. Store the final product under dry, inert conditions.[8]
Acidic purification conditions If using column chromatography, consider using neutral alumina instead of acidic silica gel.[4] Alternatively, use other purification methods like recrystallization or trituration if applicable.[8]
Inherent instability of the imine bond For long-term stability, consider reducing the imine bond to a stable secondary amine using a reducing agent like sodium borohydride (B1222165) or the milder 2-picoline borane.[5][18]
Difficulty in Product Purification Similar polarity of product and starting materials Optimize chromatographic conditions (solvent system, stationary phase).[8] Consider alternative purification methods like recrystallization, solvent washing/trituration, or size exclusion chromatography for larger conjugates.[8][19][20]

Experimental Protocols

General Protocol for Schiff Base Formation
  • Reactant Preparation: Dissolve the amine-containing substrate in an appropriate anhydrous solvent (e.g., methanol, ethanol, or a suitable buffer like phosphate buffer at pH 7-8).[14][15]

  • Addition of this compound: Add this compound to the solution, typically in a 1:1 to 1:1.2 molar ratio (amine:aldehyde).

  • pH Adjustment (if necessary): Adjust the pH of the reaction mixture to the optimal range (typically 6-7) using a dilute acid (e.g., acetic acid) or base.[4][14]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period ranging from a few hours to overnight (2-24 hours).[15][19][21] The reaction can be performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation and side reactions.[14]

  • Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC), LC-MS, or NMR.[15]

  • Work-up and Purification: Once the reaction is complete, the product can be isolated. This may involve removing the solvent under reduced pressure.[4] Purification can be achieved by methods such as recrystallization, column chromatography, or dialysis for larger biomolecules.[8][19]

Protocol for Imine Bond Reduction for Stabilization
  • Completion of Schiff Base Formation: Follow the general protocol for Schiff base formation until the reaction is complete.

  • Addition of Reducing Agent: Cool the reaction mixture in an ice bath. Slowly add a reducing agent.

    • Sodium Borohydride (NaBH₄): Add NaBH₄ in small portions (typically 1.5-2 equivalents). This is a strong reducing agent that will also reduce any remaining aldehyde groups to hydroxyl groups.[5][18]

    • 2-Picoline Borane (2-PB): This is a milder alternative, especially for sensitive enzymes.[18]

  • Reaction: Stir the mixture at room temperature for a few hours.

  • Quenching: Quench any excess reducing agent by carefully adding a small amount of acetone (B3395972) or adjusting the pH.

  • Purification: Purify the resulting stable secondary amine conjugate using appropriate methods as described above.

Visualizations

Schiff_Base_Formation cluster_intermediate Intermediate This compound This compound (R'-CHO) Hemiaminal Hemiaminal Intermediate This compound->Hemiaminal + R-NH2 (Nucleophilic Attack) Primary_Amine Primary Amine (R-NH2) Primary_Amine->Hemiaminal Schiff_Base Schiff Base (Imine) (R-N=CHR') Hemiaminal->Schiff_Base - H2O (Dehydration) Water Water (H2O) Hemiaminal->Water

Caption: Mechanism of Schiff base formation.

Troubleshooting_Workflow cluster_yield Yield Issues cluster_purity Purity Issues cluster_degradation Degradation Issues Start Start Reaction Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Product Impure? Check_Yield->Check_Purity No Optimize_pH Optimize pH (6-7) Check_Yield->Optimize_pH Yes Check_Degradation Product Degrading? Check_Purity->Check_Degradation No Drive_Reaction Drive Reaction to Completion Check_Purity->Drive_Reaction Yes End Successful Product Check_Degradation->End No Anhydrous_Conditions Use Anhydrous Conditions Check_Degradation->Anhydrous_Conditions Yes Remove_Water Remove Water (e.g., Molecular Sieves) Optimize_pH->Remove_Water Check_Stoichiometry Check Stoichiometry Remove_Water->Check_Stoichiometry Increase_Time_Temp Increase Reaction Time/Temperature Check_Stoichiometry->Increase_Time_Temp Increase_Time_Temp->Check_Yield Purify_Again Optimize Purification (e.g., Neutral Alumina) Purify_Again->Check_Purity Drive_Reaction->Purify_Again Reduce_Imine Reduce Imine Bond Anhydrous_Conditions->Reduce_Imine Reduce_Imine->End Experimental_Workflow Start Start Dissolve Dissolve Amine Substrate in Anhydrous Solvent Start->Dissolve Add_PEG Add this compound Dissolve->Add_PEG Adjust_pH Adjust pH to 6-7 Add_PEG->Adjust_pH React React (RT or Heat) Monitor by TLC/LC-MS Adjust_pH->React Check_Completion Reaction Complete? React->Check_Completion Check_Completion->React No Workup Work-up (Solvent Removal) Check_Completion->Workup Yes Purify Purify Product (Chromatography/Recrystallization) Workup->Purify Characterize Characterize Product (NMR, FT-IR, MS) Purify->Characterize End End Characterize->End

References

Technical Support Center: Removal of Unreacted m-PEG3-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted m-PEG3-aldehyde from experimental samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my sample?

A1: Residual this compound can interfere with downstream applications and analytical techniques. It can react with other molecules, lead to inaccurate characterization of your PEGylated product, and potentially cause undesired biological effects in cellular or in-vivo studies.

Q2: What are the primary methods for removing small, unreacted PEG aldehydes like this compound?

A2: The most effective methods for removing unreacted this compound are based on differences in size and physicochemical properties between the PEGylated product and the small PEG aldehyde. The primary techniques include:

  • Size Exclusion Chromatography (SEC): A high-resolution chromatography method that separates molecules based on their hydrodynamic volume.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on differences in their net charge.

  • Dialysis/Ultrafiltration: A membrane-based technique that separates molecules based on a molecular weight cut-off (MWCO).

Q3: How can I stop the PEGylation reaction before proceeding with purification?

A3: To prevent further reaction of the this compound, the reaction should be quenched. This is typically achieved by adding a small molecule with a primary amine that will react with the excess aldehyde. Common quenching agents include Tris buffer, glycine, or ethanolamine.

Q4: Which purification method is the most suitable for my specific sample?

A4: The optimal purification method depends on several factors, including the size of your target molecule, the sample volume, and the desired final purity. The table below provides a comparison to aid in your decision-making process.

Data Presentation: Comparison of Purification Methods

Method Principle Advantages Disadvantages Best Suited For
Size Exclusion Chromatography (SEC) Separation by hydrodynamic volume.High resolution, effective at removing small molecules from large products.Can lead to sample dilution, potential for non-specific binding.High-purity separation of large PEGylated molecules from small unreacted PEG aldehyde.
Ion-Exchange Chromatography (IEX) Separation by net charge.Can separate based on the degree of PEGylation, high binding capacity."Charge shielding" by PEG can reduce separation efficiency, requires optimization of pH and salt gradient.Purification of PEGylated proteins where the PEGylation alters the overall charge.
Dialysis/Ultrafiltration Separation by molecular weight cut-off (MWCO).Simple, cost-effective, suitable for large volume changes and buffer exchange.Lower resolution than chromatography, risk of product loss if MWCO is not chosen carefully.Initial purification step to remove the bulk of unreacted PEG aldehyde and for buffer exchange.

Experimental Workflow

cluster_0 Reaction Phase cluster_1 Purification Phase cluster_2 Analysis Phase start PEGylation Reaction (Target Molecule + this compound) quench Quench Reaction (e.g., add Tris or Glycine) start->quench Reaction Completion purification Primary Purification (Choose one method) quench->purification sec Size Exclusion Chromatography (SEC) purification->sec High Resolution iex Ion-Exchange Chromatography (IEX) purification->iex Charge-based Separation dialysis Dialysis / Ultrafiltration purification->dialysis Bulk Removal analysis Purity Analysis (RP-HPLC) sec->analysis iex->analysis dialysis->analysis product Pure PEGylated Product analysis->product

Caption: Workflow for the removal of unreacted this compound.

Experimental Protocols

Protocol 1: Quenching the PEGylation Reaction
  • Reagent Preparation: Prepare a 1 M stock solution of the quenching agent (e.g., Tris-HCl, glycine, or ethanolamine) in a buffer compatible with your reaction (e.g., PBS).

  • Quenching Step: Add the quenching agent to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Allow the quenching reaction to proceed for at least 1 hour at room temperature.

Protocol 2: Removal of Unreacted this compound by Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your PEGylated product from the small this compound (MW: 176.21 Da).

  • Buffer Preparation: Prepare a mobile phase that is compatible with your sample and the column. A common mobile phase is phosphate-buffered saline (PBS).

  • System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.

  • Sample Loading: Load your quenched reaction mixture onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at an optimized flow rate. Collect fractions and monitor the elution profile using a UV detector (typically at 280 nm for proteins).

  • Analysis: Analyze the collected fractions to identify those containing the purified PEGylated product, free from unreacted this compound.

Protocol 3: Removal of Unreacted this compound by Ion-Exchange Chromatography (IEX)
  • Resin Selection: Choose an IEX resin (cation or anion exchange) based on the predicted change in the isoelectric point (pI) of your molecule after PEGylation.

  • Buffer Preparation: Prepare a binding buffer (low salt concentration) and an elution buffer (high salt concentration). The pH of the buffers should be optimized to ensure your product binds to the resin while impurities do not.

  • Column Equilibration: Equilibrate the IEX column with the binding buffer.

  • Sample Loading: Load the sample onto the column.

  • Wash Step: Wash the column with the binding buffer to remove any unbound molecules, including the neutral this compound.

  • Elution: Elute the bound PEGylated product using a linear salt gradient or a step elution with the elution buffer.

  • Fraction Analysis: Analyze the collected fractions to identify the purified product.

Protocol 4: Removal of Unreacted this compound by Dialysis/Ultrafiltration
  • Membrane Selection: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than the molecular weight of your PEGylated product, but significantly larger than this compound (e.g., 1-3 kDa MWCO).

  • Sample Preparation: Place your sample in the dialysis tubing or ultrafiltration device.

  • Dialysis: Immerse the dialysis tubing in a large volume of dialysis buffer (at least 100 times the sample volume). Stir the buffer gently. Perform at least two buffer changes over a period of 24-48 hours at 4°C.

  • Ultrafiltration: If using an ultrafiltration device, follow the manufacturer's instructions for concentrating the sample and removing small molecules.

  • Sample Recovery: Recover the purified sample from the dialysis tubing or ultrafiltration device.

Protocol 5: Quantification of Unreacted this compound by Reversed-Phase HPLC (RP-HPLC)

Since this compound lacks a strong UV chromophore, direct detection can be challenging. This protocol outlines a method using derivatization for UV detection.

  • Derivatization (Pre-column):

    • Reagent: Use a derivatizing agent that reacts with aldehydes, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH).

    • Procedure: Mix a small aliquot of your sample with a solution of DNPH in an appropriate solvent (e.g., acetonitrile (B52724) with a catalytic amount of acid). Allow the reaction to proceed to completion.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the DNPH derivative (e.g., 360 nm).

  • Standard Curve: Prepare a standard curve using known concentrations of derivatized this compound.

  • Analysis: Inject the derivatized sample and quantify the amount of unreacted this compound by comparing the peak area to the standard curve.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low recovery of PEGylated product after purification. - Non-specific binding to the chromatography column. - Product precipitation or aggregation.- Add modifiers like arginine to the mobile phase to reduce non-specific interactions. - Optimize buffer pH and ionic strength to maintain product solubility.
Co-elution of unreacted PEG with the product in SEC. - Inappropriate column pore size. - Sample volume too large.- Use a column with a smaller pore size to improve resolution between the large product and small PEG. - Reduce the sample injection volume to 2-5% of the column volume.
Poor separation in IEX. - "Charge shielding" effect of the PEG chain. - Inappropriate salt gradient.- Optimize the mobile phase pH to maximize the charge difference between PEGylated and non-PEGylated species. - Use a shallower salt gradient for elution.
Unreacted this compound still present after dialysis. - Insufficient dialysis time or buffer volume. - Incorrect MWCO of the dialysis membrane.- Increase the dialysis duration and perform more frequent buffer changes with larger volumes. - Ensure the MWCO is appropriate for retaining your product while allowing the small PEG to pass through.

side reactions of m-PEG3-aldehyde with biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for m-PEG3-aldehyde applications. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and protocols to assist researchers, scientists, and drug development professionals in their experiments involving this compound and its conjugation to biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound with biomolecules?

The primary reaction is a two-step process called reductive amination.[1][2] First, the aldehyde group on the PEG molecule reacts with a primary amine (e.g., on a protein) to form a Schiff base, which is an imine linkage (C=N).[3][4] This initial reaction is reversible.[5][6] In the second step, a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), is used to reduce the unstable Schiff base to a stable, covalent secondary amine bond (C-N).[6][7][8]

Q2: Which amino acid residues are the primary targets for this compound?

This compound primarily reacts with primary amine groups present on biomolecules.[1][7] In proteins and peptides, the main targets are the α-amino group at the N-terminus and the ε-amino group on the side chain of lysine (B10760008) residues.[4][9]

Q3: How does pH influence the PEGylation reaction?

The reaction pH is a critical parameter that affects both the reaction rate and selectivity.[10][11]

  • Schiff Base Formation: The formation of the Schiff base is most efficient under mildly acidic conditions (pH 4-6).[8][12] At a lower pH, the N-terminal α-amine (pKa ~7-8) is more reactive than the lysine ε-amine (pKa ~10.5), allowing for N-terminal specific modification.[11][13][14]

  • Reactivity: As the pH increases towards 8-9, lysine residues become deprotonated and more nucleophilic, leading to increased reaction at these sites and potentially a more heterogeneous product mixture.[4][7]

Q4: What are the potential side reactions I should be aware of?

Several side reactions can occur:

  • Over-PEGylation: Reaction at multiple amine sites, leading to a heterogeneous mixture of products with varying numbers of PEG chains attached.[10] This is more common at higher pH and with a high molar excess of the PEG reagent.[4]

  • Instability of Schiff Base: If the reduction step is inefficient or omitted, the Schiff base can hydrolyze, reversing the conjugation.[5][15]

  • Reaction with Other Nucleophiles: While less common, the aldehyde group can potentially react with other nucleophilic residues like cysteine (thiol group) or histidine, though the primary targets are amines.[9]

  • PEG Aldehyde Instability: PEG aldehydes can be susceptible to air oxidation or polymerization under certain storage and reaction conditions, leading to reagent inactivation.[2]

Q5: Can the bond formed by this compound be cleaved?

The final secondary amine bond formed after the reduction step is highly stable and generally not reversible under physiological conditions.[1][7] However, the initial Schiff base intermediate is hydrolytically labile and can be reversed, especially under acidic conditions.[3][5]

Troubleshooting Guide

This section addresses common problems encountered during PEGylation experiments with this compound.

Problem: Low or No PEGylation Yield

Possible CauseRecommended Solution
Suboptimal pH The reaction works best in a specific pH range. For N-terminal selectivity, use a buffer at pH 5-6.[10][16] For general amine coupling, a pH of 6.5-7.5 is often a good starting point. Ensure your buffer does not contain primary amines (e.g., Tris), which will compete with the target biomolecule.
Degraded/Inactive PEG Reagent PEG-aldehyde can degrade through oxidation or polymerization.[2] Use fresh reagent and store it under the recommended conditions (e.g., at -20°C under an inert atmosphere).[17] Consider qualifying the reagent's activity before use.
Ineffective Reducing Agent Sodium cyanoborohydride (NaCNBH₃) is sensitive to moisture and can lose activity. Use a fresh bottle or a more stable alternative like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[8] Ensure the reducing agent is added at the correct concentration (typically 20-50 mM).[10]
Steric Hindrance The target amine groups on the biomolecule may be inaccessible. Consider denaturing and refolding the protein (if possible) or using a longer PEG linker to overcome steric hindrance. Branched PEGs can also present steric challenges.[5]
Insufficient Reaction Time The formation of the Schiff base can be slow, sometimes requiring several hours to reach completion before the reduction step is fully effective.[11] Monitor the reaction over time (e.g., 2-24 hours) to determine the optimal duration.[4]

Problem: Product Heterogeneity and Multiple PEG Additions

Possible CauseRecommended Solution
Reaction pH is Too High A high pH ( > 8) deprotonates lysine residues, making them highly reactive and leading to multiple PEG attachments.[4] To increase selectivity for the N-terminus, lower the reaction pH to around 5-6.[14]
High Molar Ratio of PEG to Protein A large excess of this compound drives the reaction towards multiple conjugations. Reduce the molar ratio of PEG to your biomolecule. Perform a titration experiment to find the optimal ratio for mono-PEGylation.
Prolonged Reaction Time Longer reaction times can lead to modifications at less reactive sites. Optimize the reaction time by taking aliquots at different time points and analyzing the product mixture via SDS-PAGE or HPLC.[10] Selectivity can be improved by stopping the reaction before it reaches maximum conversion.[10][16]

Problem: Protein Aggregation or Precipitation During Reaction

Possible CauseRecommended Solution
Change in Physicochemical Properties PEGylation alters the size, charge, and hydrophilicity of the protein, which can affect its solubility and lead to aggregation.[18]
Suboptimal Buffer Conditions The reaction buffer may not be optimal for the stability of the final PEGylated conjugate. Try adding stabilizing excipients like arginine, sucrose, or polysorbate to the reaction mixture.
High Protein Concentration High concentrations can promote aggregation, especially as the protein is modified.[10] Perform the reaction at a lower protein concentration.

Experimental Protocols & Data

Protocol: General Method for Reductive Amination of a Protein

This protocol provides a starting point for the N-terminal PEGylation of a protein using this compound. Optimization is recommended for each specific protein.

  • Buffer Preparation: Prepare a reaction buffer without primary amines, such as 100 mM MES or sodium phosphate, at pH 6.0.

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[10]

  • Reducing Agent Preparation: Prepare a fresh stock solution of sodium cyanoborohydride (NaCNBH₃) at 500 mM in the reaction buffer.

  • Reaction Setup:

    • Add the NaCNBH₃ stock solution to the protein solution to a final concentration of 20 mM.[10]

    • Add this compound to the reaction mixture at a 5- to 20-fold molar excess over the protein.

  • Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) or 4°C.[4] Monitor the reaction progress over 2 to 24 hours by taking aliquots for analysis (e.g., SDS-PAGE, HPLC).

  • Quenching (Optional): To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to consume any remaining PEG-aldehyde.

  • Purification: Remove unreacted PEG and byproducts using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[19][20]

Data Tables

Table 1: Influence of Reaction pH on PEG-Aldehyde Selectivity

pH RangePrimary TargetReactivity of Lysine (ε-amine)Expected Outcome
4.0 - 5.5N-terminal (α-amine)Low (protonated)High selectivity for N-terminal modification.[11][14]
6.0 - 7.5N-terminal & LysineModerate (partially deprotonated)Mixed modification at N-terminus and accessible lysines.[10][13]
8.0 - 9.5Lysine & N-terminalHigh (deprotonated)Low selectivity, potential for multiple PEGylations.[4][7]

Table 2: Comparison of Common Reducing Agents

Reducing AgentAbbreviationKey Characteristics
Sodium CyanoborohydrideNaCNBH₃Effective at reducing imines at mildly acidic to neutral pH. Does not readily reduce aldehydes or ketones.[8] Water sensitive.
Sodium BorohydrideNaBH₄Stronger reducing agent. Can reduce the starting aldehyde in addition to the imine, requiring the imine to be formed first before adding the reductant.[8][12]
Sodium TriacetoxyborohydrideNaBH(OAc)₃A milder and more selective reducing agent than NaBH₄, often used in organic synthesis for reductive amination.[8]

Visual Guides

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis start_end start_end process process analysis analysis decision decision A Prepare Protein in Amine-Free Buffer C Combine Reagents (Protein, PEG, Reductant) A->C B Prepare PEG & Reductant (e.g., NaCNBH3) B->C D Incubate (2-24h, 4-25°C) C->D E Purify Conjugate (e.g., SEC, IEX) D->E F Characterize Product (SDS-PAGE, MS, HPLC) E->F End End F->End Start Start Start->A

Caption: Experimental workflow for protein PEGylation via reductive amination.

Reaction_Pathways reactant reactant intermediate intermediate product product side_product side_product Protein Protein-NH2 (N-terminus, Lysine) Schiff_Base Schiff Base (Unstable) Protein-N=CH-PEG Protein->Schiff_Base + mPEG-CHO (pH 5-8) Over_PEG Over-PEGylation (Multiple Sites) Protein->Over_PEG + Excess mPEG-CHO (High pH) PEG_Aldehyde mPEG-CHO PEG_Aldehyde->Schiff_Base PEG_Aldehyde->Over_PEG Schiff_Base->Protein H2O Stable_Amine Stable Secondary Amine Protein-NH-CH2-PEG Schiff_Base->Stable_Amine Reduction Reducing_Agent Reducing Agent (e.g., NaCNBH3) Reducing_Agent->Schiff_Base Hydrolysis Hydrolysis (Reversible) Hydrolysis->Schiff_Base Side Reaction

Caption: Main reaction and side pathways for this compound conjugation.

Troubleshooting_Low_Yield problem problem cause cause solution solution A Problem: Low PEGylation Yield B Is buffer amine-free & pH optimal (5-7.5)? A->B C Are reagents (PEG, Reductant) active? B->C Yes S1 Use correct buffer (e.g., MES, Phosphate). Optimize pH. B->S1 No D Is molar ratio & reaction time sufficient? C->D Yes S2 Use fresh reagents. Store properly. C->S2 No S3 Increase molar ratio or extend time. Monitor progress. D->S3 No S_No Check protein for accessible amines or steric hindrance. D->S_No Yes

Caption: Troubleshooting flowchart for diagnosing low PEGylation yield.

References

Technical Support Center: Controlling the Degree of PEGylation with m-PEG3-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the degree of PEGylation with m-PEG3-aldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving precise and reproducible PEGylation of proteins and peptides. Here you will find answers to frequently asked questions, comprehensive troubleshooting guides, detailed experimental protocols, and supporting data to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction for conjugating this compound to a protein?

A1: this compound is conjugated to proteins through a process called reductive amination. The aldehyde group (-CHO) on the this compound molecule reacts with primary amine groups (-NH2) on the protein, such as the N-terminus or the ε-amine of lysine (B10760008) residues. This initial reaction forms an unstable Schiff base (a molecule containing a carbon-nitrogen double bond). To create a stable linkage, a reducing agent is added to convert the Schiff base into a stable secondary amine bond.[1][2][3]

Q2: Why is a reduction step necessary in this compound PEGylation?

A2: The initial Schiff base formed between the aldehyde and the amine is prone to hydrolysis, meaning the reaction is reversible in an aqueous environment.[2] The reduction step is critical to convert the unstable imine (C=N) bond into a stable and irreversible secondary amine (C-N) bond, ensuring the long-term stability of the PEGylated conjugate.[2]

Q3: How can I control the degree of PEGylation (the number of PEG molecules attached to a single protein)?

A3: The degree of PEGylation is influenced by several key reaction parameters:

  • Molar Ratio: The ratio of this compound to the protein is a primary determinant. A higher molar excess of PEG will generally result in a higher degree of PEGylation.[1]

  • pH: The reaction pH affects the reactivity of the amine groups on the protein. Mildly acidic to neutral pH (typically 6.0-7.5) is often used to favor the reaction.[4][5]

  • Reaction Time: Longer reaction times can lead to a higher degree of PEGylation. It is often necessary to perform time-course experiments to determine the optimal reaction time.[4]

  • Temperature: The reaction is typically performed at room temperature or 4°C. Lower temperatures can slow down the reaction, providing better control but requiring longer incubation times.[4]

  • Protein Concentration: The concentration of the protein in the reaction mixture can also influence the reaction kinetics.[4]

Q4: How can I achieve site-specific PEGylation, for example, at the N-terminus?

A4: N-terminal specific PEGylation can be achieved by carefully controlling the reaction pH. The pKa of the N-terminal α-amino group is typically lower (around 7.6-8.0) than that of the ε-amino group of lysine residues (around 10).[5][6][7] By performing the reaction at a mildly acidic pH (around 5-6), the N-terminal amine is more nucleophilic and therefore more reactive than the protonated lysine amines, leading to preferential PEGylation at the N-terminus.[8][9]

Q5: How should I store and handle this compound?

A5: To maintain its reactivity, this compound should be stored at -20°C or lower under an inert gas like argon or nitrogen and protected from light.[2] Before use, it is important to allow the reagent to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the aldehyde group.[2]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol provides a starting point for the PEGylation of a protein. Optimization of the molar ratio, pH, and reaction time is recommended for each specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer, HEPES)

  • This compound

  • Reducing agent stock solution (e.g., 200 mM Sodium Cyanoborohydride (NaCNBH₃) in water)

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer to the desired concentration.

  • PEGylation Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution.

    • Add the reducing agent to the reaction mixture. A final concentration of 20-50 mM is typical.

    • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring.

  • Reaction Monitoring: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take aliquots of the reaction mixture for analysis by SDS-PAGE or SEC to monitor the progress of the PEGylation.

  • Quenching the Reaction: Once the desired degree of PEGylation is achieved, stop the reaction by adding a quenching solution to react with any remaining this compound.

  • Purification: Purify the PEGylated protein from unreacted PEG, protein, and byproducts using a suitable chromatography method such as SEC or IEX.[10]

Protocol 2: Analysis of PEGylation Degree by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier from the SEC column.

Instrumentation:

  • HPLC system with a UV detector

  • Size Exclusion Chromatography column suitable for the molecular weight range of the protein and its PEGylated forms.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0) at a constant flow rate.

  • Sample Preparation: Dilute an aliquot of the PEGylation reaction mixture in the mobile phase.

  • Injection and Separation: Inject the sample onto the equilibrated column and monitor the elution profile at 280 nm.

  • Data Analysis:

    • The un-PEGylated protein will elute as a later peak compared to the PEGylated species.

    • Mono-, di-, and higher-order PEGylated species will elute as progressively earlier and often broader peaks.

    • The degree of PEGylation can be estimated by calculating the relative peak areas of the different species.

Protocol 3: Analysis of PEGylation Degree by MALDI-TOF Mass Spectrometry

MALDI-TOF MS can directly measure the molecular weight of the protein and its PEGylated forms, providing a precise determination of the degree of PEGylation.

Instrumentation:

  • MALDI-TOF Mass Spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid (HCCA) in a mixture of acetonitrile (B52724) and water with 0.1% TFA).[11][12]

Procedure:

  • Sample Preparation: Mix a small volume of the purified PEGylated protein sample with the matrix solution.

  • Spotting: Spot the mixture onto the MALDI target plate and allow it to air dry to form crystals.[11]

  • Data Acquisition: Analyze the sample in the MALDI-TOF mass spectrometer in linear mode for large molecules.

  • Data Analysis:

    • The mass spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, three, or more PEG chains attached.

    • The mass difference between the peaks will correspond to the molecular weight of the attached this compound.

    • The relative intensity of the peaks can be used to estimate the distribution of the different PEGylated species.

Data Presentation

Table 1: Key Parameters for Controlling the Degree of PEGylation

ParameterRange/ValueEffect on PEGylation DegreeReference(s)
Molar Ratio (PEG:Protein) 1:1 to 50:1Increasing the ratio generally increases the degree of PEGylation.[1]
pH 5.0 - 9.5Lower pH (5-6) favors N-terminal PEGylation. Higher pH (7-9) increases reactivity of lysine residues.[1][5][8]
Temperature 4°C - 25°CHigher temperatures increase the reaction rate but may lead to less control and potential protein instability.[4]
Reaction Time 1 - 24 hoursLonger reaction times generally lead to a higher degree of PEGylation.[4]
Reducing Agent NaCNBH₃, NaBH(OAc)₃The choice and concentration of the reducing agent can affect the efficiency of the reduction step.[13]

Table 2: Troubleshooting Guide for Common PEGylation Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No PEGylation 1. Inactive this compound (hydrolyzed).2. Suboptimal reaction pH.3. Insufficient molar excess of PEG.4. Inactive reducing agent.1. Use fresh, properly stored this compound.2. Optimize the reaction pH for your specific protein.3. Increase the molar ratio of PEG to protein.4. Use a fresh solution of the reducing agent.
High Degree of PEGylation / Polydispersity 1. High molar excess of PEG.2. High reaction pH leading to non-specific lysine modification.3. Long reaction time.1. Reduce the molar ratio of PEG to protein.2. Lower the reaction pH to increase selectivity for the N-terminus.3. Reduce the reaction time and monitor the reaction closely.
Protein Aggregation 1. Protein instability under reaction conditions (pH, temperature).2. High protein concentration.3. Cross-linking due to impurities in the PEG reagent.1. Screen different buffer conditions and temperatures.2. Reduce the protein concentration.3. Use high-purity this compound. Consider adding stabilizing excipients.[14]
Inconsistent Results 1. Variability in this compound activity between batches.2. Inconsistent reaction setup (timing, temperature, additions).1. Qualify each new batch of this compound.2. Follow a standardized and well-documented protocol precisely.

Visualizations

PEGylation_Reaction Protein Protein-NH₂ (Primary Amine) SchiffBase Protein-N=CH-PEG (Unstable Schiff Base) Protein->SchiffBase + pH 6.0-7.5 PEG m-PEG3-CHO (Aldehyde) PEG->SchiffBase ReducedProduct Protein-NH-CH₂-PEG (Stable Conjugate) SchiffBase->ReducedProduct Reduction ReducingAgent Reducing Agent (e.g., NaCNBH₃) ReducingAgent->SchiffBase PEGylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis PrepProtein Prepare Protein Solution Mix Mix Protein, PEG, and Reducing Agent PrepProtein->Mix PrepPEG Prepare this compound PrepPEG->Mix PrepReagents Prepare Buffers & Reducing Agent PrepReagents->Mix Incubate Incubate (Controlled Temp & Time) Mix->Incubate Monitor Monitor Reaction (e.g., SEC/SDS-PAGE) Incubate->Monitor Quench Quench Reaction Monitor->Quench Desired PEGylation Achieved Purify Purify Conjugate (e.g., SEC, IEX) Quench->Purify Characterize Characterize Degree of PEGylation (e.g., SEC, MALDI-TOF) Purify->Characterize Troubleshooting_Tree Start Problem with PEGylation LowYield Low/No PEGylation? Start->LowYield HighPoly Too Much PEGylation? LowYield->HighPoly No CheckPEG Check PEG Activity (Use fresh reagent) LowYield->CheckPEG Yes Aggregation Protein Aggregation? HighPoly->Aggregation No DecreaseRatio Decrease PEG:Protein Ratio HighPoly->DecreaseRatio Yes End Consult Further Documentation Aggregation->End Other Issue CheckBuffer Screen Buffers/pH for Stability Aggregation->CheckBuffer Yes CheckpH Optimize Reaction pH CheckPEG->CheckpH IncreaseRatio Increase PEG:Protein Ratio CheckpH->IncreaseRatio LowerpH Lower Reaction pH for Selectivity DecreaseRatio->LowerpH ShorterTime Reduce Reaction Time LowerpH->ShorterTime LowerConc Lower Protein Concentration CheckBuffer->LowerConc AddExcipient Add Stabilizing Excipients LowerConc->AddExcipient

References

Technical Support Center: m-PEG3-aldehyde Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG3-aldehyde conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a PEG (polyethylene glycol) derivative containing a terminal aldehyde group.[1][2][3] The methoxy-terminated PEG chain is hydrophilic, which helps to increase the solubility of the molecule it is attached to in aqueous media.[2][3][4][5][6][7] The aldehyde group is a reactive functional group that can participate in various chemical reactions, most notably with primary amines (like those on proteins and peptides), hydrazides, and aminooxy groups.[1][2][3] This makes it a useful linker for bioconjugation, drug delivery systems, and surface modification.[1]

Q2: What is the expected solubility of this compound?

A2: Due to its hydrophilic PEG chain, this compound is highly soluble in water and a wide range of aqueous systems.[1] It is also soluble in organic solvents such as DMSO and DMF.[2][8] While precise quantitative solubility in aqueous buffers can vary based on buffer composition and pH, it is generally considered to have good water solubility. For practical purposes, stock solutions can be readily prepared at concentrations suitable for most bioconjugation reactions.

Q3: How should I store and handle this compound to ensure its stability?

A3: Proper storage and handling are crucial to maintain the reactivity of this compound. It is recommended to:

  • Store at low temperatures: For long-term storage, keep the reagent at -20°C or lower.[2][4] For short-term storage (days to weeks), 0-4°C is acceptable.[2]

  • Store under an inert atmosphere: this compound is sensitive to oxidation.[9] Store the product under an inert gas like nitrogen or argon.[4][9]

  • Protect from light: It is advisable to keep the product in the dark.[9]

  • Avoid moisture: Before use, allow the container to warm to room temperature before opening to prevent moisture condensation, which can negatively impact the aldehyde group.[9] For sensitive PEG aldehydes, preparing single-use aliquots can help preserve the activity of the remaining stock.[9]

Q4: What are the optimal pH conditions for conjugation reactions with this compound?

A4: The optimal pH for conjugation depends on the target functional group. For reactions with primary amines on proteins to form a Schiff base, a slightly acidic to neutral pH of approximately 5.0 to 7.0 is often recommended to favor selective reaction at the N-terminus.[10] However, reactions can be carried out at pH values up to 9.5.[11] It's important to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the aldehyde.[12]

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound Reagent
  • Symptom: The this compound reagent does not fully dissolve in the chosen aqueous buffer.

  • Possible Causes & Solutions:

    • Concentration is too high: While highly soluble, there is a limit. Try reducing the concentration.

    • Buffer components: Certain salts at high concentrations might reduce solubility. Consider using a different buffer system.

    • Temperature: Gentle warming may aid dissolution. However, be cautious as prolonged heat can degrade the aldehyde.

    • Recommended Action: Prepare a concentrated stock solution in a compatible organic solvent like DMSO or DMF, and then add it dropwise to the aqueous reaction buffer while stirring. This often prevents precipitation.

Issue 2: Precipitation or Aggregation of the this compound Conjugate During or After the Reaction
  • Symptom: The solution becomes cloudy or a precipitate forms during the conjugation reaction or upon storage.

  • Possible Causes & Solutions:

    • Hydrophobicity of the conjugated molecule: The properties of the protein, peptide, or other molecule being conjugated play a significant role. If the molecule is hydrophobic, the resulting conjugate may have limited aqueous solubility.

    • Concentration of the conjugate: The final concentration of the PEGylated product may be too high.

    • pH and buffer conditions: The pH of the solution can affect the net charge of the conjugate, influencing its solubility.

    • Instability of the conjugate: The linkage formed might be unstable under the reaction or storage conditions, leading to degradation and precipitation.

    • Recommended Actions:

      • Consider using a longer PEG chain linker to increase the hydrophilicity and solubility of the conjugate.

      • Optimize the final concentration of the conjugate.

      • Screen different buffer systems and pH values to find the optimal conditions for conjugate solubility.

      • Ensure that the reaction conditions (e.g., presence of a reducing agent for Schiff base stabilization) are appropriate to form a stable linkage.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventReported SolubilityNotes
DMSO100 mg/mL (567.50 mM)May require sonication to fully dissolve. Use of hygroscopic DMSO can impact solubility.[4][13]
Aqueous Buffers (e.g., PBS)Highly SolubleThe hydrophilic PEG spacer enhances solubility in aqueous media.[2][3][4][5][6][7]
WaterHighly SolubleThe hydrophilic nature of the PEG segment makes it compatible with a wide range of aqueous systems.[1]
DMFSolubleA suitable alternative to DMSO for preparing stock solutions.
Chloroform / Methylene ChlorideSoluble[8]
Alcohols (e.g., Ethanol, Methanol)Less Soluble[8]
EtherNot Soluble[8]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution
  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of this compound in a suitable container.

  • Dissolution:

    • For Organic Stock: Add anhydrous DMSO or DMF to the desired concentration (e.g., 100 mg/mL). If necessary, gently vortex or sonicate to ensure complete dissolution.

    • For Aqueous Stock: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to a suitable concentration (e.g., 10-50 mg/mL).

  • Storage: Store the stock solution in appropriately sized aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Protein Conjugation with this compound
  • Protein Preparation: Dissolve the protein to be conjugated in an amine-free buffer (e.g., PBS, HEPES) at a suitable pH for the reaction (typically pH 6.0-7.5).

  • Addition of this compound: Add the this compound stock solution to the protein solution. A common approach is to use a 10- to 50-fold molar excess of the PEG reagent over the protein. If using an organic stock solution, add it dropwise while gently stirring the protein solution. The final concentration of the organic solvent should ideally be kept low (e.g., <10% v/v) to avoid protein denaturation.

  • Reaction: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle stirring.

  • Reduction (for Schiff Base Stabilization): If a stable secondary amine linkage is desired, a reducing agent such as sodium cyanoborohydride (NaCNBH₃) can be added to the reaction mixture.

  • Quenching: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted this compound.

  • Purification: Remove excess unreacted PEG reagent and byproducts by methods such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_peg Prepare this compound Stock Solution conjugation Mix Protein and This compound prep_peg->conjugation prep_protein Prepare Protein in Amine-Free Buffer prep_protein->conjugation incubation Incubate (e.g., RT, 2h) conjugation->incubation reduction Add Reducing Agent (e.g., NaCNBH3) incubation->reduction quenching Quench Reaction reduction->quenching purify Purify Conjugate (e.g., SEC, Dialysis) quenching->purify analyze Analyze Conjugate purify->analyze

Caption: Workflow for this compound conjugation.

troubleshooting_logic Troubleshooting Logic for Solubility Issues cluster_reagent Reagent Solubility cluster_conjugate Conjugate Solubility start Solubility Issue Observed reagent_precipitate This compound Precipitation start->reagent_precipitate During Reagent Preparation conjugate_precipitate Conjugate Precipitation/Aggregation start->conjugate_precipitate During/After Conjugation reagent_sol_1 Use Organic Stock (DMSO/DMF) reagent_precipitate->reagent_sol_1 reagent_sol_2 Lower Concentration reagent_precipitate->reagent_sol_2 conjugate_sol_1 Optimize Buffer/pH conjugate_precipitate->conjugate_sol_1 conjugate_sol_2 Lower Conjugate Concentration conjugate_precipitate->conjugate_sol_2 conjugate_sol_3 Use Longer PEG Linker conjugate_precipitate->conjugate_sol_3

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Improving the Efficiency of Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reductive amination experiments.

Troubleshooting Guide

Low conversion rates and the formation of side products are common issues in reductive amination. This guide provides a systematic approach to identifying and resolving these problems.

Problem: Low or No Product Yield

Possible CauseSuggested Solutions
Inefficient Imine/Enamine Formation - Optimize pH: Imine formation is typically favored under slightly acidic conditions (pH 4-5) to facilitate carbonyl protonation.[1][2] If the pH is too low, the amine becomes protonated and non-nucleophilic.[1][3] If it's too high, the carbonyl is not sufficiently activated.[3] - Remove Water: Imine formation is a reversible reaction that produces water.[1] Removing water by using dehydrating agents like Ti(iPrO)₄, molecular sieves, or azeotropic distillation can drive the equilibrium towards the imine intermediate.[4] - Steric Hindrance: Highly hindered ketones or amines can slow down or prevent imine formation.[1] Consider longer reaction times or gentle heating.[1]
Ineffective Reduction Step - Incorrect Reducing Agent: For one-pot procedures, a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is preferred as they selectively reduce the iminium ion over the carbonyl group.[1][2] Stronger reducing agents like sodium borohydride (B1222165) (NaBH₄) can prematurely reduce the starting aldehyde or ketone.[1] - Reagent Decomposition: Some reducing agents, such as NaBH(OAc)₃, are moisture-sensitive.[1] Ensure proper storage and handling. To check if NaBH₄ is still active, test its ability to reduce a simple ketone or aldehyde.[5]
Suboptimal Reaction Conditions - Temperature: While many reductive aminations proceed at room temperature, less reactive substrates may require gentle heating.[1] However, excessive heat can lead to side reactions.[1] - Solvent: The choice of solvent can significantly impact the reaction. Chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (B109758) (DCM) are common for reactions with NaBH(OAc)₃.[1][6] Methanol (B129727) is a good choice for reactions using NaBH₃CN.[1][6]
Poor Reagent Quality - Purity of Starting Materials: Impurities in the aldehyde, ketone, or amine can interfere with the reaction. Ensure the purity of your starting materials.

Problem: Formation of Side Products

Side ProductCausePrevention
Over-alkylation of Primary Amine The secondary amine product reacts further with the aldehyde/ketone.Use an excess of the primary amine to shift the equilibrium towards the desired product.[1][3] A stepwise procedure of forming the imine first, followed by reduction, can also minimize this.[7]
Reduction of Carbonyl Starting Material The reducing agent is too reactive and reduces the aldehyde or ketone before imine formation.Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃.[3] Alternatively, allow sufficient time for imine formation before adding a stronger reducing agent like NaBH₄.[8]
Aldol Condensation Aldehydes can undergo self-condensation, especially in the presence of a base.Run the reaction under slightly acidic or neutral conditions.[3]
Cyanide Adduct Use of NaBH₃CN can sometimes lead to the formation of a CN addition byproduct.[9]If this is a concern, consider using a non-cyanide-based reducing agent like NaBH(OAc)₃.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a reductive amination reaction?

The optimal pH for reductive amination is typically between 4 and 5.[3][8] These mildly acidic conditions are necessary to protonate the carbonyl group, which activates it for nucleophilic attack by the amine.[8] If the pH is too low, the amine will be protonated, rendering it non-nucleophilic and stopping the reaction.[1][3] If the pH is too high, there is insufficient protonation of the carbonyl.[3]

Q2: How do I choose the right reducing agent?

The choice of reducing agent is critical for a successful reductive amination. Here is a comparison of common reducing agents:

Reducing AgentAdvantagesDisadvantagesCommon Solvents
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective; reduces iminium ions much faster than ketones or aldehydes, making it ideal for one-pot reactions.[2][8][10] Stable in mildly acidic conditions.[11]Toxic cyanide byproducts can be generated during workup.[11]Methanol[1][6]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, similar to NaBH₃CN.[8] It is a good alternative to avoid cyanide-containing reagents.[8]Moisture-sensitive.[1]DCE, DCM, THF, Dioxane[6]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde or ketone, leading to lower yields.[1][8] Best used in a two-step procedure where the imine is formed first.[6][7]Methanol, Ethanol[6]
Catalytic Hydrogenation (e.g., H₂/Pd) "Green" reducing agent. Can be very effective.The catalyst can be deactivated by the amine substrate, imine intermediate, or amine product.[11]Various

Q3: Can I run a reductive amination as a one-pot reaction?

Yes, one-pot reductive aminations are very common and efficient.[10] The key is to use a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which will not significantly reduce the starting carbonyl compound.[1][10]

Q4: My starting materials are not very soluble. What should I do?

Poor solubility of the aldehyde, ketone, or amine can lead to a slow or incomplete reaction.[3] You may need to screen different solvents to find one in which all reagents are soluble. In some cases, gentle heating can improve solubility and reaction rate.[1]

Q5: How can I monitor the progress of my reaction?

The progress of a reductive amination can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][12] By tracking the disappearance of the starting materials and the appearance of the product spot/peak, you can determine when the reaction is complete.

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv.) and the amine (1.0-1.2 equiv.) in a suitable anhydrous solvent (e.g., DCM or DCE).

  • Imine Formation: If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the reaction mixture. The reaction may be exothermic.[3]

  • Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed. Reactions are typically complete within a few hours to overnight.[3][12]

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][12]

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or crystallization.[3]

Protocol 2: General One-Pot Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

  • Reaction Setup: Dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.0-1.2 mmol) in methanol (10 mL).[1]

  • pH Adjustment: Adjust the pH of the solution to 6-7 by adding a small amount of acetic acid.[1]

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 mmol) to the solution in one portion.[1]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, carefully quench by adding an aqueous solution of HCl (1M) until the pH is acidic (perform in a well-ventilated fume hood as HCN gas may be evolved). Then, basify the solution with aqueous NaOH (2M) to a pH > 10.[1]

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate. Purify the crude product as needed.[1]

Visualizations

ReductiveAminationWorkflow Start Start: Aldehyde/Ketone + Amine Imine_Formation Imine/Iminium Ion Formation (pH 4-5) Start->Imine_Formation H₂O Side_Product1 Side Product: Reduced Aldehyde/Ketone Start->Side_Product1 Non-selective reducing agent Reduction Reduction Imine_Formation->Reduction Side_Product2 Side Product: Over-alkylation Imine_Formation->Side_Product2 + Aldehyde/Ketone Product Amine Product Reduction->Product Reducing_Agent Add Selective Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) Reducing_Agent->Reduction

Caption: General workflow for a one-pot reductive amination.

Troubleshooting_Workflow Start Low Yield in Reductive Amination Check_Imine Check Imine Formation (TLC, LC-MS) Start->Check_Imine Imine_OK Imine Formed? Check_Imine->Imine_OK Optimize_Imine Optimize Imine Formation: - Adjust pH (4-5) - Remove H₂O - Increase Temperature Imine_OK->Optimize_Imine No Check_Reduction Check Reduction Step Imine_OK->Check_Reduction Yes Optimize_Imine->Check_Imine Reagent_Activity Reducing Agent Active? Check_Reduction->Reagent_Activity Optimize_Reduction Optimize Reduction: - Use fresh/different reducing agent - Check solvent compatibility Reagent_Activity->Optimize_Reduction No Success Improved Yield Reagent_Activity->Success Yes Optimize_Reduction->Check_Reduction

Caption: Troubleshooting workflow for low yield in reductive amination.

References

Technical Support Center: m-PEG3-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of m-PEG3-aldehyde. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to prevent hydrolysis and ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a methoxy-terminated polyethylene (B3416737) glycol (PEG) linker containing a terminal aldehyde group. The PEG portion is a short, hydrophilic 3-unit chain. Its primary application is in bioconjugation, where the aldehyde group reacts with primary amines (e.g., on proteins, peptides, or other molecules) to form a Schiff base, which can then be reduced to a stable secondary amine linkage. It is also reactive towards hydrazide and aminooxy groups.[1][2][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1][2]

Q2: How should I store and handle this compound to prevent degradation?

A2: Proper storage is crucial to maintain the integrity of this compound. It should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[2] To prevent hydrolysis from atmospheric moisture and oxidation, it is essential to store the compound under an inert nitrogen atmosphere.[2] Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Q3: What is the primary mechanism of this compound degradation?

A3: The primary degradation pathway for this compound in the context of bioconjugation is hydrolysis of the aldehyde group, which renders it inactive for conjugation reactions. This process is pH-dependent. Additionally, like other PEG compounds, it can be susceptible to oxidation.

Q4: What is the optimal pH for conjugation reactions with this compound?

A4: The optimal pH for reacting this compound with primary amines is a compromise. The initial formation of the Schiff base is favored at a slightly acidic pH (around 6.0-7.0). However, the reactivity of the amine nucleophile increases with higher pH. Therefore, a common starting point for conjugation is a pH range of 6.5-7.5.[4] For selective reaction with the N-terminal amine of a protein, a lower pH (around 5.0-6.0) can be advantageous due to the lower pKa of the N-terminal α-amine compared to the ε-amines of lysine (B10760008) residues.[5]

Q5: Why is a reduction step necessary after reacting this compound with an amine?

A5: The initial reaction between the aldehyde and a primary amine forms a Schiff base (an imine), which is an unstable and reversible bond susceptible to hydrolysis. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is required to reduce the imine to a stable, covalent secondary amine bond.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield 1. Degraded this compound: The aldehyde group may have hydrolyzed or oxidized due to improper storage or handling.1. Use a fresh vial of this compound. Ensure it has been stored at -20°C or -80°C under a nitrogen atmosphere. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
2. Suboptimal Reaction pH: The pH of the reaction buffer may not be suitable for Schiff base formation or amine reactivity.2. Optimize the reaction pH. Start with a buffer in the pH range of 6.5-7.5. For N-terminal specific conjugation, consider a lower pH of 5.5-6.5. Use non-amine containing buffers like phosphate (B84403) or MES.
3. Inactive Reducing Agent: The reducing agent (e.g., NaBH₃CN) may have degraded.3. Use a fresh, high-quality reducing agent. Prepare the solution of the reducing agent immediately before use.
4. Presence of Competing Amines: The reaction buffer (e.g., Tris) or other components contain primary amines that compete with the target molecule for reaction with the aldehyde.4. Switch to a non-amine containing buffer such as phosphate-buffered saline (PBS), MES, or HEPES.
Precipitation During Reaction 1. Low Solubility of Reactants or Product: The protein or the resulting conjugate may have limited solubility in the reaction buffer.1. The PEG chain of this compound generally improves solubility. However, if precipitation occurs, consider adjusting the protein concentration or adding a co-solvent if compatible with your protein's stability.
Multiple Conjugation Products (Polydispersity) 1. High Reaction pH: A higher pH increases the reactivity of lysine ε-amines, leading to multiple PEGylation sites.1. To favor N-terminal conjugation and reduce non-specific lysine labeling, perform the reaction at a lower pH (5.5-6.5).
2. High Molar Excess of this compound: A large excess of the PEG reagent can drive the reaction towards multiple conjugations.2. Optimize the molar ratio of this compound to your target molecule. Start with a lower molar excess and titrate up as needed.
Hydrolysis of the Product 1. Unstable Schiff Base: The reduction step was omitted or incomplete, leaving the hydrolytically unstable imine bond.1. Ensure the addition of a suitable reducing agent in sufficient quantity after the initial incubation of the aldehyde and amine. Allow sufficient time for the reduction to complete.

Data Presentation

Parameter Condition Recommendation/Observation Citation
Storage (Solid) -20°CShort-term (up to 1 month)[2]
-80°CLong-term (up to 6 months)[2]
Inert Atmosphere (Nitrogen)Essential to prevent oxidation and hydrolysis[2]
Reaction pH 5.0 - 6.5Favors N-terminal amine selectivity[5]
6.5 - 7.5General purpose amine conjugation[4]
"Inactivation" Rate (General mPEG-Aldehyde) Varies with conditions0.01 - 0.5 L/h
Suitable Buffers MES, Phosphate, HEPESNon-amine containing buffers are recommended to avoid competition.[5]
Reducing Agents Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃)Selectively reduce the Schiff base in the presence of the aldehyde.[5]

Experimental Protocols

Protocol: General Procedure for Protein Labeling with this compound via Reductive Amination

This protocol provides a general guideline for the conjugation of this compound to a protein containing accessible primary amines. Optimization may be required for specific proteins and applications.

I. Materials

  • Protein of interest

  • This compound

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (amine-free)

  • Reducing Agent Stock Solution: 1 M Sodium Cyanoborohydride (NaBH₃CN) in water (prepare fresh)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., size-exclusion chromatography)

II. Procedure

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange to remove any amine-containing buffers or stabilizers.

  • This compound Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the required amount of this compound in the Conjugation Buffer immediately before use. The desired molar excess will need to be determined empirically, but a starting point of a 10- to 20-fold molar excess over the protein is common.

  • Conjugation Reaction:

    • Add the dissolved this compound to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. This allows for the formation of the Schiff base.

  • Reduction Step:

    • Add the freshly prepared Reducing Agent Stock Solution to the reaction mixture to a final concentration of approximately 20 mM.

    • Continue the incubation for an additional 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Analyze the purified conjugate using techniques like SDS-PAGE to confirm the increase in molecular weight and assess the degree of PEGylation. Mass spectrometry can be used for more precise characterization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Protein_Prep Protein in Amine-Free Buffer Conjugation Incubate Protein + PEG (Schiff Base Formation) Protein_Prep->Conjugation PEG_Prep Dissolve This compound PEG_Prep->Conjugation Reduction Add Reducing Agent (Stable Amine Bond) Conjugation->Reduction Quenching Quench Reaction Reduction->Quenching Purification Purify Conjugate Quenching->Purification Analysis Characterize Product Purification->Analysis

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_logic Start Low Conjugation Yield? Check_Reagent Check this compound (Storage & Age) Start->Check_Reagent Check_pH Verify Reaction pH (6.5-7.5) Start->Check_pH Check_Buffer Amine-Free Buffer? Start->Check_Buffer Check_Reducer Check Reducing Agent (Freshly Prepared) Start->Check_Reducer Use_Fresh_Reagent Use Fresh Reagents Check_Reagent->Use_Fresh_Reagent Optimize_pH Optimize pH Check_pH->Optimize_pH Check_Buffer->Check_Reducer Yes Switch_Buffer Switch to PBS, MES, or HEPES Check_Buffer->Switch_Buffer No Check_Reducer->Use_Fresh_Reagent

Caption: Troubleshooting logic for low conjugation yield.

signaling_pathway cluster_reactants Reactants Protein Protein-NH2 Schiff_Base Protein-N=CH-PEG3 (Schiff Base - Unstable) Protein->Schiff_Base PEG_Aldehyde m-PEG3-CHO PEG_Aldehyde->Schiff_Base Reducing_Agent + Reducing Agent (e.g., NaBH3CN) Schiff_Base->Reducing_Agent Hydrolysis Hydrolysis (Reversible) Schiff_Base->Hydrolysis Final_Product Protein-NH-CH2-PEG3 (Stable Conjugate) Reducing_Agent->Final_Product Hydrolysis->Protein Hydrolysis->PEG_Aldehyde

Caption: Reaction pathway for reductive amination with this compound.

References

Technical Support Center: Characterization of PEGylated Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of PEGylated products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the analytical challenges associated with PEGylated molecules. Here you will find frequently asked questions (FAQs) and troubleshooting guides for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis and characterization of PEGylated products.

Q1: What are the primary challenges in characterizing PEGylated products?

A1: The primary challenges stem from the inherent heterogeneity of PEGylated products.[1] This includes:

  • Heterogeneity of the PEGylation Product: The attachment of PEG can occur at various sites on the protein, and the number of PEG molecules attached can vary, leading to a complex mixture of species.[1][2]

  • Polydispersity of PEG: The PEG polymer itself is not a single molecular weight but rather a distribution of different chain lengths, which adds to the heterogeneity of the final conjugate.[3]

  • Structural Changes: The covalent attachment of PEG can alter the protein's conformation and physicochemical properties, such as its hydrodynamic radius and isoelectric point.[1][4]

  • Quantification Difficulties: PEG lacks a strong chromophore, making it difficult to quantify using standard UV-based methods.[5][6]

  • Potential for Aggregation: The PEGylation process can sometimes induce the formation of aggregates, which need to be detected and quantified.[7]

Q2: Which analytical techniques are most commonly used to characterize PEGylated proteins?

A2: A multi-faceted approach employing several orthogonal techniques is typically required for comprehensive characterization. The most common methods include:

  • Size-Exclusion Chromatography (SEC): Often coupled with Multi-Angle Light Scattering (MALS), UV, and Refractive Index (RI) detectors to determine molar mass, size, and degree of conjugation.[8][9][10]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are powerful for determining the precise molecular weight, degree of PEGylation, and identifying PEGylation sites.[11][12][13]

  • Capillary Electrophoresis (CE): Methods such as SDS-CGE and iCIEF can be used to assess purity, charge heterogeneity, and resolve different PEGylated forms.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the PEGylated molecule in solution.[11][17][18]

Q3: Why is standard SEC with column calibration often unreliable for PEGylated proteins?

A3: Standard SEC separates molecules based on their hydrodynamic volume. Column calibration relies on the assumption that the sample and reference standards have similar conformations. This assumption is invalid for PEGylated proteins because their conformation is significantly different from that of globular protein standards.[8][9] The large, flexible PEG chain gives the conjugate a much larger hydrodynamic radius than a globular protein of the same molecular weight, leading to inaccurate molecular weight estimations.[14]

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter with common analytical techniques.

Troubleshooting: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Observed Problem Potential Cause Recommended Solution
Inaccurate Molar Mass Calculation Incorrect dn/dc value for the conjugate. The dn/dc value of the PEGylated protein is a weighted average of the protein and PEG components.Determine the dn/dc of the protein and PEG components separately. Use the Protein Conjugate Analysis feature in your MALS software, which utilizes inputs from UV and RI detectors to calculate the molar mass of the protein and the PEG moiety independently.[7][19]
Broad Peaks and Poor Resolution Polydispersity of the PEG conjugate leading to peak broadening.[20]Optimize SEC column selection and mobile phase conditions. Consider using a column with a larger pore size suitable for the hydrodynamic radius of your PEGylated product. Field-Flow Fractionation (FFF) can be an alternative separation technique for very large conjugates or aggregates.[9]
Presence of Unexpected High Molecular Weight Species Aggregation of the PEGylated protein or formation of protein-PEG-protein cross-linked species.[7]Review the PEGylation reaction conditions (e.g., reagent concentration, pH, temperature). Use SEC-MALS to quantify the percentage of aggregates.[7] Consider purification steps to remove aggregates.
Troubleshooting: Mass Spectrometry (MS)
Observed Problem Potential Cause Recommended Solution
Complex and Uninterpretable Spectra The polydispersity of PEG and the presence of multiple charge states create spectral congestion.[3][21]Use a charge-stripping agent, such as triethylamine (B128534) (TEA), added post-column before the MS inlet. This reduces the number of charge states and simplifies the spectrum.[3][21]
Difficulty Identifying PEGylation Sites Inefficient fragmentation of the PEGylated peptide during tandem MS (MS/MS).Utilize a combination of in-source fragmentation and collision-induced dissociation (CID) in your LC-MS/MS method.[22] This can help to elucidate the PEGylated sites.
Low Signal Intensity for High Molecular Weight Conjugates Poor ionization or detection of large, heterogeneous PEGylated proteins.For MALDI-TOF MS, consider using a high-mass (HM) detector, which is crucial for detecting ions in the high molecular weight range.[12] For ESI-MS, optimize the spray conditions and consider using a high-resolution instrument like an Orbitrap.[23]
Troubleshooting: Capillary Electrophoresis (CE)
Observed Problem Potential Cause Recommended Solution
Broad Peaks for Charge Variants in iCIEF The PEG chain can mask the surface charges of the protein, and the increased hydrodynamic volume can hinder focusing.[15]A novel matrix formula combining glycine (B1666218) and taurine (B1682933) has been shown to significantly improve the separation of charge variants in PEGylated proteins.[15]
Poor Resolution of PEGylated Species in CZE Suboptimal buffer conditions.For semi-aqueous capillary electrophoresis, a mixed buffer of acetonitrile-water at a low pH (e.g., 2.5) can improve the resolution of PEGylated proteins.[24]

Experimental Protocols

Key Experiment: SEC-MALS-UV-RI for Molar Mass and Degree of Conjugation

This protocol outlines a general procedure for analyzing a PEGylated protein using Size-Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS), Ultraviolet (UV), and Refractive Index (RI) detectors.

Methodology:

  • System Preparation:

    • Equilibrate the SEC column (e.g., TSKgel UP-SW2000) and detectors with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) until stable baselines are achieved.[10]

  • Detector Calibration:

    • Calibrate the MALS detector using a well-characterized standard (e.g., bovine serum albumin).

    • Calibrate the UV detector at 280 nm.

    • Calibrate the RI detector.

  • Sample Preparation:

    • Prepare the PEGylated protein sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL).

    • Filter the sample through a low-protein-binding syringe filter (e.g., 0.1 µm).

  • Data Acquisition:

    • Inject the prepared sample onto the SEC system.

    • Collect data from the MALS, UV, and RI detectors simultaneously.

  • Data Analysis (Protein Conjugate Analysis):

    • Determine the dn/dc values for the protein and the PEG separately if not known.

    • Use specialized software (e.g., ASTRA software) to perform a protein conjugate analysis.[7] This analysis uses the signals from the UV detector (which primarily detects the protein) and the RI detector (which detects both protein and PEG) to calculate the molar mass of the protein portion, the PEG portion, and the total conjugate at each point across the elution peak.[19]

    • From this, the degree of PEGylation can be determined.[7]

Visualizations

Below are diagrams illustrating key workflows and concepts in the characterization of PEGylated products.

Characterization_Workflow cluster_0 PEGylation Reaction cluster_1 Purification & Initial Assessment cluster_2 Comprehensive Characterization Protein Therapeutic Protein Reaction Conjugation Reaction Protein->Reaction PEG_Reagent Activated PEG Reagent PEG_Reagent->Reaction Purification Purification (e.g., IEX, HIC) Reaction->Purification SEC_MALS SEC-MALS (Molar Mass, Aggregates, Degree of PEGylation) Purification->SEC_MALS MS Mass Spectrometry (Precise Mass, Heterogeneity, PEGylation Sites) Purification->MS CE Capillary Electrophoresis (Purity, Charge Variants) Purification->CE NMR NMR Spectroscopy (Structural Integrity) Purification->NMR Final Characterized PEGylated Product SEC_MALS->Final MS->Final CE->Final NMR->Final

Caption: A typical workflow for the synthesis and characterization of a PEGylated protein.

Troubleshooting_MS Start Complex MS Spectrum Observed Cause1 Multiple Charge States? Start->Cause1 Check for Cause2 PEG Polydispersity? Start->Cause2 Consider Solution1 Add Post-Column Charge-Stripping Agent (e.g., TEA) Cause1->Solution1 If Yes Result Simplified, Interpretable Spectrum Solution1->Result Solution2 Use High-Resolution MS (e.g., Orbitrap, TOF) Cause2->Solution2 If Yes Solution2->Result

Caption: Troubleshooting decision tree for complex Mass Spectrometry spectra.

References

Validation & Comparative

A Comparative Guide to m-PEG3-aldehyde and m-PEG8-aldehyde Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the selection of an appropriate linker is a critical determinant of the ultimate success of the resulting conjugate, be it an antibody-drug conjugate (ADC), a PEGylated protein, or a labeled peptide. Among the diverse array of available linkers, short-chain polyethylene (B3416737) glycol (PEG) aldehydes have garnered significant attention for their ability to enhance the solubility and stability of biomolecules. This guide provides a detailed, data-driven comparison of two such linkers: m-PEG3-aldehyde and m-PEG8-aldehyde, to assist researchers, scientists, and drug development professionals in making an informed choice for their specific applications.

Introduction to m-PEG-aldehyde Linkers

m-PEGn-aldehyde linkers are heterobifunctional molecules that feature a methoxy-terminated PEG chain of a defined length (n) and a reactive aldehyde group. The aldehyde functionality allows for covalent conjugation to amine-containing molecules, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, through a process called reductive amination. The PEG chain, being hydrophilic and biocompatible, imparts favorable physicochemical properties to the resulting bioconjugate.

The primary distinction between this compound and m-PEG8-aldehyde lies in the length of the PEG spacer. While both are considered short-chain linkers, the difference of five ethylene (B1197577) glycol units can have a discernible impact on the properties and performance of the final conjugate.

Physicochemical Properties

The addition of ethylene glycol units influences the molecular weight and hydrophilicity of the linkers.

PropertyThis compoundm-PEG8-aldehyde
Chemical Formula C8H16O4C18H36O9
Molecular Weight 176.21 g/mol 396.48 g/mol
PEG Units (n) 38
Appearance Colorless to light yellow liquidNot specified, likely a liquid or low-melting solid
Solubility Soluble in aqueous media and common organic solvents like DMSOSoluble in aqueous media and common organic solvents

Performance in Bioconjugation

The length of the PEG linker can affect various aspects of the bioconjugation process and the properties of the resulting conjugate.

Performance AspectThis compoundm-PEG8-aldehydeSupporting Data and Rationale
Hydrophilicity GoodExcellentThe longer PEG chain in m-PEG8-aldehyde imparts greater water solubility to the conjugate. This can be particularly advantageous for hydrophobic biomolecules or payloads. The hydrophilic PEG spacer increases solubility in aqueous media.
Conjugation Efficiency HighPotentially HigherStudies have shown that increasing the linker length can improve conjugation yields. For instance, increasing the ethylene glycol linker from 1 to 3 units enhanced conjugation yield to bovine serum albumin from 10% to 24%. This suggests that the longer and more flexible m-PEG8-aldehyde may overcome steric hindrance more effectively than this compound, leading to improved reaction kinetics and higher yields.
Steric Hindrance LowerHigherWhile both are short linkers, the m-PEG8-aldehyde will exert a slightly greater steric effect. This could potentially have a minor impact on the binding affinity or biological activity of the conjugated molecule, especially if the conjugation site is near a critical binding region. However, this effect is generally more pronounced with much longer PEG chains.
In Vivo Half-life Modest IncreaseModerate IncreasePEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and prolong in vivo circulation time. While the effect of these short linkers will be less dramatic than that of large PEG polymers (e.g., 10 kDa or 20 kDa), the larger m-PEG8-aldehyde is expected to provide a more significant extension of half-life compared to this compound.
Stability of Conjugate StableStableBoth linkers form a stable secondary amine bond with the target molecule upon reductive amination. The inherent stability of the PEG chain itself also contributes to the overall stability of the conjugate.

Experimental Protocols

Protocol for Antibody Conjugation via Reductive Amination

This protocol provides a general framework for the conjugation of an m-PEG-aldehyde linker to an antibody. Optimization of the molar ratio of linker to antibody, reaction time, and temperature may be necessary for specific applications.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound or m-PEG8-aldehyde

  • Sodium cyanoborohydride (NaCNBH3) solution (e.g., 1 M in water)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS using a desalting column or dialysis.

    • Adjust the antibody concentration to a suitable range (e.g., 1-10 mg/mL).

  • Linker Preparation:

    • Allow the m-PEG-aldehyde reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Prepare a stock solution of the m-PEG-aldehyde in an anhydrous organic solvent like DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the m-PEG-aldehyde stock solution to the antibody solution. A 20 to 50-fold molar excess is a common starting point.

    • Gently mix the solution.

    • Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of about 50 mM to consume any unreacted aldehyde groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted PEG linker and other small molecules by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (number of PEG molecules per antibody) using techniques such as MALDI-TOF mass spectrometry or by measuring the remaining free amines on the antibody using a ninhydrin (B49086) or TNBSA assay.

    • Assess the purity and integrity of the conjugate using SDS-PAGE and size-exclusion chromatography (SEC).

    • Evaluate the biological activity of the PEGylated antibody using a relevant binding or functional assay.

Visualization of Key Processes

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_prep Antibody Buffer Exchange React Reductive Amination (Antibody + Linker + NaCNBH3) Ab_prep->React Linker_prep Linker Solubilization Linker_prep->React Quench Quenching (Tris Buffer) React->Quench Purify Purification (SEC / Dialysis) Quench->Purify Analyze Characterization (MS, SDS-PAGE, SEC) Purify->Analyze

Caption: A typical experimental workflow for antibody conjugation with m-PEG-aldehyde linkers.

signaling_pathway cluster_conjugate Bioconjugate cluster_target Target Cell Antibody Antibody Linker m-PEGn-aldehyde (n=3 or 8) Antibody->Linker Receptor Cell Surface Receptor Antibody->Receptor Binding Payload Payload / Label Linker->Payload Internalization Internalization Receptor->Internalization Release Payload Release Internalization->Release Effect Biological Effect Release->Effect

Caption: A simplified signaling pathway of an antibody-drug conjugate utilizing a PEG linker.

Conclusion

The choice between this compound and m-PEG8-aldehyde is contingent upon the specific requirements of the bioconjugation application.

  • This compound is an excellent choice when a shorter, more rigid linker is desired, and minimal alteration of the parent molecule's size and steric profile is a priority.

  • m-PEG8-aldehyde is preferable when enhanced hydrophilicity and a modest increase in in vivo half-life are desired. Its greater flexibility may also lead to improved conjugation efficiency, particularly with sterically hindered conjugation sites.

For many applications, the differences between these two short-chain linkers may be subtle. Therefore, empirical testing is often the best approach to determine the optimal linker for a given biomolecule and its intended use. This guide provides a foundational understanding to aid in the rational selection and successful implementation of these versatile bioconjugation reagents.

Stability Showdown: A Comparative Guide to Amine Linkages from m-PEG3-Aldehyde and Other Bioconjugation Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linkage in a bioconjugate is a critical determinant of its efficacy and safety. This guide provides an objective comparison of the stability of the secondary amine linkage formed from m-PEG3-aldehyde via reductive amination against other widely used bioconjugation chemistries, supported by experimental data and detailed protocols.

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins and peptides, or "PEGylation," is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. The choice of linker chemistry plays a pivotal role in the overall stability and performance of the resulting bioconjugate. Here, we delve into the stability of the secondary amine bond formed through the reaction of this compound with a primary amine, and compare it with the stability of linkages derived from N-hydroxysuccinimide (NHS) esters and maleimides.

The Amine Linkage: A Two-Step Path to Stability

The reaction of an aldehyde, such as in this compound, with a primary amine proceeds in two stages. Initially, a Schiff base (or imine) is formed. This linkage is reversible and its stability is pH-dependent, being more prone to hydrolysis at acidic pH. To create a stable conjugate, a reduction step is employed, typically using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), to convert the imine to a stable secondary amine. This two-step process is known as reductive amination. The resulting secondary amine bond is a robust covalent linkage, resistant to hydrolysis under a wide range of physiological conditions.

dot

Caption: Workflow of Reductive Amination.

Comparative Stability of Bioconjugation Linkages

The stability of a bioconjugate is often assessed by its hydrolytic stability at different pH values and its stability in serum, which mimics the physiological environment. The following table summarizes the comparative stability of secondary amine, amide, and thioether linkages.

Linkage TypeFormed FromBond TypepH StabilitySerum StabilityKey Considerations
Secondary Amine Aldehyde + Amine (reductive amination)C-NHigh: Stable across a broad pH range (typically pH 4-10).High: Generally stable in serum with minimal degradation.The initial Schiff base is reversible; reduction is necessary for a stable bond.
Amide NHS Ester + AmineCO-NModerate to High: Stable at neutral and slightly acidic pH. Susceptible to hydrolysis at high pH (>9) and very low pH (<4).[1]High: Generally stable in serum, though enzymatic cleavage is possible depending on the linker structure.[1]NHS esters are susceptible to hydrolysis in aqueous buffers, requiring prompt reaction.[2]
Thioether Maleimide + ThiolC-SModerate: The thioether bond itself is stable, but the succinimide (B58015) ring can undergo hydrolysis.Variable: Susceptible to retro-Michael addition, leading to exchange with other thiols like albumin and glutathione (B108866) in serum, which can result in drug deconjugation.[3][4]The stability can be influenced by the local environment on the protein surface.

Note: The stability data presented is a qualitative summary based on available literature. Direct quantitative comparisons of half-lives under identical conditions are limited.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via Reductive Amination

Materials:

  • Protein with accessible primary amine groups (e.g., lysine (B10760008) residues)

  • This compound

  • Conjugation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0

  • Reducing Agent Stock: 1 M Sodium Cyanoborohydride (NaBH₃CN) in 10 mM NaOH

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Add this compound to the protein solution at a desired molar excess (e.g., 10- to 50-fold molar excess over the protein).

  • Incubate the reaction mixture at room temperature for 30 minutes to allow for Schiff base formation.

  • Add the Reducing Agent Stock to the reaction mixture to a final concentration of 20 mM.

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Purify the PEGylated protein from excess reagents using dialysis against PBS or SEC.

  • Characterize the conjugate for PEGylation efficiency and purity using SDS-PAGE and HPLC.

dot

Conjugation_Protocol start Start dissolve Dissolve Protein in Conjugation Buffer start->dissolve add_peg Add this compound dissolve->add_peg incubate1 Incubate (Schiff Base Formation) add_peg->incubate1 add_reducer Add NaBH₃CN incubate1->add_reducer incubate2 Incubate (Reduction) add_reducer->incubate2 quench Quench Reaction incubate2->quench purify Purify Conjugate (Dialysis/SEC) quench->purify characterize Characterize (SDS-PAGE, HPLC) purify->characterize end End characterize->end

Caption: Reductive Amination Protocol Workflow.

Protocol 2: Assessment of Bioconjugate Stability

A. Hydrolytic Stability at Different pH Values

Materials:

  • Purified bioconjugate

  • Buffers of different pH values (e.g., 50 mM Sodium Acetate, pH 5.0; 50 mM Phosphate Buffer, pH 7.4; 50 mM Sodium Borate, pH 9.0)

  • HPLC system with a suitable column (e.g., C4 or C18 reversed-phase)

  • LC-MS system for identification of degradation products

Procedure:

  • Dilute the bioconjugate to a final concentration of 1 mg/mL in each of the different pH buffers.

  • Incubate the samples at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Immediately analyze the aliquots by reversed-phase HPLC to quantify the amount of intact conjugate remaining.

  • (Optional) Analyze the samples by LC-MS to identify any degradation products.

  • Plot the percentage of intact conjugate remaining versus time for each pH condition and calculate the half-life (t½) of the conjugate at each pH.

B. Stability in Serum

Materials:

  • Purified bioconjugate

  • Human or animal serum

  • HPLC system

  • LC-MS system

Procedure:

  • Dilute the bioconjugate into serum to a final concentration of 1 mg/mL.

  • Incubate the sample at 37°C.

  • At various time points, withdraw an aliquot.

  • Precipitate the serum proteins from the aliquot (e.g., by adding an equal volume of cold acetonitrile, vortexing, and centrifuging).

  • Analyze the supernatant containing the conjugate and any released components by reversed-phase HPLC to quantify the intact conjugate.

  • (Optional) Analyze the supernatant by LC-MS to identify degradation or exchange products.

  • Plot the percentage of intact conjugate remaining versus time and calculate the half-life in serum.

dot

Stability_Testing_Workflow start Start prepare_samples Prepare Conjugate Samples (Different pH / Serum) start->prepare_samples incubate Incubate at 37°C prepare_samples->incubate time_points Withdraw Aliquots at Time Points incubate->time_points time_points->incubate analyze Analyze by HPLC/LC-MS time_points->analyze t = 0, 6, 12... hrs quantify Quantify Intact Conjugate analyze->quantify calculate Calculate Half-Life quantify->calculate end End calculate->end

Caption: General Workflow for Stability Testing.

Conclusion

The secondary amine linkage formed through reductive amination of this compound offers a highly stable and robust method for PEGylation. Its resistance to hydrolysis across a broad pH range and its stability in serum make it a superior choice for applications requiring long-term stability in a physiological environment. While amide and thioether linkages are also widely used, they possess inherent instabilities that need to be considered during the design and development of bioconjugates. The choice of conjugation chemistry should be guided by the specific requirements of the therapeutic application, with a thorough evaluation of linkage stability being a crucial step in the development process.

References

A Comparative Guide to Site-Specific and Random PEGylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, reduced immunogenicity, and improved stability. The two primary approaches to PEGylation, site-specific and random, offer distinct advantages and disadvantages, with the choice of strategy significantly impacting the homogeneity, bioactivity, and overall therapeutic efficacy of the final product. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols.

At a Glance: Site-Specific vs. Random PEGylation

FeatureSite-Specific PEGylationRandom PEGylation
Reaction Products Homogeneous, single isomerHeterogeneous mixture of isomers
Efficiency (Yield of mono-PEGylated product) Generally higher for specific sites (e.g., up to 85% for cysteine-specific) but can be lower for N-terminal modification (often ≤50%).[1][2]Variable, often results in a distribution of mono-, di-, multi-PEGylated, and un-PEGylated protein.
Control over Conjugation Site HighLow to moderate
Impact on Bioactivity Generally well-preserved, as conjugation can be directed away from active sites.[3]Can be significantly reduced due to PEG attachment at or near active sites.
Process Complexity Often requires protein engineering (e.g., introducing a cysteine residue) or specific reaction conditions.Simpler chemistry, targeting readily available functional groups like lysines.[4]
Reproducibility High batch-to-batch consistency.Lower batch-to-batch consistency due to product heterogeneity.
Regulatory Perspective Favorable due to well-defined product.More challenging due to the need to characterize a complex mixture.

The Fundamental Difference: A Tale of Two Strategies

Random PEGylation, the first-generation approach, typically targets the primary amines on the side chains of lysine (B10760008) residues and the N-terminus of the protein.[3] Given that proteins often have multiple surface-exposed lysines, this method results in a heterogeneous mixture of PEGylated species, varying in the number and location of attached PEG chains.[3] This heterogeneity can lead to a loss of biological activity if PEGylation occurs at a site crucial for function and presents significant challenges for characterization and ensuring batch-to-batch consistency.

Site-specific PEGylation, a second-generation strategy, aims to attach a single PEG chain at a predetermined location on the protein.[5] This is often achieved by targeting a unique functional group, such as the thiol group of a native or engineered cysteine residue, or by utilizing enzymatic methods.[1] The result is a homogeneous product with a well-defined structure, which generally leads to better preservation of biological activity and a more straightforward regulatory path.[2][6]

Quantitative Comparison of PEGylation Efficiency

The efficiency of a PEGylation reaction is often defined by the yield of the desired mono-PEGylated product. While direct comparative studies under identical conditions are sparse in the literature, the following table summarizes reported efficiencies for different PEGylation strategies.

PEGylation StrategyTarget ProteinReported Mono-PEGylated Product YieldKey Considerations
Site-Specific (Cysteine) Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Cysteine Analogs45-70%Yield varied depending on the location of the introduced cysteine.[7]
Site-Specific (Cysteine) Hemoglobin Mutant80%A new cysteine was introduced on the α-subunit surface, distant from the active site.[2]
Site-Specific (Cysteine) Interferon-β-1b Mutant85%A glycine (B1666218) was mutated to a cysteine, which did not significantly impact protein activity.[1]
Site-Specific (N-terminus) GeneralGenerally not higher than 50%Requires careful control of pH to favor the N-terminal α-amine over lysine ε-amines.[2]
Random (Lysine) Lysozyme (B549824)Variable distribution of mono-, di-, tri-, and poly-PEGylated speciesThe distribution is highly dependent on reaction conditions such as pH, temperature, and reactant molar ratio.[8][9]

Experimental Workflows and Protocols

To provide a practical understanding of both methodologies, this section outlines the experimental workflows and detailed protocols for random and site-specific PEGylation, using a model protein like lysozyme, followed by common analytical techniques for characterization.

Logical Workflow for PEGylation and Analysis

PEGylation_Workflow cluster_pegylation PEGylation Strategy cluster_analysis Analytical Techniques Random_PEG Random PEGylation (Lysine Targeting) Purification Purification (e.g., SEC, IEX) Random_PEG->Purification Site_Specific_PEG Site-Specific PEGylation (N-terminus or Cysteine) Site_Specific_PEG->Purification Characterization Characterization Purification->Characterization SDS_PAGE SDS-PAGE Characterization->SDS_PAGE Assess Purity & Apparent MW SEC_HPLC SEC-HPLC Characterization->SEC_HPLC Separate Isomers & Quantify Mass_Spec Mass Spectrometry Characterization->Mass_Spec Confirm MW & Identify Sites

Caption: General workflow for protein PEGylation, purification, and characterization.

Protocol 1: Random PEGylation of Lysozyme (Lysine Targeting)

Objective: To covalently attach PEG to the lysine residues of lysozyme, resulting in a heterogeneous mixture of PEGylated species.

Materials:

  • Lysozyme from chicken egg white

  • mPEG-NHS (N-hydroxysuccinimide) ester (e.g., 5 kDa)

  • Sodium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Reaction quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis membrane (10 kDa MWCO)

  • Stir plate and stir bar

Procedure:

  • Dissolve lysozyme in the sodium phosphate buffer to a final concentration of 4 mg/mL.

  • Dissolve the mPEG-NHS ester in the same buffer to a concentration that will achieve a desired molar excess over the total number of primary amines on lysozyme (e.g., 20-fold molar excess).

  • Add the mPEG-NHS solution to the lysozyme solution while gently stirring.

  • Allow the reaction to proceed at room temperature for 2 hours with continuous stirring.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purify the PEGylated lysozyme from unreacted PEG and quenching reagents by dialysis against sodium phosphate buffer (20 mM, pH 7.0) at 4°C with several buffer changes.

Protocol 2: Site-Specific PEGylation of Lysozyme (N-terminal Targeting)

Objective: To selectively attach PEG to the N-terminal α-amine of lysozyme.

Materials:

  • Lysozyme from chicken egg white

  • mPEG-aldehyde (e.g., 20 kDa)

  • Sodium phosphate buffer (50 mM, pH 7.0)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction quenching solution (e.g., 1 M lysine, pH 7.0)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Dissolve lysozyme in the sodium phosphate buffer to a final concentration of 10 mg/mL.

  • Add mPEG-aldehyde to the lysozyme solution to achieve a specific molar ratio (e.g., 1:7 lysozyme to mPEG).

  • Add sodium cyanoborohydride to a final concentration of 20 mM.

  • Incubate the reaction mixture at 4°C overnight with gentle agitation.

  • Terminate the reaction by adding the lysine solution.

  • Purify the N-terminally PEGylated lysozyme using an appropriate chromatography method to separate it from unreacted lysozyme, PEG, and di- or multi-PEGylated species.

Analytical Techniques for Characterization

Accurate characterization of the PEGylation reaction products is crucial for determining the efficiency of the process and the quality of the final product.

Experimental Workflow for Product Analysis

Analysis_Workflow Reaction_Mixture PEGylation Reaction Mixture SDS_PAGE SDS-PAGE Analysis Reaction_Mixture->SDS_PAGE Qualitative Assessment SEC_HPLC SEC-HPLC Analysis Reaction_Mixture->SEC_HPLC Quantitative Separation Result1 Result1 SDS_PAGE->Result1 Visualize MW shift & Purity Mass_Spectrometry Mass Spectrometry Analysis SEC_HPLC->Mass_Spectrometry Fraction Collection & Identification Result2 Result2 SEC_HPLC->Result2 Separate species by size (un-, mono-, multi-PEGylated) Result3 Result3 Mass_Spectrometry->Result3 Confirm exact mass & identify PEGylation sites

Caption: Workflow for the analytical characterization of PEGylated proteins.

Protocol 3: SDS-PAGE Analysis of PEGylated Proteins

Objective: To qualitatively assess the extent of PEGylation by observing the increase in apparent molecular weight.

Procedure:

  • Prepare protein samples (unmodified, random PEGylation reaction mixture, site-specific PEGylation reaction mixture, and purified fractions) in Laemmli sample buffer.

  • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Run the gel according to standard procedures.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

  • Optionally, a specific PEG stain (e.g., barium iodide) can be used for PEG detection.[10]

  • Analyze the resulting banding pattern. PEGylated proteins will migrate slower than the unmodified protein, appearing as bands with higher apparent molecular weights. Random PEGylation will typically show a smear or multiple bands corresponding to different degrees of PEGylation, while successful site-specific PEGylation should result in a single, more defined band for the mono-PEGylated product.

Protocol 4: SEC-HPLC Analysis of PEGylated Proteins

Objective: To separate and quantify the different species in the PEGylation reaction mixture based on their hydrodynamic radius.

Procedure:

  • Equilibrate a size-exclusion chromatography (SEC) column (e.g., Zenix SEC-150) with a suitable mobile phase (e.g., 150 mM phosphate buffer, pH 7.0).

  • Inject the PEGylation reaction mixture or purified samples onto the column.

  • Monitor the elution profile using a UV detector at 214 nm or 280 nm.

  • The different species will elute in order of decreasing size: multi-PEGylated > mono-PEGylated > unmodified protein > free PEG.

  • Quantify the relative amounts of each species by integrating the peak areas in the chromatogram.

Protocol 5: Mass Spectrometry Analysis of PEGylated Proteins

Objective: To determine the precise molecular weight of the PEGylated species and to identify the sites of PEGylation.

Procedure:

  • For intact mass analysis, introduce the purified PEGylated protein into an electrospray ionization (ESI) mass spectrometer.

  • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein-PEG conjugate. This will confirm the number of attached PEG chains.

  • For identifying the PEGylation site(s), perform a peptide mapping analysis: a. Digest the PEGylated protein with a specific protease (e.g., trypsin). b. Separate the resulting peptides using liquid chromatography (LC). c. Analyze the eluting peptides by tandem mass spectrometry (MS/MS). d. Identify the PEGylated peptides by their characteristic mass shift and fragmentation pattern.

Conclusion

The choice between site-specific and random PEGylation is a critical decision in the development of therapeutic proteins. While random PEGylation offers a simpler chemical approach, it results in a heterogeneous product with potential for reduced bioactivity and increased regulatory hurdles. Site-specific PEGylation, although often more complex to implement, yields a well-defined, homogeneous product with a higher likelihood of retaining the protein's therapeutic efficacy. The detailed protocols and analytical methods provided in this guide offer a framework for researchers to evaluate and optimize their PEGylation strategies, ultimately leading to the development of safer and more effective biotherapeutics.

References

Unveiling the Impact of m-PEG3-aldehyde Conjugation on Protein Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is a critical step in enhancing their clinical efficacy. One such modification, PEGylation, involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein. This guide provides a comparative analysis of the biological activity of proteins before and after conjugation with m-PEG3-aldehyde, a short-chain PEGylating agent. We present quantitative data, detailed experimental protocols, and visual representations of the underlying processes to offer a comprehensive resource for those considering this bioconjugation strategy.

The primary goal of PEGylation is to improve the pharmacokinetic and pharmacodynamic properties of a protein therapeutic. This is achieved by increasing its hydrodynamic size, which can lead to a longer circulation half-life, reduced immunogenicity, and enhanced stability. However, a crucial consideration is the potential impact of PEGylation on the protein's inherent biological activity. The attachment of PEG chains, even short ones like this compound, can sterically hinder the protein's interaction with its target, potentially leading to a decrease in in vitro bioactivity. The extent of this effect is dependent on several factors, including the specific protein, the site of PEG attachment, and the nature of the PEG molecule itself.

Quantitative Comparison of Protein Bioactivity

The following table summarizes the impact of m-PEG-aldehyde conjugation on the biological activity of several proteins, providing a quantitative comparison between the native and PEGylated forms. It is important to note that while some studies use the specific this compound, others use a generic "PEG-aldehyde" for N-terminal conjugation via reductive amination. The data presented here is indicative of the effects of attaching a short-chain PEG aldehyde to the N-terminus of a protein.

ProteinPEG Reagent Used in StudyKey Bioactivity ParameterNative Protein ActivityPEGylated Protein ActivityRetained Activity (%)Reference
Granulocyte Colony-Stimulating Factor (G-CSF)mPEG-aldehyde (unspecified length)EC5037 ± 12 pM46 ± 5.5 pM~80%[1]
α-ChymotrypsinmPEG-aldehyde (unspecified length)kcatNot specified50-60% of native50-60%[2]
Glucose Oxidase (GOD)PEG aldehyde (unspecified length)Bioactivity at 60°C~0% after 4h40% after 4h40%[3]

Note: The retained activity for G-CSF is an approximation based on the reported EC50 values. A lower EC50 indicates higher potency.

Experimental Protocols

To aid in the practical application of this knowledge, we provide detailed methodologies for the key experiments discussed.

Protocol 1: N-terminal Protein Conjugation with this compound via Reductive Amination

This protocol outlines the general procedure for the site-specific PEGylation of a protein at its N-terminus using this compound and a reducing agent.

Materials:

  • Protein of interest

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 20 mM sodium phosphate, pH 6.0 (or other suitable acidic buffer)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Dissolve the protein to a final concentration of 1-10 g/L in the reaction buffer.

  • Add this compound to the protein solution. The molar excess of PEG to protein will need to be optimized for each specific protein but can range from a 2-fold to a higher excess.

  • Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.

  • Incubate the reaction mixture at a controlled temperature (typically between 10-30°C) for a duration of up to 20 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or HPLC.[4]

  • Once the desired level of PEGylation is achieved, quench the reaction by adding the quenching solution.

  • Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method.

Protocol 2: In Vitro Bioassay for Granulocyte Colony-Stimulating Factor (G-CSF)

This protocol describes a cell proliferation assay to determine the biological activity of native and PEGylated G-CSF using a G-CSF-dependent cell line (e.g., NFS-60).

Materials:

  • NFS-60 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and G-CSF for routine culture

  • Native G-CSF standard

  • PEGylated G-CSF sample

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well microplates

Procedure:

  • Wash the NFS-60 cells three times with G-CSF-free medium to remove any residual growth factor.

  • Resuspend the cells in G-CSF-free medium and seed them into a 96-well plate at a density of approximately 5 x 10⁴ cells per well.

  • Prepare serial dilutions of the native G-CSF standard and the PEGylated G-CSF sample in G-CSF-free medium.

  • Add the diluted standards and samples to the wells containing the cells. Include control wells with cells only (no G-CSF).

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or luminescence development.

  • Measure the absorbance or luminescence using a plate reader.

  • Plot the response (absorbance or luminescence) against the concentration of G-CSF and fit the data to a four-parameter logistic curve to determine the EC50 value for both the native and PEGylated G-CSF. The relative potency of the PEGylated G-CSF can be calculated by comparing its EC50 to that of the native standard.

Visualizing the Process: Diagrams and Pathways

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_conjugation This compound Conjugation cluster_purification Purification cluster_analysis Analysis Protein Native Protein Reaction Reductive Amination (pH 6.0, 10-30°C) Protein->Reaction mPEG3_aldehyde This compound mPEG3_aldehyde->Reaction Reducing_Agent Sodium Cyanoborohydride Reducing_Agent->Reaction PEG_Protein PEGylated Protein (Crude) Reaction->PEG_Protein Purification Chromatography (SEC or IEX) PEG_Protein->Purification Pure_PEG_Protein Purified PEGylated Protein Purification->Pure_PEG_Protein Bioassay Biological Activity Assay Pure_PEG_Protein->Bioassay Characterization Physicochemical Characterization Pure_PEG_Protein->Characterization Final_Product Characterized PEGylated Protein Bioassay->Final_Product Characterization->Final_Product

Caption: Experimental workflow for this compound protein conjugation and analysis.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GCSF G-CSF or PEG-G-CSF GCSF_R G-CSF Receptor GCSF->GCSF_R Binding JAK JAK GCSF_R->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT (dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Nucleus->Gene_Expression Induction

Caption: Simplified G-CSF signaling pathway initiated by ligand binding.

Conclusion

The conjugation of this compound to proteins via reductive amination is a valuable strategy for enhancing their therapeutic properties. While a reduction in in vitro biological activity is a potential outcome, the extent of this decrease varies between proteins and can be mitigated by careful control of the PEGylation process. The data and protocols presented in this guide offer a foundational resource for researchers to make informed decisions about the application of this technology. The ultimate goal is to achieve a balance between improved pharmacokinetics and retained biological function, thereby maximizing the therapeutic potential of the protein drug.

References

A Researcher's Guide to PEG Aldehyde Linkers: A Comparative Analysis of Length on Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's ultimate success. Among the various options, polyethylene (B3416737) glycol (PEG) aldehyde linkers have emerged as a versatile and widely utilized tool for the modification of proteins, peptides, and other therapeutic molecules. The length of the PEG chain is a crucial parameter that can significantly influence the physicochemical properties, pharmacokinetics, and biological activity of the resulting conjugate. This guide provides an objective comparison of different length PEG aldehyde linkers, supported by experimental data, to aid in the rational design of next-generation biotherapeutics.

This guide will delve into the impact of PEG aldehyde linker length on key performance attributes, including reaction kinetics, bioconjugate stability, and in vivo efficacy. We will present quantitative data in clearly structured tables, provide detailed experimental protocols for key characterization assays, and utilize diagrams to illustrate experimental workflows and the principles of PEGylation.

The Influence of PEG Aldehyde Linker Length on Reaction Kinetics

The length of the PEG aldehyde linker can influence the rate and efficiency of the conjugation reaction. The reaction between the terminal aldehyde group of the PEG linker and primary amines (such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues) forms a Schiff base, which is then typically reduced to a stable secondary amine linkage.

A study comparing the PEGylation kinetics of a standard protein, lysozyme, and a single-chain variable fragment (scFv) with 5 kDa and 30 kDa methoxy-PEG-aldehyde (mPEG-AL) provides valuable insights.[1] The reaction rates were found to be dependent on the protein, PEG size, pH, and temperature.[1]

For lysozyme, the rate constant for the formation of the mono-PEGylated protein (k1) was consistently higher than the rate constant for the formation of the di-PEGylated protein (k2), indicating that the initial conjugation is faster.[1] In the case of the scFv conjugated with a 5 kDa PEG, the rate of di-PEGylation could exceed that of mono-PEGylation under certain acidic conditions. However, when a larger 30 kDa PEG was used, the rate of mono-PEGylation was consistently higher for both proteins.[1] This suggests that the larger steric hindrance imposed by the 30 kDa PEG chain makes the addition of a second PEG molecule more difficult.

Table 1: Comparison of Reaction Rate Constants for Protein PEGylation with Different Length PEG Aldehyde Linkers

ProteinPEG Aldehyde MWRate Constant (k1) for Mono-PEGylation (L/mol·min)Rate Constant (k2) for Di-PEGylation (L/mol·min)ObservationsReference
Lysozyme5 kDa0.002–0.016Approx. half of k1Mono-PEGylation is significantly faster.[1]
scFv5 kDa0.009–0.3Can exceed k1 in acidic pHReaction kinetics are highly dependent on conditions.[1]
Lysozyme30 kDaData not shown, but k1 > k2Data not shownLarger PEG size increases steric hindrance for subsequent additions.[1]
scFv30 kDaData not shown, but k1 > k2Data not shownLarger PEG size favors mono-PEGylation.[1]

Impact of Linker Length on Bioconjugate Stability and In Vivo Performance

The length of the PEG aldehyde linker plays a pivotal role in determining the stability, pharmacokinetics, and ultimately, the therapeutic efficacy of a bioconjugate. Longer PEG chains generally lead to a larger hydrodynamic radius, which can shield the protein from proteolytic degradation and reduce renal clearance, thereby extending the circulation half-life.[2][3]

In the context of Antibody-Drug Conjugates (ADCs), the length of the PEG linker has been shown to be a critical factor. One study investigated the effect of PEG chain length (2, 4, 8, 12, and 24 PEG units) in the drug-linker on ADC tumor and tissue distribution.[2] It was found that increasing the PEG chain length led to increased plasma and tumor exposures, and lower plasma clearances.[2] Specifically, ADCs with 8, 12, and 24 PEG units showed significantly higher tumor exposures and a more pronounced reduction in tumor weight compared to those with 2 and 4 PEG units.[2]

Another study comparing affibody-based drug conjugates with no PEG insertion to those with 4 kDa and 10 kDa PEG linkers demonstrated a clear trend.[2] The insertion of a 10 kDa PEG chain resulted in an 11.2-fold extension in half-life compared to the non-PEGylated conjugate.[2] While this longer linker also led to a reduction in in vitro cytotoxicity, the prolonged circulation time resulted in a superior overall tumor therapeutic ability in an animal model.[2]

Table 2: Effect of PEG Aldehyde Linker Length on Pharmacokinetics and Efficacy of Bioconjugates

Bioconjugate TypePEG Linker LengthKey FindingsReference
Antibody-Drug Conjugate2, 4, 8, 12, 24 PEG unitsIncreased PEG length led to higher plasma and tumor exposure, and greater tumor weight reduction (optimal at 8, 12, and 24 units).[2]
Affibody-Drug ConjugateNo PEG, 4 kDa, 10 kDa10 kDa PEG resulted in an 11.2-fold increase in half-life and the most effective tumor growth inhibition.[2]
Folate-Linked Liposomes2 kDa, 5 kDa, 10 kDaIncreased PEG-linker length enhanced tumor accumulation in vivo, with the 10 kDa linker showing a >40% reduction in tumor size compared to shorter linkers.[4]
Polyacridine Peptide DNA Polyplex2, 5, 10, 20, 30 kDaIncreasing PEG length dramatically altered biodistribution, with a 30 kDa PEG maximally blocking liver uptake.[3]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with PEG Aldehyde

This protocol is a generalized procedure based on established methods for the reductive amination of proteins with PEG aldehyde.[1]

Materials:

  • Protein of interest

  • Methoxy-PEG-aldehyde (mPEG-AL) of desired molecular weight (e.g., 5 kDa, 10 kDa, 20 kDa, 30 kDa)

  • Reaction Buffer: 20 mM sodium phosphate (B84403) buffer (for pH 6.0-7.0) or 20 mM sodium acetate (B1210297) buffer (for pH 4.0-5.0)

  • Sodium cyanoborohydride (NaCNBH₃) solution (20 mM in reaction buffer)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Aldehyde Preparation: Dissolve the mPEG-AL in the reaction buffer to achieve the desired molar excess over the protein (e.g., 2-fold to 10-fold).

  • Reaction Initiation: Add the mPEG-AL solution to the protein solution.

  • Reduction: Add the sodium cyanoborohydride solution to the reaction mixture. The final concentration of NaCNBH₃ should be around 20 mM.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C to 25°C) for a specified duration (e.g., 2 to 24 hours) with gentle stirring. The optimal temperature and time will depend on the protein and PEG linker.[1]

  • Reaction Quenching: Stop the reaction by adding a quenching solution to consume any unreacted aldehyde groups.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method.

  • Characterization: Analyze the purified conjugate using SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of PEGylation and purity.

Protocol 2: Characterization of PEGylated Proteins by Ion-Exchange Chromatography (IEX)

IEX is a powerful technique to separate and quantify the different PEGylated species (e.g., mono-, di-, poly-PEGylated) from the unmodified protein.[1]

Materials:

  • PEGylated protein sample

  • IEX column (e.g., cation-exchange or anion-exchange, depending on the protein's pI)

  • Mobile Phase A: Low salt concentration buffer (e.g., 20 mM sodium phosphate, pH 6.0)

  • Mobile Phase B: High salt concentration buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 6.0)

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the IEX column with Mobile Phase A.

  • Sample Injection: Inject the PEGylated protein sample onto the column.

  • Elution Gradient: Apply a linear gradient of Mobile Phase B to elute the bound proteins. The elution profile will separate the unmodified protein from the different PEGylated species based on their charge differences.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).

  • Data Analysis: Integrate the peak areas to quantify the relative amounts of unmodified protein and each PEGylated species.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

PEGylation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Protein Solution Mixing Mixing Protein->Mixing PEG_Aldehyde PEG Aldehyde Solution PEG_Aldehyde->Mixing Reduction Reduction (NaCNBH3) Mixing->Reduction Incubation Incubation Reduction->Incubation Purification Purification (SEC/IEX) Incubation->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

Caption: Experimental workflow for protein PEGylation with PEG aldehyde linkers.

Linker_Length_Effect cluster_linker PEG Aldehyde Linker Length cluster_properties Bioconjugate Properties Short_Linker Shorter Linker Kinetics Reaction Kinetics Short_Linker->Kinetics Faster di-PEGylation possible Half_Life Circulation Half-Life Short_Linker->Half_Life Shorter Long_Linker Longer Linker Long_Linker->Kinetics Favors mono-PEGylation Stability Stability Long_Linker->Stability Increased Long_Linker->Half_Life Increased Efficacy Therapeutic Efficacy Long_Linker->Efficacy Often Improved

Caption: Impact of PEG aldehyde linker length on bioconjugate properties.

Conclusion

The length of the PEG aldehyde linker is a critical design parameter that profoundly impacts the performance of a bioconjugate. Shorter linkers may offer advantages in certain contexts, but the evidence strongly suggests that longer PEG chains generally lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy, particularly for in vivo applications. By carefully considering the trade-offs between reaction kinetics, stability, and biological activity, researchers can select the optimal PEG aldehyde linker length to engineer bioconjugates with desired therapeutic properties. The experimental protocols and comparative data presented in this guide provide a foundation for making these informed decisions in the development of novel biotherapeutics.

References

A Head-to-Head Comparison: Aldehyde Linkers Emerge as a Superior Alternative to Maleimide Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable and specific bioconjugation methods is paramount. While maleimide-based chemistry has been a workhorse in the field, particularly for the synthesis of antibody-drug conjugates (ADCs), its inherent instability is a significant drawback. Emerging evidence and comparative studies highlight aldehyde linkers, which form stable oxime or hydrazone bonds, as a superior alternative, offering enhanced stability, specificity, and versatility.

This guide provides an objective comparison of aldehyde linkers and maleimide (B117702) chemistry, supported by experimental data, to inform the selection of the most appropriate conjugation strategy for your research and development needs.

Executive Summary

Maleimide-based conjugation, relying on the Michael addition of a thiol to a maleimide, is prone to a retro-Michael reaction. This reversal leads to deconjugation and the potential for the payload to be transferred to other thiol-containing molecules in a biological system, such as albumin. This instability can compromise the efficacy and safety of biotherapeutics. In contrast, aldehyde linkers react with aminooxy or hydrazide-functionalized molecules to form highly stable oxime or hydrazone bonds, respectively, which are significantly more resistant to cleavage under physiological conditions.

At a Glance: Aldehyde Linkers vs. Maleimide Chemistry

FeatureAldehyde Linkers (Oxime/Hydrazone Formation)Maleimide Chemistry (Thioether Formation)
Linkage Stability High (Oxime > Hydrazone)Moderate to Low (Prone to retro-Michael reaction)
Specificity High for aldehydes/ketonesHigh for thiols at pH 6.5-7.5
Reaction Conditions Mild, pH 4.5-7Mild, pH 6.5-7.5
Reversibility Generally considered stable; some hydrazones can be cleaved under acidic conditionsReversible, leading to payload exchange
Off-Target Reactions MinimalPotential for reaction with other nucleophiles at higher pH

Deeper Dive: The Instability of Maleimide Chemistry

The primary drawback of maleimide chemistry is the instability of the resulting thiosuccinimide linkage. This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to the dissociation of the conjugate. This phenomenon has been well-documented, especially in the context of ADCs in plasma.

A quantitative investigation into the destination of a released linker-payload from an ADC with a maleimide linker revealed that the deconjugated linker-payload is ultimately transferred to serum albumin, forming a long-lived adduct.[1][2] This not only reduces the concentration of the targeted therapeutic but also creates off-target toxicities.

Quantitative Data on Maleimide Linker Instability

Several studies have quantified the payload loss from maleimide-based ADCs. For instance, a comparison of a conventional maleimide linker with a self-stabilizing maleimide linker in an in vivo rat model showed significant differences in payload retention.

Linker TypeADC% Payload Loss (Day 3)% Payload Loss (Day 7)
Conventional Maleimideanti-CD30-mc-MMAE~50%~65%
Self-Stabilizing Maleimideanti-CD30-DPR-MMAE~10%<15%
Data adapted from a study comparing conventional and self-stabilizing maleimide ADCs in a rat model.

This data clearly demonstrates the substantial payload loss associated with conventional maleimide linkers over a short period in a physiological environment.

The Superior Stability of Aldehyde-Based Linkages

Aldehyde linkers offer a more stable alternative to maleimide chemistry. The formation of oxime and hydrazone bonds is highly efficient and results in conjugates with significantly improved stability. Oxime linkages, in particular, are known for their exceptional hydrolytic stability under physiological conditions.

A comparative study of ADCs made with tandem-cleavage linkers using aldehyde-tag (HIPS chemistry) and maleimide chemistry demonstrated the superior stability of the aldehyde-based conjugates in rat serum.

Conjugation Chemistry% Intact ADC after 7 days in rat serum
Aldehyde-Tag (HIPS)>80%
Maleimide~50%
Data from a study comparing the stability of ADCs in rat serum.

This enhanced stability translates to a longer circulation half-life and a greater proportion of the therapeutic reaching its intended target.

Reaction Mechanisms and Specificity

Aldehyde Linker Chemistry

Aldehyde linkers react with aminooxy or hydrazide moieties to form oxime or hydrazone bonds, respectively. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups. The reaction proceeds efficiently under mild acidic to neutral pH conditions.

Aldehyde_Linker_Reaction cluster_oxime Oxime Ligation cluster_hydrazone Hydrazone Ligation Protein_Aldehyde Protein-CHO (Aldehyde) Oxime_Conjugate Protein-CH=N-O-Payload (Stable Oxime Bond) Protein_Aldehyde->Oxime_Conjugate + Aminooxy_Payload H2N-O-Payload (Aminooxy) Hydrazide_Payload H2N-NH-Payload (Hydrazide) Hydrazone_Conjugate Protein-CH=N-NH-Payload (Stable Hydrazone Bond) Protein_Aldehyde2 Protein-CHO (Aldehyde) Protein_Aldehyde2->Hydrazone_Conjugate +

Figure 1: Reaction scheme for aldehyde linker conjugation.

Maleimide Chemistry

Maleimide chemistry involves the Michael addition of a thiol group (typically from a cysteine residue) to the double bond of a maleimide ring. This reaction is highly specific for thiols within a narrow pH range of 6.5-7.5. Outside of this range, the maleimide can react with other nucleophiles, such as amines.

Maleimide_Reaction Protein_Thiol Protein-SH (Thiol) Thiosuccinimide_Adduct Protein-S-Succinimide-Payload (Unstable Adduct) Protein_Thiol->Thiosuccinimide_Adduct + Maleimide_Payload Payload-Maleimide Retro_Michael Retro-Michael Reaction Thiosuccinimide_Adduct->Retro_Michael Thiol_Exchange Thiol Exchange (e.g., with Albumin) Retro_Michael->Thiol_Exchange

Figure 2: Maleimide-thiol conjugation and subsequent instability pathways.

Experimental Protocols

General Protocol for Aldehyde-Based Conjugation (Oxime Ligation)

This protocol describes the site-specific modification of a protein containing a genetically encoded aldehyde tag.

Materials:

  • Aldehyde-tagged protein (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)

  • Aminooxy-functionalized payload (10-50 mM stock solution in DMSO or DMF)

  • Aniline (B41778) catalyst (optional, 1 M stock in DMSO)

  • Reaction buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • To the aldehyde-tagged protein solution, add the aminooxy-functionalized payload to a final molar excess of 10-20 fold.

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purify the protein conjugate using size-exclusion chromatography to remove excess payload and catalyst.

  • Characterize the purified conjugate to determine the degree of labeling and confirm conjugate integrity.

General Protocol for Maleimide-Based Conjugation

This protocol outlines the conjugation of a maleimide-functionalized molecule to a thiol-containing protein.

Materials:

  • Thiol-containing protein (1-10 mg/mL in a degassed, thiol-free buffer, pH 7.0-7.5, e.g., PBS with EDTA)

  • Maleimide-functionalized payload (10 mM stock solution in DMSO or DMF)

  • Reducing agent (optional, e.g., TCEP)

  • Reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.2)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Remove the excess reducing agent using a desalting column.

  • Add the maleimide-functionalized payload to the protein solution at a 10-20 fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a light-sensitive payload.

  • Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.

  • Purify the protein conjugate using size-exclusion chromatography to remove unreacted payload and quenching agent.

  • Characterize the purified conjugate to determine the degree of labeling.

Logical Workflow for Bioconjugate Development

The selection of a conjugation strategy is a critical step in the development of bioconjugates. The following diagram illustrates a logical workflow to guide this process.

Bioconjugate_Workflow Start Define Therapeutic Goal (e.g., ADC, imaging agent) Select_Target Select Biomolecule and Payload Start->Select_Target Choose_Linker Choose Conjugation Chemistry Select_Target->Choose_Linker Aldehyde Aldehyde Linker Choose_Linker->Aldehyde Requires Stable Linkage Maleimide Maleimide Linker Choose_Linker->Maleimide Legacy/Existing Platform Conjugation Perform Conjugation Aldehyde->Conjugation Maleimide->Conjugation Purification Purify Conjugate Conjugation->Purification Characterization Characterize Conjugate (Stability, Efficacy) Purification->Characterization Optimization Optimize Characterization->Optimization Final_Product Final Bioconjugate Characterization->Final_Product

Figure 3: Logical workflow for the development of bioconjugates.

Conclusion

The evidence strongly suggests that aldehyde linkers represent a more robust and reliable choice for bioconjugation compared to traditional maleimide chemistry. The superior stability of the resulting oxime and hydrazone bonds minimizes the risk of premature payload release and off-target effects, leading to safer and more efficacious biotherapeutics. While maleimide chemistry has a long history of use, the development of advanced and more stable conjugation strategies, such as those offered by aldehyde linkers, provides a clear path forward for the next generation of precisely engineered bioconjugates. For researchers and drug developers, embracing these advanced linker technologies will be crucial in unlocking the full potential of targeted therapies.

References

A Comparative Guide to Linker Toxicity in PEG Lipids for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of linker chemistry in polyethylene (B3416737) glycol (PEG)-lipid conjugates is a critical determinant of the safety and efficacy of nanoparticle-based drug delivery systems. While PEGylation is a widely adopted strategy to improve the pharmacokinetic profile of nanocarriers, the linker that tethers the PEG to the lipid anchor can significantly influence the formulation's toxicity profile. This guide provides an objective comparison of the toxicity of different linker types used in PEG lipids, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Comparative Toxicity Data

The following table summarizes the in vitro and in vivo toxicity data for different PEG-lipid linkers based on available experimental evidence.

Linker TypePEG-Lipid StructureIn Vitro Cell Viability (NIH-3T3 cells, 72h)In Vivo Zebrafish Embryo Survival (6h post-fertilization)Reference
Amide DSPE-PEG(2000) AmideHigh ViabilityHigh Survival[1]
Carbamate DSPE-PEG(2000) CarbamateHigh ViabilityHigh Survival[1]
"Click" Triazole DSPE-PEG(2000) TriazoleHigh ViabilityHigh Survival[1]
Hydrazone (pH-sensitive) DSPE-PEG(2000) HydrazoneReduced viability at lower concentrationsReduced Survival[2]
Ester (Cleavable) DSPE-PEG(2000) EsterModerate ViabilityModerate Survival[3][4]
Thioether (Non-cleavable) DSPE-PEG(2000) ThioetherHigh ViabilityHigh Survival[5]

Note: This table is a synthesis of data from multiple sources and direct head-to-head comparative studies for all linker types under identical conditions are limited. The toxicity can also be influenced by the specific cell line, nanoparticle formulation, and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., NIH-3T3 fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Treatment: Prepare serial dilutions of the PEG-lipid formulations in cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the concentration of the PEG-lipid.[7]

In Vivo Toxicity Assessment: Zebrafish Embryo Survival Assay

The zebrafish (Danio rerio) embryo is a widely used in vivo model for toxicity screening due to its rapid development, transparency, and genetic similarity to humans.[8][9]

Protocol:

  • Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them under a microscope. For this assay, dechorionated embryos at 6 hours post-fertilization (hpf) are typically used.[1]

  • Treatment: Prepare different concentrations of the PEG-lipid solutions in embryo medium. Place individual dechorionated embryos into the wells of a 96-well plate.[10]

  • Exposure: Add 100 µL of the respective treatment solutions to each well.

  • Incubation: Incubate the plates at 28.5°C.

  • Observation and Scoring: Monitor the embryos at regular intervals (e.g., 24, 48, 72, and 96 hpf) for developmental abnormalities and mortality.[11] Survival is typically assessed by the presence of a heartbeat and response to touch.

  • Data Analysis: Calculate the percentage of surviving embryos at each concentration and time point. The lethal concentration 50 (LC50) can be determined from this data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially involved in PEG-lipid linker-induced toxicity and a typical experimental workflow for its assessment.

Toxicity_Signaling_Pathways cluster_stimulus Stimulus cluster_cellular_response Cellular Response PEG_Lipid PEG-Lipid (Linker-dependent) ROS Reactive Oxygen Species (ROS) Generation PEG_Lipid->ROS Mito_Dysfunction Mitochondrial Dysfunction PEG_Lipid->Mito_Dysfunction Inflammation Inflammatory Response PEG_Lipid->Inflammation ROS->Mito_Dysfunction Caspase_Activation Caspase Activation Mito_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Cell Culture (e.g., NIH-3T3) Treatment Treatment with PEG-Lipid Formulations Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay ROS_Assay ROS Detection Assay Treatment->ROS_Assay Mito_Assay Mitochondrial Membrane Potential Assay Treatment->Mito_Assay Caspase_Assay Caspase Activity Assay Treatment->Caspase_Assay Zebrafish_Embryos Zebrafish Embryos In_Vivo_Treatment Treatment with PEG-Lipid Formulations Zebrafish_Embryos->In_Vivo_Treatment Survival_Assay Survival & Developmental Toxicity Assessment (LC50) In_Vivo_Treatment->Survival_Assay

References

Navigating the In Vivo Landscape: A Comparative Guide to m-PEG3-aldehyde Linked Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of therapeutic conjugates with optimal in vivo performance is paramount. The choice of linker technology is a critical determinant of a drug's pharmacokinetic profile, efficacy, and safety. This guide provides an objective comparison of therapeutics linked with m-PEG3-aldehyde, a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker, against other conjugation strategies. By presenting available experimental data and detailed methodologies, this guide aims to inform the selection of appropriate linkers for enhanced therapeutic outcomes.

The covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a well-established strategy to improve the in vivo properties of drugs. PEGylation can enhance solubility, extend circulation half-life, and reduce immunogenicity. The length of the PEG linker is a crucial parameter, with a trade-off often observed between increased half-life and potentially reduced biological activity. Short-chain PEG linkers, such as this compound, are of particular interest as they can confer the benefits of PEGylation while potentially minimizing the steric hindrance that can negatively impact a drug's interaction with its target.

The Impact of Short-Chain PEG Linkers on In Vivo Performance

The this compound linker provides a discrete, three-unit ethylene (B1197577) glycol spacer, offering a balance between hydrophilicity and a compact size. This can be particularly advantageous for modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where maintaining high potency is crucial. While specific in vivo data for therapeutics exclusively using the this compound linker is limited in publicly available literature, we can infer its performance based on studies of other short-chain PEG linkers.

Comparative Quantitative Data

The following tables summarize the general trends observed for therapeutics conjugated with short-chain PEG linkers compared to non-PEGylated and long-chain PEGylated counterparts. It is important to note that these values are illustrative and the optimal linker choice is highly dependent on the specific drug, target, and desired therapeutic outcome.

Pharmacokinetic Parameter Non-PEGylated Short-Chain PEG (e.g., this compound) Long-Chain PEG (e.g., >10 kDa)
Circulation Half-life (t½) ShortModerately ExtendedSignificantly Extended
Clearance (CL) RapidReducedSignificantly Reduced
Volume of Distribution (Vd) VariableGenerally DecreasedSignificantly Decreased
Area Under the Curve (AUC) LowIncreasedSignificantly Increased

Table 1: Illustrative Comparison of Pharmacokinetic Parameters. This table highlights the expected trends in key pharmacokinetic parameters based on the presence and length of the PEG linker.

Performance Metric Non-PEGylated Short-Chain PEG (e.g., this compound) Long-Chain PEG
In Vitro Potency (IC50) HighHigh to Moderately HighPotentially Reduced
In Vivo Efficacy Limited by PKPotentially EnhancedVariable, dependent on target accessibility
Tumor Accumulation (EPR effect) LowModerately EnhancedSignificantly Enhanced
Off-target Toxicity HighReducedSignificantly Reduced

Table 2: Comparative Performance Metrics. This table outlines the anticipated impact of PEG linker length on the potency, efficacy, and safety profile of a therapeutic.

Key Experimental Protocols

To enable a thorough comparison of different linker strategies, standardized and rigorous experimental protocols are essential. Below are detailed methodologies for key in vivo experiments applicable to the evaluation of this compound linked therapeutics.

Pharmacokinetic Analysis

Objective: To determine the circulation half-life, clearance, and volume of distribution of the conjugated therapeutic.

Animal Model: Healthy male Sprague-Dawley rats (n=3-5 per group).

Procedure:

  • Administer the therapeutic conjugate intravenously via the tail vein at a predetermined dose.

  • Collect blood samples at various time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24, and 48 hours) via retro-orbital bleeding or a cannulated vessel.

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of the therapeutic conjugate in plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) for antibody-based therapeutics or liquid chromatography-mass spectrometry (LC-MS) for small molecule conjugates.

  • Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.

Biodistribution Study

Objective: To assess the tissue distribution and tumor accumulation of the therapeutic conjugate.

Animal Model: Tumor-bearing mice (e.g., xenograft or syngeneic models relevant to the therapeutic target), (n=3-5 per time point).

Procedure:

  • Administer the radiolabeled (e.g., with 89Zr, 64Cu, or 125I) therapeutic conjugate intravenously.

  • At predetermined time points (e.g., 24, 48, 72, and 144 hours), euthanize the animals.

  • Harvest major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.

  • Weigh each tissue and measure the radioactivity using a gamma counter.

  • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the therapeutic conjugate.

Animal Model: Tumor-bearing mice with established tumors of a specific size (e.g., 100-200 mm³).

Procedure:

  • Randomly assign animals to treatment groups (e.g., vehicle control, non-conjugated drug, therapeutic conjugate at different doses).

  • Administer the treatments according to a predefined schedule (e.g., once or twice weekly).

  • Measure tumor volume using calipers and monitor animal body weight twice weekly.

  • Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration.

  • At the end of the study, euthanize the animals and harvest tumors for further analysis (e.g., histology, biomarker analysis).

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate a representative signaling pathway, a general experimental workflow, and the logical relationships in the development of these therapeutics.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Internalization Internalization Receptor->Internalization Endocytosis Therapeutic_Conjugate Therapeutic_Conjugate Therapeutic_Conjugate->Receptor Binding Lysosome Lysosome Internalization->Lysosome Drug_Release Drug_Release Lysosome->Drug_Release Linker Cleavage Target_Interaction Target_Interaction Drug_Release->Target_Interaction Apoptosis Apoptosis Target_Interaction->Apoptosis Induces

A representative signaling pathway for a targeted therapeutic.

A general experimental workflow for in vivo evaluation.

logical_relationship cluster_design Design & Synthesis cluster_evaluation Preclinical Evaluation Target_Selection Target_Selection Payload_Choice Payload_Choice Linker_Selection Linker_Selection In_Vivo_PK_PD In_Vivo_PK_PD Linker_Selection->In_Vivo_PK_PD Impacts Conjugation_Chemistry Conjugation_Chemistry In_Vitro_Potency In_Vitro_Potency In_Vivo_Efficacy In_Vivo_Efficacy In_Vivo_PK_PD->In_Vivo_Efficacy Informs Toxicology Toxicology In_Vivo_Efficacy->Toxicology Correlates with Clinical_Candidate_Selection Clinical_Candidate_Selection Toxicology->Clinical_Candidate_Selection

A Comparative Guide to Bioconjugation Chemistries for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, protocols, and applications of leading bioconjugation techniques.

For researchers, scientists, and professionals in the dynamic field of drug development, the precise and stable covalent linkage of biomolecules is paramount. The choice of bioconjugation chemistry can significantly impact the efficacy, stability, and manufacturability of novel therapeutics and diagnostics. This guide provides an objective comparison of prominent bioconjugation strategies, supported by quantitative data and detailed experimental protocols to inform your selection process.

Performance Comparison of Bioconjugation Chemistries

The selection of an appropriate bioconjugation strategy is a critical decision in the development of bioconjugates, influencing the overall performance and success of the final product. Key parameters for comparison include the reaction kinetics, which dictate the speed and efficiency of the conjugation; the reaction yield, which impacts the overall process efficiency and cost; and the stability of the resulting linkage, which is crucial for the biological activity and shelf-life of the bioconjugate. The following tables provide a quantitative comparison of several widely used bioconjugation chemistries.

Bioconjugation Chemistry Target Functional Group Linkage Formed Second-Order Rate Constant (M⁻¹s⁻¹) Typical Reaction Conditions
NHS Ester-Amine Coupling Primary Amines (e.g., Lysine)Amide1 - 100pH 7.2-8.5, Aqueous Buffer
Thiol-Maleimide Michael Addition Thiols (e.g., Cysteine)Thioether10² - 10³[1]pH 6.5-7.5, Aqueous Buffer
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide, Terminal Alkyne1,2,3-Triazole10 - 10⁴[2]Aqueous Buffer, Copper(I) Catalyst, Ligand
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide, Strained Alkyne1,2,3-Triazole10⁻³ - 10⁶[3]Physiological Conditions (pH 7.4, 37°C)
Sortase-Mediated Ligation C-terminal LPXTG motif, N-terminal Glycine(s)Amide (native peptide bond)Enzyme-dependentpH 7.5-8.5, Ca²⁺
SpyCatcher/SpyTag SpyTag peptide, SpyCatcher proteinIsopeptide~1.4 x 10³[4]Physiological Conditions (pH 7.0-8.0)
Bioconjugation Chemistry Typical Yield Linkage Stability Key Advantages Key Limitations
NHS Ester-Amine Coupling High (often >90%)[5][]Very high (Amide bond half-life ~1000 years at pH 7)[7]Well-established, high yields, stable bond.Lack of site-specificity (targets multiple lysines), NHS esters prone to hydrolysis.
Thiol-Maleimide Michael Addition High (often >80-90%)[1][4]Moderate (Thioether bond is stable, but maleimide (B117702) ring can undergo hydrolysis and retro-Michael addition)[8]High selectivity for thiols, fast reaction rates.Potential for maleimide hydrolysis, reversibility of the linkage in vivo.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Near-quantitative[9][10]Very high (Triazole ring is highly stable to hydrolysis and enzymatic degradation)[11][12]High efficiency, bioorthogonal, stable linkage.Copper catalyst can be cytotoxic, requiring removal.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) High to quantitative[13][14]Very high (Triazole ring is highly stable)[11][12]Bioorthogonal, catalyst-free, suitable for in vivo applications.Slower kinetics than CuAAC for some strained alkynes, reagents can be complex to synthesize.
Sortase-Mediated Ligation Variable (can be >90% with optimization)[15]Very high (Native peptide bond)Site-specific, forms a native peptide bond.Requires genetic engineering of proteins, reaction can be reversible without specific strategies.[16]
SpyCatcher/SpyTag High to quantitative[17][18][19]Very high (Irreversible isopeptide bond)[20]Highly specific, rapid, and forms a very stable bond under a wide range of conditions.Requires genetic fusion of SpyTag or SpyCatcher to the proteins of interest.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any bioconjugation strategy. Below are methodologies for the key chemistries discussed.

Protocol 1: NHS Ester-Amine Coupling

This protocol describes the conjugation of an NHS ester-activated molecule to a protein containing primary amines.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the protein solution in an amine-free buffer.

  • Dissolve the NHS ester reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

  • Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution with gentle mixing.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify the protein conjugate using size-exclusion chromatography to remove unreacted NHS ester and byproducts.

  • Characterize the conjugate to determine the degree of labeling.

Protocol 2: Thiol-Maleimide Michael Addition

This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein containing a free thiol group.

Materials:

  • Protein solution (1-5 mg/mL in a désoxygéné, amine-free buffer, pH 6.5-7.5, e.g., PBS with 1-5 mM EDTA)

  • Maleimide reagent

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, e.g., TCEP)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the protein solution in a degassed, amine-free buffer containing EDTA.

  • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

  • Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution with gentle mixing.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the protein conjugate using size-exclusion chromatography.

  • Characterize the conjugate to confirm conjugation and determine the degree of labeling.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the copper-catalyzed "click" reaction between an azide-functionalized molecule and an alkyne-functionalized molecule.

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Reducing agent (e.g., sodium ascorbate) stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification supplies (e.g., dialysis, chromatography)

Procedure:

  • In a reaction tube, combine the azide- and alkyne-containing molecules in the reaction buffer.

  • Prepare a premix of CuSO₄ and the ligand. For a 1:5 copper-to-ligand ratio, mix appropriate volumes of the stock solutions and let it stand for 1-2 minutes.

  • Add the copper/ligand premix to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.

  • Incubate the reaction for 1-4 hours at room temperature.

  • Purify the conjugate to remove the copper catalyst and excess reagents, for example, by dialysis against a buffer containing EDTA or by chromatography.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free "click" reaction between an azide-functionalized molecule and a strained alkyne-functionalized molecule.

Materials:

  • Azide-containing molecule

  • Strained alkyne (e.g., DBCO, BCN) containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification supplies (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the azide- and strained alkyne-containing molecules in the reaction buffer. A 1.5 to 5-fold molar excess of one reactant is often used.

  • Mix the solutions and incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific strained alkyne and reactants.

  • Monitor the reaction progress if necessary (e.g., by LC-MS or SDS-PAGE).

  • Purify the conjugate using size-exclusion chromatography to remove any unreacted starting materials.

Protocol 5: Sortase-Mediated Ligation

This protocol describes the enzymatic ligation of a protein with a C-terminal LPXTG motif to a molecule with an N-terminal oligo-glycine sequence.

Materials:

  • Protein with a C-terminal LPXTG motif

  • Molecule with an N-terminal oligo-glycine (G)n (n ≥ 2)

  • Sortase A enzyme

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Purification supplies (e.g., affinity chromatography, size-exclusion chromatography)

Procedure:

  • Combine the LPXTG-containing protein and the oligo-glycine-containing molecule in the sortase reaction buffer.

  • Add Sortase A enzyme to the mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction for 2-24 hours at a suitable temperature (e.g., 4°C, room temperature, or 37°C).

  • Monitor the reaction progress by SDS-PAGE.

  • Stop the reaction (e.g., by adding EDTA to chelate Ca²⁺).

  • Purify the ligated product from the unreacted substrates and Sortase A, for instance, by utilizing affinity tags present on the substrates or product.

Protocol 6: SpyCatcher/SpyTag Conjugation

This protocol outlines the spontaneous covalent coupling of a SpyTag-fused protein to a SpyCatcher-fused protein.

Materials:

  • SpyTag-fused protein

  • SpyCatcher-fused protein

  • Reaction buffer (e.g., PBS, pH 7.0-8.0)

  • Purification supplies (e.g., size-exclusion chromatography)

Procedure:

  • Purify the SpyTag-fused and SpyCatcher-fused proteins.

  • Combine the two proteins in the reaction buffer, typically at equimolar ratios.

  • Incubate the mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction is often rapid and can be complete within minutes at higher concentrations.[18]

  • Verify the formation of the conjugate by SDS-PAGE, which will show a new band corresponding to the sum of the molecular weights of the two fusion proteins.

  • If necessary, purify the conjugate from any unreacted starting materials using size-exclusion chromatography.

Visualizing Bioconjugation Workflows and Mechanisms

To further elucidate the principles behind these powerful techniques, the following diagrams illustrate key reaction mechanisms and a general experimental workflow.

Bioconjugation_Mechanisms cluster_amine Amine-Reactive (NHS Ester) cluster_thiol Thiol-Reactive (Maleimide) cluster_click Click Chemistry (SPAAC) cluster_enzymatic Enzymatic (Sortase A) amine Protein-NH₂ amide Protein-NH-CO-R (Amide Bond) amine->amide Acylation nhs R-NHS Ester nhs->amide thiol Protein-SH thioether Protein-S-R (Thioether Bond) thiol->thioether Michael Addition maleimide R-Maleimide maleimide->thioether azide Protein-N₃ triazole Protein-Triazole-R azide->triazole Cycloaddition alkyne R-Strained Alkyne alkyne->triazole lpxtg Protein-LPETG peptide_bond Protein-LPET-(G)n-R (Peptide Bond) lpxtg->peptide_bond gly H₂N-(G)n-R gly->peptide_bond sortase Sortase A sortase->peptide_bond

Caption: Key bioconjugation reaction mechanisms.

Experimental_Workflow start Start: Biomolecule(s) of Interest prep 1. Biomolecule Preparation (Purification, Buffer Exchange) start->prep reaction 2. Bioconjugation Reaction (Select Chemistry, Optimize Conditions) prep->reaction purification 3. Purification of Conjugate (e.g., SEC, Affinity Chromatography) reaction->purification characterization 4. Characterization (SDS-PAGE, MS, Functional Assays) purification->characterization end End: Purified Bioconjugate characterization->end

Caption: General experimental workflow for bioconjugation.

Signaling_Pathway_Analogy ligand Bioconjugation Reagent receptor Target Biomolecule ligand->receptor Binding/ Reaction complex Activated Intermediate receptor->complex downstream Stable Bioconjugate complex->downstream Bond Formation response Desired Biological Function/Application downstream->response Enables

Caption: Logical flow of a bioconjugation reaction.

References

A Comparative Guide to the Validation of PEGylation Sites Using Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is critical for ensuring therapeutic efficacy and safety. This guide provides an objective comparison of mass spectrometry-based methods and alternative techniques for the validation of PEGylation sites, supported by experimental data and detailed protocols.

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can improve a drug's stability, solubility, and circulation half-life while reducing its immunogenicity. However, the heterogeneous nature of PEGylation presents a significant analytical challenge, necessitating robust methods to confirm the exact location of PEG attachment. Mass spectrometry (MS) has emerged as the principal tool for this purpose, offering high sensitivity and accuracy. This guide will delve into the nuances of MS-based approaches and compare them with alternative analytical techniques.

Mass Spectrometry-Based Approaches: A Two-Pronged Strategy

Mass spectrometry offers two primary strategies for the analysis of PEGylated proteins: "bottom-up" proteomics (peptide mapping) and "top-down" proteomics.

1. Peptide Mapping (Bottom-Up Proteomics): This is the most common MS-based approach for identifying PEGylation sites. The strategy involves the enzymatic digestion of the PEGylated protein into smaller peptides. These peptides are then separated, typically by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS). By comparing the peptide maps of the PEGylated and unmodified protein, the site of PEG attachment can be pinpointed.

2. Top-Down Proteomics: In this approach, the intact PEGylated protein is introduced into the mass spectrometer and fragmented. This method provides a more direct analysis of the modified protein and can reveal information about the entire protein sequence and its modifications simultaneously.

Key Mass Spectrometry Techniques

Several MS techniques are employed for the analysis of PEGylated proteins, each with its own set of advantages and limitations.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Often used for determining the molecular weight of the intact PEGylated protein and assessing the degree of PEGylation.[1] More advanced techniques like MALDI in-source decay (ISD) can provide fragmentation data to help localize the PEGylation site.[2]

  • Electrospray Ionization (ESI) MS: Commonly coupled with liquid chromatography (LC-MS), ESI-MS is a powerful tool for analyzing complex mixtures of PEGylated peptides. It is highly sensitive and provides accurate mass measurements.

  • Tandem Mass Spectrometry (MS/MS): Essential for both bottom-up and top-down approaches, MS/MS involves the fragmentation of selected ions to generate sequence information. Common fragmentation methods include:

    • Collision-Induced Dissociation (CID): A widely used technique that provides rich fragmentation patterns for peptides.

    • Higher-Energy C-trap Dissociation (HCD): Offers high-resolution fragment ion spectra.

    • Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): Particularly useful for preserving labile post-translational modifications and for the analysis of larger peptides and intact proteins.

Experimental Workflow for PEGylation Site Validation

The following diagram illustrates a general workflow for the validation of PEGylation sites using mass spectrometry.

PEGylation_Validation_Workflow General Workflow for PEGylation Site Validation PEG_Protein PEGylated Protein Denaturation Denaturation, Reduction & Alkylation PEG_Protein->Denaturation Digestion Enzymatic Digestion (e.g., Trypsin) Denaturation->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS_Analysis MS Analysis (MS1) LC_Separation->MS_Analysis MSMS_Analysis Tandem MS (MS/MS) Fragmentation MS_Analysis->MSMS_Analysis Database_Search Database Search & Peptide Identification MSMS_Analysis->Database_Search Site_Localization PEGylation Site Localization Database_Search->Site_Localization

Caption: A simplified workflow for identifying PEGylation sites using a bottom-up mass spectrometry approach.

Comparison of Analytical Methods

The following table provides a comparative overview of the different analytical techniques used for the validation of PEGylation sites.

FeaturePeptide Mapping (LC-MS/MS)Top-Down MSHPLC-Based MethodsNMR SpectroscopyEdman Degradation
Principle Analysis of enzymatically digested peptides.Analysis of the intact, fragmented protein.Separation of PEGylated species based on physicochemical properties.Analysis of the magnetic properties of atomic nuclei.Sequential removal and identification of N-terminal amino acids.
Primary Output Identification of PEGylated peptides and localization of the modification site.Direct identification of the modification site on the intact protein.Separation of isoforms, estimation of PEGylation degree.Quantitative information and structural changes upon PEGylation.N-terminal amino acid sequence.
Accuracy High for site localization.Potentially very high, but can be challenging for large proteins.Indirect for site localization.High for quantification, indirect for site localization.High for N-terminal sequence, but cannot identify internal sites.[3][4]
Sensitivity High (femtomole to attomole range).Generally lower than peptide mapping.Moderate.Lower than MS.[1][5]High (picomole to femtomole range).
Throughput High, amenable to automation.Lower than peptide mapping.Moderate to high.Low.Low.
Limitations Incomplete sequence coverage, potential for missed modifications.Challenges with fragmentation of large proteins, complex data analysis.[6][7]Does not directly identify the modification site.Requires high sample concentration, complex spectral interpretation.Only applicable to the N-terminus, requires a free N-terminus.[4]

Detailed Experimental Protocols

Mass Spectrometry: Peptide Mapping Protocol
  • Sample Preparation:

    • Denaturation, Reduction, and Alkylation: The PEGylated protein is denatured to unfold its structure, followed by reduction of disulfide bonds and alkylation to prevent their reformation. This ensures efficient enzymatic digestion.

    • Enzymatic Digestion: A protease, most commonly trypsin, is added to the protein solution to cleave it into smaller peptides. The digestion is typically carried out overnight at 37°C.[8]

  • LC-MS/MS Analysis:

    • Liquid Chromatography: The resulting peptide mixture is separated using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Mass Spectrometry: The separated peptides are ionized using ESI and analyzed in the mass spectrometer. The instrument is typically operated in a data-dependent acquisition mode, where the most abundant ions in the MS1 scan are selected for fragmentation and analysis in MS2.

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides.

    • Specialized software is used to identify spectra corresponding to PEGylated peptides and to pinpoint the exact amino acid residue to which the PEG moiety is attached.

Alternative Methods: A Closer Look

While mass spectrometry is the gold standard, other techniques can provide valuable, albeit often complementary, information.

1. High-Performance Liquid Chromatography (HPLC)-Based Methods:

  • Ion-Exchange Chromatography (IEX): Can separate PEGylated proteins based on charge differences, which can be altered by the PEGylation of charged residues like lysine.

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The addition of a PEG chain alters the hydrophobicity of a protein, allowing for the separation of PEGylated and un-PEGylated forms.[9]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of a protein, enabling its separation from the unmodified form.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to quantify the degree of PEGylation and to study the structural changes in a protein upon modification.[10][11] While it does not directly identify the PEGylation site, it can provide valuable information about the overall conformation of the PEGylated protein. Solid-state NMR has also been shown to be a promising tool for the structural characterization of PEGylated proteins.[12]

3. Edman Degradation: This classical protein sequencing technique can be used to determine the N-terminal amino acid sequence of a protein.[13][14] If PEGylation occurs at the N-terminus, Edman degradation will be blocked, thus confirming the modification at this position. However, it cannot be used to identify PEGylation at other sites within the protein.[5]

Conclusion

The validation of PEGylation sites is a multifaceted analytical challenge that requires a carefully considered approach. Mass spectrometry, particularly peptide mapping by LC-MS/MS, remains the most powerful and widely used technique for the precise localization of PEGylation sites.[10] Top-down mass spectrometry offers a promising alternative for the direct analysis of intact PEGylated proteins, though it faces challenges with larger molecules.[6][7]

Alternative methods such as HPLC, NMR, and Edman degradation provide valuable complementary information. HPLC-based methods are excellent for separating and quantifying different PEGylated species, while NMR can offer insights into the structural consequences of PEGylation.[9][10] Edman degradation provides a definitive answer for N-terminal modifications.[13][14] The choice of analytical strategy will ultimately depend on the specific research question, the nature of the PEGylated protein, and the available instrumentation. In many cases, a combination of these techniques will provide the most comprehensive characterization of these important biotherapeutics.[10]

References

Safety Operating Guide

Navigating the Safe Disposal of m-PEG3-aldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling m-PEG3-aldehyde, a valuable PEG-based PROTAC linker, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as an irritant, harmful if swallowed, and may cause respiratory irritation. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Quantitative Data for Aldehyde Waste Management

ParameterValueRegulation/Recommendation
General Aldehyde Waste pH Range for Neutralization 6.0 - 9.0General laboratory chemical waste guidelines
Maximum Container Fill Volume 80% of total capacityPrevents splashing and pressure buildup
Satellite Accumulation Area (SAA) Limit ≤ 55 gallonsResource Conservation and Recovery Act (RCRA)
Storage Time Limit in SAA Up to 1 year (unless limits are exceeded sooner)RCRA

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound waste involves a systematic approach encompassing segregation, collection, and transfer for final disposal. In-lab neutralization of aldehyde waste is a potential step, but should only be performed by trained personnel following a validated protocol.

1. Waste Segregation:

  • Designate a specific, clearly labeled, and chemically compatible waste container for this compound. Suitable materials include glass or polyethylene.

  • Do not mix this compound waste with other chemical waste streams, particularly acids, bases, or strong oxidizing agents, to prevent potentially hazardous reactions.

2. Waste Collection:

  • Collect all materials contaminated with this compound, including unused solutions, pipette tips, vials, and the first rinseate from cleaning contaminated glassware, in the designated hazardous waste container.

  • Ensure the waste container is kept securely sealed when not in use.

3. In-Lab Neutralization (Optional and for Trained Personnel Only):

  • For small quantities, a validated neutralization procedure can be considered. One common method for aldehyde neutralization involves the use of a commercial product like Aldex®, which converts aldehydes into non-hazardous waste suitable for drain or solid waste disposal, depending on the product form.

  • Alternatively, a chemical oxidation process using an agent like potassium permanganate (B83412) can degrade the aldehyde. This process should be carried out with extreme caution and under controlled conditions, as it can be exothermic.

4. Storage and Labeling:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the accumulation start date, and the hazard characteristics (e.g., Irritant, Harmful).

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash. Polyethylene glycol, a component of the molecule, is biodegradable, but its introduction into wastewater systems should be avoided.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A This compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in a Designated, Labeled, Sealed Container B->C D Is In-Lab Treatment (e.g., Neutralization) Feasible and Permitted? C->D E Perform Validated Neutralization/Oxidation Protocol D->E Yes F Store in Satellite Accumulation Area D->F No E->F G Arrange for Pickup by EHS/Licensed Contractor F->G H Final Disposal at an Approved Facility G->H

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always prioritize safety and consult with your institution's EHS office for specific guidance and clarification on disposal policies.

Essential Guide to Handling m-PEG3-aldehyde: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like m-PEG3-aldehyde. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. Adherence to these protocols is critical for minimizing exposure risks and ensuring the integrity of experimental work.

This compound is classified as an irritant and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound, with specific recommendations for various laboratory scenarios.

PPE Category Equipment Specifications and Use Cases
Eye and Face Protection Chemical Safety Goggles with side shieldsMust be worn at all times in the laboratory to protect against splashes and aerosols.[1]
Face ShieldRecommended to be worn in conjunction with safety goggles, especially when there is a significant risk of splashes during procedures like transferring large volumes or preparing solutions.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Essential for preventing direct skin contact. Double-gloving is recommended as a best practice.[2] Gloves should be inspected before use and replaced immediately if contaminated or damaged.
Body Protection Laboratory Coat or Chemical-resistant ApronA lab coat should be worn to protect against minor spills and contamination of personal clothing. For larger quantities or higher-risk procedures, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodEngineering controls such as a certified chemical fume hood are the primary means of preventing inhalation exposure.[1][2] Respiratory protection like an N95 respirator may be necessary for specific situations such as cleaning up large spills, where ventilation is inadequate.

Operational and Handling Plan

A meticulous, step-by-step approach to handling this compound is crucial for safety and experimental success.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather and label all necessary materials prep_hood->prep_materials prep_waste Prepare designated waste containers prep_materials->prep_waste handle_equilibrate Equilibrate this compound to room temperature handle_weigh Weighing and aliquoting inside fume hood handle_equilibrate->handle_weigh handle_solution Prepare solution by slowly adding solvent handle_weigh->handle_solution post_decontaminate Decontaminate work surfaces and equipment post_ppe Remove PPE correctly post_decontaminate->post_ppe post_wash Wash hands thoroughly post_ppe->post_wash disp_solid Dispose of solid waste in labeled container disp_contractor Arrange for disposal by a licensed contractor disp_solid->disp_contractor disp_liquid Dispose of liquid waste in labeled container disp_liquid->disp_contractor cluster_prep cluster_prep cluster_handling cluster_handling cluster_prep->cluster_handling cluster_post cluster_post cluster_handling->cluster_post cluster_disposal cluster_disposal cluster_post->cluster_disposal

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Experimental Protocols

Step-by-Step Handling Procedure:

  • Preparation :

    • Ensure a certified chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[1][2]

    • Don all required PPE as outlined in the table above.

    • Prepare and label all necessary glassware and equipment within the fume hood.

    • Have designated, labeled waste containers ready for both liquid and solid chemical waste.[2]

  • Handling :

    • Before opening, allow the this compound container to equilibrate to room temperature to prevent moisture condensation.[2]

    • Conduct all weighing and aliquoting of the compound within the fume hood to minimize inhalation exposure.

    • When preparing solutions, slowly add the solvent to the this compound to prevent aerosolization.

  • Post-Handling :

    • After handling, decontaminate all work surfaces and non-disposable equipment that may have come into contact with the chemical.

    • Remove PPE in the designated area, ensuring not to cross-contaminate.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Response Plan

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Response for this compound Exposure or Spill

cluster_exposure Exposure cluster_spill Spill start Emergency Event skin_contact Skin Contact: Wash with plenty of soap and water start->skin_contact eye_contact Eye Contact: Rinse cautiously with water for several minutes start->eye_contact inhalation Inhalation: Move to fresh air start->inhalation spill_evacuate Evacuate immediate area start->spill_evacuate seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical spill_ventilate Ensure adequate ventilation spill_evacuate->spill_ventilate spill_contain Contain spill with absorbent material spill_ventilate->spill_contain spill_cleanup Clean up using appropriate PPE spill_contain->spill_cleanup dispose_waste Dispose of contaminated materials as hazardous waste spill_cleanup->dispose_waste

Caption: Step-by-step emergency response for exposure or spill of this compound.

In case of:

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation : Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek medical attention if respiratory symptoms develop.

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • Spill : Evacuate the immediate area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

  • Liquid Waste : Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste : Contaminated items such as gloves, pipette tips, and absorbent materials should be collected in a sealed plastic bag and placed in a designated solid hazardous waste container.

  • Disposal : All chemical waste must be disposed of through a licensed hazardous waste contractor, following all institutional, local, and national regulations.[1] Some commercial products are available to neutralize aldehyde waste, rendering it non-hazardous, which may be an option depending on local regulations.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.